Oxypeucedanin
Description
4-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one has been reported in Citrus reticulata, Ferula syreitschikowii, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAGQHZOLRFCBU-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948965 | |
| Record name | 4-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26091-73-6 | |
| Record name | (-)-Oxypeucedanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26091-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxypseucedanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026091736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXYPEUCEDANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1Y67F37PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biosynthetic Pathway of Oxypeucedanin in Apiaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypeucedanin, a linear furanocoumarin prevalent in the Apiaceae family, exhibits a range of significant biological activities, including antiproliferative and anti-influenza properties.[1][2] Its unique structure, characterized by an epoxide ring, originates from the general phenylpropanoid pathway via a series of specialized enzymatic reactions.[1][2] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the core enzymatic steps, presenting available quantitative data, outlining key experimental protocols for pathway elucidation, and visualizing the biochemical and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction to this compound and Furanocoumarins
Furanocoumarins are a class of plant secondary metabolites distinguished by a furan ring fused to a coumarin (benzopyran-2-one) core.[1] They are broadly classified into linear and angular types based on the position of the furan ring fusion. This compound is a linear furanocoumarin, meaning its biosynthesis proceeds from the prenylation of umbelliferone at the C6 position, although the final structure is derived from a C8-prenylated intermediate that undergoes further modifications. These compounds are primarily synthesized as defense molecules against herbivores and pathogens. The Apiaceae family, which includes medicinally and economically important plants like Angelica, Pastinaca (parsnip), and Peucedanum, is a rich source of this compound and other furanocoumarins.
The biosynthesis of all furanocoumarins begins with the central precursor umbelliferone (7-hydroxycoumarin), which itself is derived from L-phenylalanine via the well-established phenylpropanoid pathway. The diversification of furanocoumarin structures arises from subsequent, highly specific enzymatic reactions, including prenylation, cyclization, and oxidation.
The Core Biosynthetic Pathway of this compound
The synthesis of this compound from the central intermediate, umbelliferone, involves two critical enzymatic steps: C8-prenylation to form osthenol, followed by an epoxidation of the prenyl side chain.
Step 1: Umbelliferone to Osthenol (C8-Prenylation)
The gateway step for the biosynthesis of angular and some modified linear furanocoumarins is the attachment of a C5 isoprenoid unit, dimethylallyl pyrophosphate (DMAPP), to the C8 position of the umbelliferone ring. This reaction is catalyzed by a membrane-bound Umbelliferone C8-Prenyltransferase (U8PT) .
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Substrates: Umbelliferone and Dimethylallyl Pyrophosphate (DMAPP)
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Enzyme: Umbelliferone C8-Prenyltransferase (e.g., PsPT2 from Pastinaca sativa)
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Product: Osthenol (8-prenylumbelliferone)
In Apiaceae species like parsnip (Pastinaca sativa), specific prenyltransferases (PTs) determine the regiospecificity of this reaction. While PsPT1 preferentially prenylates the C6 position to produce demethylsuberosin (a precursor to linear furanocoumarins like psoralen), PsPT2 specifically targets the C8 position, leading to the formation of osthenol. This branching point is critical for determining the final structural class of the furanocoumarin.
Step 2: Osthenol to this compound (Epoxidation)
The final step in this compound biosynthesis is the epoxidation of the double bond in the prenyl side chain of osthenol. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) . While the specific CYP enzyme responsible for this direct conversion in Apiaceae has not been fully characterized in all species, evidence points to CYP-mediated oxidation as the definitive mechanism.
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Substrate: Osthenol
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Enzyme: Cytochrome P450 Monooxygenase (CYP)
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Product: this compound
This epoxidation step confers the characteristic structural feature of this compound and is crucial for its biological activity.
Visualization of the Biosynthetic Pathway
The following diagram illustrates the core enzymatic conversions from the central precursor umbelliferone to this compound.
Caption: Core biosynthetic pathway of this compound from Umbelliferone.
Quantitative Data
Quantitative enzymatic data for the specific enzymes in the this compound pathway are limited in the literature. Most studies focus on qualitative identification or broader furanocoumarin profiles. The table below summarizes available related data.
| Enzyme Family | Specific Enzyme | Organism | Substrate(s) | Product | Notes | Reference |
| Prenyltransferase | PsPT2 | Pastinaca sativa | Umbelliferone, DMAPP | Osthenol | Exhibits high regiospecificity for the C8 position. | |
| Prenyltransferase | PsPT1 | Pastinaca sativa | Umbelliferone, DMAPP | Demethylsuberosin | Exhibits high regiospecificity for the C6 position. | |
| Cytochrome P450 | CYP3A4 (Human) | Homo sapiens | This compound | Metabolites | Primarily involved in the metabolism (bioactivation), not biosynthesis, of this compound. |
Further research is required to determine the specific kinetic parameters (e.g., Km, kcat) for the Apiaceae enzymes directly responsible for this compound synthesis.
Experimental Protocols
The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for the key experiments involved in characterizing enzymes like those in the this compound pathway.
This protocol is adapted for membrane-bound enzymes like plant prenyltransferases, which can be challenging to purify to homogeneity.
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Gene Cloning and Vector Construction:
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Isolate total RNA from a target Apiaceae species (e.g., Pastinaca sativa roots).
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Synthesize cDNA using reverse transcriptase.
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Amplify the full-length coding sequence of the candidate prenyltransferase gene (e.g., PsPT2) using sequence-specific primers.
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Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES2 for yeast) containing an affinity tag (e.g., 6x-His).
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Verify the construct sequence by Sanger sequencing.
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Heterologous Expression in E. coli:
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Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
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Grow a 5 mL starter culture overnight in LB medium with appropriate antibiotics at 37°C.
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Inoculate 500 mL of fresh LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
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Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
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Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein folding.
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Crude Enzyme Preparation (for Membrane Proteins):
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Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
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Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-HCl pH 7.5, 200 mM NaCl, 10% glycerol).
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Lyse the cells using sonication on ice.
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Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction.
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Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in a suitable buffer for use as the crude enzyme source in assays.
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Reaction Mixture Setup:
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Prepare a total reaction volume of 200 µL in a microcentrifuge tube.
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The reaction system should contain:
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100 mM Tris-HCl, pH 7.5
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200 µM MgCl₂ (a common cofactor for PTs)
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100 µM DMAPP (prenyl donor)
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200 µM Umbelliferone (acceptor substrate, dissolved in DMSO)
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50 µL of the crude enzyme preparation (from Protocol 1).
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Include a negative control using a crude protein extract from cells transformed with an empty vector.
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Incubation:
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Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) for 2 hours on a shaking incubator.
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Reaction Quenching and Extraction:
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Stop the reaction by adding an equal volume of ethyl acetate.
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Vortex thoroughly for 1 minute to extract the products.
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Centrifuge to separate the organic and aqueous phases.
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Carefully transfer the upper organic (ethyl acetate) layer to a new tube.
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Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
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Sample Preparation:
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Re-dissolve the dried extract from the enzyme assay in 100 µL of methanol.
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Filter the sample through a 0.22 µm syringe filter before injection.
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HPLC Conditions (Representative):
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System: A standard HPLC system with a UV or Diode Array Detector (DAD).
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient suitable for separating coumarins, for example:
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0-5 min: 20% B
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5-25 min: 20% to 80% B
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25-30 min: 80% B
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30-35 min: 80% to 20% B (return to initial conditions)
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at 310-340 nm, the characteristic absorbance range for furanocoumarins.
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Injection Volume: 10-20 µL.
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Data Analysis:
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Compare the retention time and UV spectrum of the product peak with an authentic standard of osthenol.
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For definitive identification, collect the peak fraction and analyze by LC-MS to confirm the molecular weight.
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Experimental Workflow Visualization
The following diagram outlines the logical workflow from identifying a candidate gene to its functional characterization.
Caption: Standard workflow for enzyme functional characterization.
Conclusion and Future Directions
The biosynthetic pathway to this compound in Apiaceae is a concise and elegant example of how plants modify a core chemical scaffold to produce structurally diverse and biologically active molecules. The pathway hinges on two key transformations from umbelliferone: C8-prenylation by a specific prenyltransferase and subsequent epoxidation by a cytochrome P450 enzyme. While the key intermediates are known, significant opportunities for future research remain. The definitive identification and kinetic characterization of the specific cytochrome P450 monooxygenase responsible for converting osthenol to this compound is a primary target. Furthermore, understanding the transcriptional regulation of these pathway genes in response to developmental cues and environmental stress will provide a more complete picture of furanocoumarin biosynthesis and its role in plant ecology, with direct implications for metabolic engineering and drug development.
References
A Technical Guide to the Natural Sources and Isolation of Oxypeucedanin from Angelica dahurica
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of oxypeucedanin, a bioactive furanocoumarin, focusing on its natural distribution and detailed methodologies for its isolation and purification from Angelica dahurica. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to support research and development efforts.
Natural Sources of this compound
This compound is a naturally occurring linear furanocoumarin characterized by an epoxide ring in its structure.[1][2] It is primarily found within two major plant families: Apiaceae (Umbelliferae) and Rutaceae.[1][2][3]
Key plant genera from which this compound has been isolated include:
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Apiaceae Family : Angelica, Ferulago, and Prangos.
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Rutaceae Family : Notably in the peels of various Citrus species.
Among these sources, the root of Angelica dahurica (Fisch. ex Hoffm.) Benth. et Hook. f., known in traditional Chinese medicine as "Bai Zhi," is recognized as one of the richest and most studied natural sources of this compound. The methanolic extract of A. dahurica roots, in particular, has been identified as a primary source for this compound.
Isolation and Purification from Angelica dahurica
The isolation of this compound from the dried roots of A. dahurica involves a multi-step process encompassing initial extraction followed by chromatographic purification. Several effective protocols have been established, ranging from traditional solvent-based methods to modern techniques like countercurrent chromatography and ionic liquid extraction.
Preliminary Extraction
The initial step involves the extraction of crude furanocoumarins from the powdered plant material. The choice of solvent is critical and influences the yield and profile of the extracted compounds.
Table 1: Purity of Furanocoumarins in Crude Angelica dahurica Root Extract
| Compound | Purity in Crude Extract (%) |
| Imperatorin | 30.8 |
| This compound | 15.1 |
| Isoimperatorin | 16.9 |
Source: Data derived from HPLC analysis of a crude root extract.
Experimental Protocol: General Solvent Extraction
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Preparation : Air-dry the roots of Angelica dahurica and grind them into a fine powder.
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Maceration : Macerate the powdered root material with a suitable solvent (e.g., methanol, ethanol, or acetone) at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent. The process is often repeated three times to ensure exhaustive extraction.
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Concentration : Combine the filtrates from each extraction cycle and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a viscous crude extract.
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Defatting (Optional) : For downstream purification, the crude extract can be defatted. This is achieved by partitioning the extract between a polar solvent (e.g., methanol) and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar constituents.
Purification and Isolation Protocols
Following crude extraction, various chromatographic techniques are employed to isolate this compound to a high degree of purity.
Protocol 1: Column Chromatography (CC)
Column chromatography using silica gel is a standard method for separating furanocoumarins.
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Stationary Phase : Pack a glass column with silica gel (100-200 mesh).
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Sample Loading : Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
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Elution : Elute the column with a gradient of non-polar to polar solvents. A common mobile phase system is a gradient of n-hexane and ethyl acetate. Fractions are collected sequentially.
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Fraction Analysis : Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
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Final Purification : Pool the this compound-rich fractions and concentrate them. Further purification can be achieved by recrystallization or by using Sephadex LH-20 column chromatography.
Protocol 2: High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids solid adsorbents, leading to high recovery and purity. It has been successfully applied to isolate this compound from A. dahurica.
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Solvent System Selection : Prepare a two-phase solvent system. A commonly used system consists of n-hexane-ethyl acetate-methanol-water. A typical ratio is 1:1:1:1 (v/v/v/v). The phases are thoroughly mixed and allowed to separate.
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HSCCC Operation :
-
Fill the multilayer coil column entirely with the stationary phase (the lower aqueous phase).
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Rotate the column at a specific speed (e.g., 800 rpm).
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Pump the mobile phase (the upper organic phase) into the column at a defined flow rate (e.g., 1.5 mL/min).
-
-
Sample Injection : Once hydrodynamic equilibrium is reached, inject the crude extract (dissolved in a mixture of the two phases) into the column.
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Fraction Collection : Continuously monitor the effluent with a UV detector (at 254 nm and 300 nm) and collect fractions based on the resulting chromatogram.
-
Purity Analysis : Analyze the purity of the isolated compound in the target fractions using HPLC-DAD.
Protocol 3: Ionic Liquid-Based Extraction and Back-Extraction
This modern approach uses ionic liquids (ILs) as "green" solvents for efficient extraction, followed by a back-extraction step to recover the target compounds.
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Ionic Liquid Selection : The ionic liquid [Bmim]Tf₂N (1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) has shown outstanding performance for extracting this compound hydrate and byakangelicin.
-
Optimized Extraction :
-
Combine the powdered A. dahurica root with [Bmim]Tf₂N at an optimized solvent-to-solid ratio of 8:1.
-
Heat the mixture to 60°C and agitate for 180 minutes.
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-
Separation : Separate the IL phase containing the dissolved compounds from the solid plant residue.
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Back-Extraction : Recover the target compounds from the IL solution by liquid-liquid extraction using an acidic aqueous solution. 0.01 N HCl has been shown to be most effective.
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Final Product : The final product recovered from the aqueous phase is highly enriched in the target furanocoumarins.
Quantitative Yields and Purity
The efficiency of each isolation method can be compared based on the yield and purity of the final product.
Table 2: Comparison of Isolation Methods for this compound from Angelica dahurica
| Method | Starting Material | Yield of this compound | Purity | Reference |
| Multidimensional HSCCC | ~300 mg crude extract | 8.6 mg | >98% | |
| Ionic Liquid Extraction | Powdered Root | 98.06% (this compound Hydrate) | 36.99% in final product |
Note: The ionic liquid method reports the yield of this compound hydrate. The final product contained a mixture of furanocoumarins, with this compound hydrate and byakangelicin being major components.
Visualization of the Isolation Workflow
The following diagram illustrates a generalized workflow for the isolation of this compound from Angelica dahurica.
Caption: Generalized workflow for this compound isolation.
Pharmacological Activity and Signaling Pathway
This compound exhibits a range of potent biological activities, including antiproliferative, cytotoxic, anti-influenza, and anti-inflammatory effects. Its anticancer properties have been investigated in several cell lines.
In SK-Hep-1 human hepatoma cells, this compound demonstrates significant antiproliferative activity by inducing cell cycle arrest at the G2/M phase. This mechanism is linked to the activation of a p53-dependent signaling pathway. DNA damage triggers the activation of checkpoint proteins, leading to the stabilization and activation of the tumor suppressor p53. Activated p53 then upregulates the expression of p21, a cyclin-dependent kinase inhibitor, which in turn blocks the cell cycle. Simultaneously, p53 can promote the expression of MDM2, which creates a negative feedback loop by targeting p53 for degradation. This compound's activity is associated with the modulation of this p53-MDM2/p21 axis.
The diagram below illustrates this proposed mechanism of action.
Caption: p53-dependent pathway of this compound action.
References
Oxypeucedanin: A Comprehensive Technical Guide on its Role as a Plant Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypeucedanin, a linear furanocoumarin, is a prominent secondary metabolite found predominantly in plant families such as Apiaceae and Rutaceae.[1][2][3] This document provides an in-depth technical overview of this compound, encompassing its biosynthesis, distribution, and diverse biological activities. It serves as a comprehensive resource, detailing experimental protocols for its extraction, isolation, and quantification, and summarizing its pharmacological effects through quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying its activity, with a focus on key signaling pathways, to support its potential development as a therapeutic agent.
Introduction
This compound (C₁₆H₁₄O₅) is a naturally occurring furanocoumarin characterized by an epoxide ring in its structure.[1][3] As a secondary metabolite, it is not directly involved in the normal growth, development, or reproduction of plants. Instead, it is often synthesized as part of a plant's defense mechanism against herbivores and pathogens. Beyond its role in plant defense, this compound has garnered significant interest from the scientific community for its wide array of pharmacological properties, including anti-proliferative, cytotoxic, anti-inflammatory, anti-influenza, and antiallergic activities. This guide aims to provide a detailed technical examination of this compound, from its origins in the plant kingdom to its effects at the molecular level.
Biosynthesis and Distribution
Biosynthesis
The biosynthesis of this compound, like other furanocoumarins, follows the phenylpropanoid and mevalonic acid pathways. The core coumarin structure is derived from the shikimate pathway. The fundamental structure is formed by the fusion of a furan ring to umbelliferone (7-hydroxycoumarin).
Distribution in the Plant Kingdom
This compound has been isolated from numerous plant species, primarily within the Apiaceae and Rutaceae families. Notable plant genera that are rich sources of this compound include Angelica, Ferulago, Prangos, and Citrus. The roots of Angelica dahurica have been identified as a particularly rich natural source of this compound. Other plants where this compound has been identified include dill (Anethum graveolens) and various Citrus fruits.
Biological Activities and Pharmacological Effects
This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development.
Anti-proliferative and Cytotoxic Activity
This compound has demonstrated potent anti-proliferative effects against various cancer cell lines. It has been shown to inhibit the growth of human hepatoma (SK-Hep-1), prostate carcinoma (DU145), and other cancer cells. The cytotoxic activity is a key area of research, with studies indicating its potential as an anticancer agent.
Neuroprotective Effects
Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis. For instance, it has been demonstrated to protect PC12 pheochromocytoma cells from doxorubicin-induced cytotoxicity.
Anti-inflammatory Activity
This compound and its hydrate form exhibit significant anti-inflammatory properties. It has been shown to suppress the production of nitric oxide synthase and modulate inflammatory pathways.
Other Activities
Other reported biological activities of this compound include antiallergic, anti-influenza, and antifeedant effects. It has also been investigated for its role in modulating GABA-induced chloride currents.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
| Activity | Cell Line/Model | Parameter | Value | Reference |
| Cytotoxicity | HeLa | IC50 | 314 µg/mL | |
| Phytotoxicity (Seed Germination) | Lettuce | IC50 | 0.21 mg/mL | |
| Phytotoxicity (Shoot Growth) | Lettuce | IC50 | 0.59 mg/mL | |
| Phytotoxicity (Root Growth) | Lettuce | IC50 | 0.62 mg/mL | |
| GABA-A Receptor Modulation | Xenopus laevis oocytes (α1β2γ2S) | EC50 | 26 ± 8 μM | |
| Antioxidant (DPPH assay) | - | RC50 | 51.25 mg/ml |
| Pharmacokinetic Parameter | Animal Model | Administration Route | Dose | Parameter | Value | Reference |
| Bioavailability | Rat | Oral | 20 mg/kg | F | 10.1% | |
| Tmax | Rat | Oral | 20 mg/kg | Tmax | 12 h | |
| T1/2 | Rat | Oral | 20 mg/kg | T1/2 | 2.4 h | |
| Absolute Bioavailability | Rat | Oral | 20 mg/kg | - | 10.26% | |
| Tmax | Rat | Oral | 20 mg/kg | Tmax | 3.38 h | |
| T1/2Z | Rat | Oral | 20 mg/kg | T1/2Z | 2.94 h |
Experimental Protocols
Extraction and Isolation of this compound from Prangos ferulacea
This protocol is based on the methodology described for the extraction and isolation of this compound from the roots of Prangos ferulacea.
1. Maceration:
- Air-dried roots of P. ferulacea (850 g) are macerated with acetone (8.5 L x 3) for 3 days at room temperature with mixing. 2. Solvent Removal:
- The solvent is removed in vacuo to yield a dark brown viscous residue (85 g). 3. Winterization:
- The residue is winterized using methanol to remove fats. 4. Vacuum Liquid Chromatography (VLC):
- The defatted extract (77 g) is fractionated by VLC on a silica gel column.
- A gradient of ethyl acetate in heptane (from 10% to 100%) is used to elute the fractions, yielding 4 main fractions (F1-F4). 5. Open Column Chromatography:
- Further purification of the this compound-containing fraction is performed using open column chromatography on silica gel. 6. Structure Identification:
- The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR and mass spectrometry, and by comparison with published data.
Cell Viability Assay (MTT Assay)
This protocol is a general representation of the MTT assay used to determine the cytotoxic effects of this compound.
1. Cell Seeding:
- Cells (e.g., PC12, HeLa) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight. 2. Treatment:
- Cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours). 3. MTT Addition:
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a period to allow for the formation of formazan crystals. 4. Solubilization:
- The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. 5. Absorbance Measurement:
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating key intracellular signaling pathways.
MAPK Signaling Pathway
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In mouse neuroblastoma Neuro-2A cells, treatment with this compound resulted in the upregulation of core and regulatory proteins involved in the MAPK pathway, including elevated protein levels of Erk2 and p38MAPK, as well as their phosphorylated forms. This modulation of the MAPK pathway is believed to be one of the underlying mechanisms for its various pharmacological effects.
Caption: Modulation of the MAPK signaling pathway by this compound.
NF-κB Signaling Pathway
This compound hydrate has been found to alleviate rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis. It suppresses the activation of the NF-κB pathway, which is a critical regulator of inflammation. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Caption: Inhibition of the NF-κB signaling pathway by this compound hydrate.
Experimental Workflows
General Workflow for Extraction, Isolation, and Bioactivity Screening
The following diagram illustrates a typical workflow for the study of this compound from a plant source.
Caption: General experimental workflow for this compound research.
Conclusion
This compound is a plant secondary metabolite with a remarkable range of biological activities that hold significant promise for therapeutic applications. Its anti-proliferative, neuroprotective, and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as MAPK and NF-κB, underscore its potential as a lead compound in drug discovery. This technical guide provides a consolidated resource for researchers and drug development professionals, offering detailed methodologies, quantitative data, and mechanistic insights to facilitate further investigation and development of this compound-based therapeutics. Continued research is warranted to fully elucidate its mechanisms of action and to translate its preclinical potential into clinical applications.
References
A Technical Guide to the Preliminary Biological Screening of Oxypeucedanin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological screening of Oxypeucedanin, a linear furanocoumarin found in various plant species, notably from the Apiaceae and Rutaceae families.[1][2] this compound and its hydrate form have garnered significant interest for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3][4] This document details the experimental protocols for key biological assays, presents quantitative data from various studies in structured tables, and visualizes complex pathways and workflows to facilitate a deeper understanding of its therapeutic potential.
Anti-inflammatory Activity
This compound hydrate (OXH) has demonstrated potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. A primary mechanism of its action is the inhibition of pro-inflammatory mediators in macrophages.
| Cell Line | Stimulant | Assay | IC₅₀ Value | Positive Control | Reference |
| RAW 264.7 Macrophages | LPS | NO Production | 16.8 µg/mL | L-NAME (100 mM) | |
| Mouse Peritoneal Macrophages | LPS | NO Production | 57 µM | L-NMMA (IC₅₀: 28 µM) | |
| RAW 264.7 Macrophages | LPS | NO Accumulation | 310 µM | N-(iminoethyl)-L-ornithine (IC₅₀: 7.9 µM) |
LPS: Lipopolysaccharide; NO: Nitric Oxide; L-NAME: L-NG-Nitro arginine methyl ester; L-NMMA: NG-monomethyl-L-arginine.
This protocol describes a common in vitro method to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound extract. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Following pre-incubation, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. A set of wells is left unstimulated as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value, the concentration of this compound that inhibits 50% of NO production, is then determined.
Studies show that this compound hydrate suppresses the inflammatory response by competing with LPS for binding to the TLR4/MD2 complex, which in turn inhibits the downstream activation of NF-κB and MAPK signaling pathways. This leads to a reduction in the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6.
Anticancer and Antiproliferative Activity
This compound has been shown to inhibit the growth and proliferation of various human cancer cell lines. Its mechanisms include inducing cell cycle arrest and apoptosis.
| Cell Line | Assay | Effect | IC₅₀ / Concentration | Duration | Reference |
| SK-Hep-1 (Hepatoma) | MTT | Growth Inhibition | Most sensitive among tested lines | 24h | |
| HepG2 (Hepatoma) | MTT | Growth Inhibition | Sensitive | - | |
| Hep3B (p53-null Hepatoma) | MTT | Growth Inhibition | Insensitive | - | |
| DU145 (Prostate Carcinoma) | - | Growth Inhibition | 25, 50, 100 µM tested | 24-72h | |
| A549 (Lung Cancer) | MTT | Proliferation Inhibition | Dose-dependent | - | |
| Hela (Cervical Cancer) | MTT | Cytotoxicity | IC₅₀: 314 µg/ml | - | |
| A549 (Lung Cancer) | Flow Cytometry | Apoptosis Induction | 0.4 mM | - | |
| SK-Hep-1 (Hepatoma) | Flow Cytometry | G₂/M Arrest | Concentration-dependent | 24h |
A. MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Seeding: Cancer cells (e.g., A549, SK-Hep-1) are cultured and seeded into 96-well plates as described in the NO assay protocol.
-
Compound Treatment: After cell adherence, the medium is replaced with fresh medium containing serial dilutions of this compound extract. Control wells receive the vehicle only.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in cell viability.
B. Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M).
-
Cell Culture and Treatment: SK-Hep-1 cells are cultured in larger format plates or flasks and treated with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, collected by centrifugation, and washed with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed by drop-wise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: Fixed cells are centrifuged, washed with PBS, and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G₀/G₁, S, and G₂/M phases is quantified using appropriate software. An accumulation of cells in the G₂/M phase indicates cell cycle arrest at that checkpoint.
In p53-expressing hepatoma cells, this compound's antiproliferative effect is linked to the induction of G₂/M phase cell cycle arrest. This is mediated through the activation of the p53 tumor suppressor pathway, leading to increased expression of MDM2 and the cell cycle inhibitor p21.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacteria and fungi, although results can vary between studies.
| Organism | Method | Result | Concentration | Reference |
| Bacillus cereus | Microbroth Dilution | MIC: 2.00 ± 0.03 mg/mL | - | |
| Bacillus cereus | Microbroth Dilution | MBC: 4.00 ± 0.06 mg/mL | - | |
| Xanthomonas compestris | Disc Diffusion | No effect | 100 mg/ml stock | |
| Erwinia carotovorum | Disc Diffusion | No effect | 100 mg/ml stock | |
| Sclerotinia sclerotorium (fungus) | - | No effect | - |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
This is a widely used qualitative method to screen for antimicrobial activity.
-
Medium Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) is prepared, sterilized, and poured into sterile Petri plates.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., a 0.5 McFarland standard).
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the this compound extract (e.g., 10 µL of a 100 mg/mL solution) and placed onto the inoculated agar surface.
-
Controls: A disc impregnated with the solvent (e.g., DMF) is used as a negative control, and a disc with a standard antibiotic is used as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, or for 48 hours for fungi).
-
Observation: The plates are examined for a zone of inhibition (a clear area around the disc where microbial growth is inhibited). The diameter of this zone is measured in millimeters to determine the extent of the antimicrobial activity.
References
- 1. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: this compound hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer effect of this compound methanolate purified from Ferulago trifida Boiss plant on A549 [biot.modares.ac.ir]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Oxypeucedanin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypeucedanin is a naturally occurring linear furanocoumarin that has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside visualizations of its key signaling pathways and experimental workflows. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Stereochemistry
This compound, with the chemical formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol , belongs to the class of psoralen-type furanocoumarins. Its core structure consists of a furan ring fused to a coumarin (2H-chromen-2-one) moiety. The defining feature of this compound is the presence of a 3,3-dimethyloxiran-2-yl)methoxy substituent.
The presence of a chiral center on the oxirane ring gives rise to two enantiomers: (+)-(R)-Oxypeucedanin and (-)-(S)-Oxypeucedanin. The absolute configuration of the stereocenter significantly influences the biological activity of the molecule. Additionally, this compound can exist in a hydrated form, this compound hydrate, where the epoxide ring is opened to form a diol.
Chemical Structure Visualization
Caption: General chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrate is presented in the tables below.
Table 1: General Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₁₄O₅ | [1] |
| Molecular Weight | 286.28 g/mol | [1] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in DMSO, methanol, ethanol, chloroform |
Table 2: Stereoisomer-Specific Properties
| Property | (+)-(R)-Oxypeucedanin | (-)-(S)-Oxypeucedanin | Reference(s) |
| IUPAC Name | 4-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one | 4-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one | [2][3] |
| Melting Point | 104-105 °C | 141-142 °C | |
| Specific Rotation | +24.6° (c=0.5, CHCl₃) | -22.5° (c=0.5, CHCl₃) |
Table 3: Physicochemical Properties of this compound Hydrate
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₁₆O₆ | [4] |
| Molecular Weight | 304.29 g/mol | |
| IUPAC Name | 4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |
Table 4: Spectroscopic Data for this compound (¹H-NMR)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-2' | 7.64 | d | 2.3 |
| H-3' | 6.98 | d | 1.6 |
| H-3 | 6.34 | d | 9.8 |
| H-4 | 8.23 | d | 9.8 |
| H-8 | 7.22 | s | |
| H-1" | 4.61, 4.47 | dd | 6.8 |
| H-2" | 3.25 | dd | |
| CH₃ | 1.36, 1.11 | s |
Table 5: Spectroscopic Data for this compound (¹³C-NMR)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 161.2 |
| C-3 | 113.1 |
| C-4 | 144.9 |
| C-4a | 114.7 |
| C-5 | 149.2 |
| C-6 | 115.8 |
| C-7 | 160.5 |
| C-8 | 99.8 |
| C-8a | 149.5 |
| C-2' | 146.0 |
| C-3' | 105.1 |
| C-1" | 69.8 |
| C-2" | 61.2 |
| C-3" | 58.0 |
| CH₃ | 25.0, 19.5 |
Experimental Protocols
Isolation and Purification of this compound from Angelica dahurica
The following protocol describes a general method for the isolation and purification of this compound from the roots of Angelica dahurica.
3.1.1. Extraction
-
Preparation of Plant Material: Air-dried roots of Angelica dahurica are ground into a fine powder.
-
Solvent Extraction: The powdered plant material is extracted with 95% ethanol at room temperature for 72 hours. The extraction process is repeated three times.
-
Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.1.2. Fractionation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Fraction Collection: The ethyl acetate fraction, which is typically enriched with furanocoumarins, is collected and concentrated.
3.1.3. Chromatographic Purification
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).
-
Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a UV lamp (254 nm) for visualization. Fractions containing a compound with an Rf value corresponding to standard this compound are pooled.
-
High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a gradient of methanol and water is typically used. The elution is monitored at a wavelength of 300 nm.
-
Final Product: The purified this compound is collected, the solvent is evaporated, and the compound is dried to yield a white crystalline powder.
Caption: A typical workflow for the isolation and purification of this compound.
Western Blot Analysis of NF-κB Pathway
This protocol outlines the steps to investigate the effect of this compound on the NF-κB signaling pathway in a cell-based assay.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) to 80% confluency. Treat the cells with various concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
-
SDS-PAGE: Separate the protein samples (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells.
-
Cell Culture and Treatment: Seed cancer cells (e.g., HepG2) in 6-well plates and treat with different concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways Modulated by this compound
Anti-inflammatory Pathway: Inhibition of TLR4-MD2/NF-κB/MAPK Signaling
This compound exerts its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway. It has been shown to interfere with the binding of LPS to the TLR4-MD2 complex, thereby inhibiting downstream signaling cascades involving NF-κB and MAPKs (mitogen-activated protein kinases). This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Caption: this compound inhibits the TLR4-mediated inflammatory pathway.
Anticancer Pathway: Induction of G2/M Arrest via p53-Dependent MDM2/p21 Signaling
In the context of cancer, this compound has been shown to induce cell cycle arrest at the G2/M phase. This effect is mediated through the activation of the p53 tumor suppressor protein. Activated p53 upregulates the expression of p21, a cyclin-dependent kinase inhibitor, which in turn blocks the activity of cyclin B1/CDK1 complex, a key regulator of the G2/M transition. Furthermore, p53 induces the expression of MDM2, which creates a negative feedback loop by targeting p53 for degradation.
Caption: this compound induces G2/M cell cycle arrest through the p53 pathway.
Conclusion
This compound is a furanocoumarin with a well-defined chemical structure and distinct stereoisomers that exhibit different physicochemical and biological properties. This guide has provided a detailed overview of its chemical nature, along with practical experimental protocols for its study. The elucidation of its mechanisms of action, particularly its role in modulating key signaling pathways involved in inflammation and cancer, highlights its potential as a lead compound for the development of novel therapeutics. Further research into the structure-activity relationships of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
Oxypeucedanin's Mechanism of Action in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypeucedanin, a furanocoumarin naturally occurring in various plants of the Apiaceae and Rutaceae families, such as Angelica dahurica and Ostericum koreanum, has garnered significant attention for its diverse pharmacological activities.[1][2][3][4] Preclinical studies have highlighted its potential as an anticancer agent, demonstrating antiproliferative and cytotoxic effects across a range of human cancer cell lines.[5] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anticancer effects, focusing on its impact on cell cycle regulation, apoptosis, and key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in oncology and drug discovery.
Antiproliferative and Cytotoxic Effects
This compound has been shown to inhibit the growth of various human cancer cells in a dose- and time-dependent manner. Its efficacy varies across different cell lines, with some exhibiting greater sensitivity than others. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cancer cell lines.
Quantitative Data: Antiproliferative Activity
The following table summarizes the reported IC50 values of this compound in different human cancer cell lines. This data provides a comparative view of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| DU145 | Human Prostate Carcinoma | Not explicitly stated, but significant growth inhibition observed at 25-100 µM | 24, 48, 72 | |
| SK-Hep-1 | Human Hepatoma | Most sensitive among tested lines | Not specified | |
| A549 | Human Non-Small Cell Lung Cancer | 800 (0.8 mM) | Not specified | |
| Parent (PAR) Cells | Not specified | 40.33 ± 0.63 | Not specified | |
| Multidrug-Resistant (MDR) Cells | Not specified | 66.68 ± 0.00 | Not specified | |
| NIH/3T3 | Normal Murine Fibroblasts | 57.18 ± 3.91 | Not specified |
Core Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis, and modulating key intracellular signaling pathways.
G2/M Phase Cell Cycle Arrest
A primary mechanism of this compound's antiproliferative activity is the induction of cell cycle arrest at the G2/M transition phase in several cancer cell lines, including human prostate carcinoma (DU145) and human hepatoma (SK-Hep-1) cells. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.
The G2/M arrest is associated with the modulation of key cell cycle regulatory proteins. Specifically, this compound treatment leads to the downregulation of:
-
Cyclin A and Cyclin B1 : These cyclins are crucial for the G2/M transition.
-
Cdc2 (CDK1) : This cyclin-dependent kinase forms a complex with Cyclin B1 to drive entry into mitosis.
-
pCdc2 (phosphorylated Cdc2) : The dephosphorylation of Cdc2 is required for its activation.
-
Cdc25c : A phosphatase that activates the Cdc2/Cyclin B1 complex.
Furthermore, in SK-Hep-1 cells, this compound has been shown to upregulate the phosphorylation of Chk1 (p-chk1 at Ser345), a key kinase in the G2 checkpoint response.
Caption: this compound-induced G2/M cell cycle arrest pathway.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic effect of this compound is characterized by the activation of the caspase cascade, a family of proteases central to the execution of apoptosis.
Key observations include:
-
Increased Apoptosis Rate : Treatment with this compound significantly increases the percentage of apoptotic cells. For instance, in A549 non-small cell lung cancer cells, 0.4 mM of this compound increased the apoptosis rate to 29.6% from a baseline of 5.46%.
-
Caspase-3 Activation : this compound treatment leads to increased levels of cleaved (active) caspase-3.
-
PARP Cleavage : The activation of caspase-3 results in the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Modulation of Bcl-2 Family Proteins : In A549 cells, this compound upregulates the mRNA expression of the pro-apoptotic protein BAX and downregulates the anti-apoptotic protein BCL2.
Caption: this compound-induced apoptotic signaling cascade.
Modulation of Signaling Pathways
This compound's anticancer activity is also mediated by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
In human hepatoma cells (SK-Hep-1 and HepG2), the growth-inhibitory effect of this compound is p53-dependent. p53 is a crucial tumor suppressor gene. This compound activates p53 expression, leading to the induction of its downstream targets, MDM2 and the Cdk-inhibitor p21. This suggests that the antiproliferative activity of this compound is, at least in part, correlated with the modulation of the p53/MDM2/p21 axis. Notably, p53-null hepatoma cells (Hep3B) are insensitive to this compound's effects.
In mouse neuroblastoma Neuro-2A cells, this compound has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. It upregulates several differentially expressed genes involved in this pathway and increases the protein levels of Erk2 and p38MAPK, as well as their phosphorylated (active) forms. The MAPK pathway is a critical regulator of various cellular processes, and its dysregulation is common in cancer.
There is evidence to suggest that this compound hydrate monoacetate can downregulate the expression of phosphorylated PI3K (pPI3K) and phosphorylated Akt (pAkt) in Caco-2 colon cancer cells. The PI3K/Akt pathway is a major signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer.
Inhibition of Metastasis
Preliminary evidence suggests that this compound may possess anti-metastatic properties. In A549 cells, it has been shown to reduce cell migration. Additionally, in Caco-2 cells, this compound hydrate monoacetate exerts anti-migratory effects in a dose-dependent manner. This suggests a potential role for this compound in preventing cancer spread, a critical aspect of cancer therapy.
Reversal of Multidrug Resistance (MDR)
This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp), a transmembrane protein that actively pumps chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. By inhibiting P-gp activity and expression, this compound can reverse P-gp-mediated drug resistance, potentially enhancing the efficacy of conventional chemotherapy agents when used in combination.
Induction of Autophagy
In A549 cells, this compound methanolate has been observed to upregulate the mRNA expression of LC3, a key marker of autophagy. Autophagy is a cellular self-digestion process that can have a dual role in cancer, either promoting survival or contributing to cell death. The induction of autophagy by this compound suggests another layer of complexity in its mechanism of action that warrants further investigation.
Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
-
Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol :
-
Seed cancer cells in 96-well plates at a specific density (e.g., 1x10^4 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Cell Cycle Analysis (Flow Cytometry)
-
Principle : Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
-
Protocol :
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in each phase.
-
Western Blotting
-
Principle : This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Protocol :
-
Lyse this compound-treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in a sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Cyclin B1, cleaved Caspase-3, p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Caption: A typical experimental workflow for Western blotting.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent by targeting multiple facets of cancer cell biology. Its ability to induce G2/M cell cycle arrest and apoptosis, modulate key signaling pathways like p53 and MAPK, and potentially inhibit metastasis and reverse multidrug resistance makes it a promising candidate for further investigation.
Future research should focus on:
-
In vivo studies : To validate the in vitro findings in animal models of cancer and to assess its safety and efficacy.
-
Combination therapies : To explore the synergistic effects of this compound with existing chemotherapeutic drugs, particularly in drug-resistant cancers.
-
Pharmacokinetic studies : To understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Elucidation of further mechanisms : To investigate its effects on other cancer-related pathways such as STAT3, NF-kB, and angiogenesis.
-
Structural optimization : To synthesize analogues of this compound with improved potency and selectivity.
A deeper understanding of this compound's multifaceted mechanism of action will be crucial for its potential translation into a clinically effective anticancer therapeutic.
References
- 1. Anti-tumor activity of this compound from Ostericum koreanum against human prostate carcinoma DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells [mdpi.com]
Oxypeucedanin's Engagement with Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypeucedanin, a furanocoumarin found in several medicinal plants, and its hydrate form (OXH), have demonstrated significant anti-inflammatory properties. This technical guide delineates the molecular targets of this compound within key inflammatory signaling cascades. The primary mechanism of action involves the direct binding to the Toll-like receptor 4-myeloid differentiation factor 2 (TLR4-MD2) complex, leading to the subsequent inhibition of the downstream nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition culminates in the reduced expression of various pro-inflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), and several key cytokines. This document provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated pathways.
Core Mechanism of Action: Targeting the TLR4-MD2 Complex
This compound hydrate (OXH) has been identified as a direct inhibitor of the TLR4-MD2 signaling axis.[1][2][3] This interaction is a critical upstream event that initiates the compound's anti-inflammatory cascade.
1.1. Binding Affinity and Molecular Interaction
Microscale thermophoresis (MST) experiments have demonstrated a specific binding affinity of OXH for the TLR4/MD2 complex, with a dissociation constant (Kd) of 33.7 μM.[1][2] Molecular docking and dynamics simulations suggest that OXH binds to a pocket within the TLR4/MD2 complex, interacting with amino acid residues such as GLY-343, LYS-388, and PHE-345. This binding competitively inhibits the interaction of lipopolysaccharide (LPS) with the TLR4/MD2 complex, thereby preventing the initiation of the inflammatory signaling cascade.
Modulation of Downstream Signaling Pathways
The binding of this compound to the TLR4-MD2 complex directly impacts two major downstream inflammatory pathways: the NF-κB and MAPK pathways.
2.1. Inhibition of the NF-κB Signaling Pathway
This compound hydrate effectively suppresses the activation of the NF-κB pathway in response to inflammatory stimuli like LPS. This is achieved through the inhibition of the phosphorylation of key signaling molecules, including IκB kinase (IKK), inhibitor of kappa B (IκB), and the p65 subunit of NF-κB. The prevention of IκB phosphorylation and subsequent degradation keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
2.2. Attenuation of the MAPK Signaling Pathway
Concurrent with NF-κB inhibition, this compound also attenuates the MAPK signaling cascade. Studies have shown that OXH treatment leads to a downregulation in the phosphorylation of key MAPKs, namely c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. In a study on mouse neuroblastoma cells, this compound treatment led to an elevation in the overall protein levels of Erk2 and p38MAPK, as well as their phosphorylated forms, suggesting a complex and context-dependent modulation of this pathway.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its derivatives have been quantified in various in vitro and in vivo models.
| Compound | Assay | Model | Endpoint | IC50 / Kd | Reference |
| This compound Hydrate (OXH) | Microscale Thermophoresis | TLR4/MD2 complex | Binding Affinity | Kd: 33.7 μM | |
| This compound | Nitrite Production | LPS-activated RAW 264.7 macrophages | NO Inhibition | 16.8 μg/mL | |
| This compound Hydrate | Nitrite Production | LPS-activated RAW 264.7 macrophages | NO Inhibition | 15.8 μg/mL | |
| This compound Hydrate | Egg Albumin-Induced Paw Edema | Rats | Edema Inhibition | ED50: 126.4 ± 0.011 mg/kg |
Impact on Other Inflammatory Pathways
4.1. JAK-STAT Pathway
Currently, there is a lack of direct evidence from the reviewed literature to suggest that this compound significantly modulates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway in the context of inflammation.
4.2. NLRP3 Inflammasome
Similarly, the current body of research does not provide substantial evidence for a direct role of this compound in the activation or inhibition of the nucleotide-binding domain, leucine-rich repeat-containing protein 3 (NLRP3) inflammasome.
Experimental Protocols
5.1. In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated murine macrophages.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 15, 30, and 60 μM) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 μg/mL and incubating for a specified period (e.g., 24 hours).
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: The concentration of nitrite in the cell culture supernatant is measured using the Griess reagent.
-
Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are quantified using ELISA kits.
-
Western Blot Analysis: Cell lysates are collected to analyze the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p-IKK, p-IκB, p-p65, p-JNK, p-ERK, p-p38).
-
5.2. In Vivo Collagen-Induced Arthritis (CIA) in Rats
This model is used to evaluate the therapeutic potential of anti-inflammatory compounds in a preclinical model of rheumatoid arthritis.
-
Animal Model: Lewis rats are typically used for this model.
-
Induction of Arthritis: Arthritis is induced by an initial immunization with an emulsion of bovine type II collagen and incomplete Freund's adjuvant, followed by a booster injection.
-
Treatment: Once arthritis is established, rats are treated with this compound hydrate (e.g., orally) at various doses for a specified duration.
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis is assessed by scoring paw swelling, erythema, and joint distortion.
-
Histopathological Analysis: Joint tissues are collected for histological examination to assess inflammation, pannus formation, and bone erosion.
-
Biochemical Analysis: Serum and synovial tissue levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are measured by ELISA and Western blot.
-
Visualizations of Signaling Pathways and Workflows
Caption: this compound's inhibition of the TLR4-mediated NF-κB and MAPK signaling pathways.
Caption: Experimental workflows for in vitro and in vivo anti-inflammatory assays.
Conclusion
This compound presents a compelling profile as an anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the TLR4-MD2 complex. Its ability to concurrently suppress the NF-κB and MAPK signaling pathways underscores its potential for therapeutic development, particularly in inflammatory conditions where these pathways are pathologically activated, such as rheumatoid arthritis. While its effects on other inflammatory cascades like the JAK-STAT and NLRP3 inflammasome pathways remain to be elucidated, the existing data provide a strong foundation for further preclinical and clinical investigation of this compound and its derivatives as novel anti-inflammatory therapeutics.
References
- 1. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: this compound hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Intricate Dance of Structure and Activity: A Technical Guide to Furanocoumarins and Oxypeucedanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanocoumarins, a class of naturally occurring organic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Found in a variety of plants, these compounds are characterized by a furan ring fused with a coumarin scaffold. Their structural variations, including the type and position of substituents, give rise to a wide spectrum of pharmacological effects, ranging from anticancer and anti-inflammatory to neuroprotective properties. A key aspect of harnessing their therapeutic potential lies in understanding their structure-activity relationships (SAR), which dictates how subtle changes in their chemical makeup can profoundly influence their biological efficacy.
This in-depth technical guide delves into the core of furanocoumarin SAR, with a particular focus on Oxypeucedanin, a prominent linear furanocoumarin. We will explore the quantitative aspects of their activity, provide detailed experimental methodologies for their evaluation, and visualize the complex signaling pathways they modulate.
Structure-Activity Relationship of Furanocoumarins
The biological activity of furanocoumarins is intricately linked to their chemical structure. The basic furanocoumarin skeleton can be linear (psoralen type) or angular (angelicin type), a fundamental difference that influences their ability to intercalate with DNA and interact with various protein targets.[1] Furthermore, the nature, number, and position of substituents on the coumarin ring system play a crucial role in defining their pharmacological profile.[1]
For instance, in the context of anticancer activity, the presence of specific functional groups can enhance cytotoxicity and the induction of apoptosis.[2] Similarly, for anti-inflammatory effects, substitutions on the furanocoumarin nucleus can modulate the inhibition of key inflammatory mediators.[3] The lipophilicity, molecular size, and electronic properties of these compounds are significant factors that govern their interaction with biological targets.[4]
This compound: A Case Study
This compound, a linear furanocoumarin, has been the subject of numerous studies due to its notable biological activities. Its structure, featuring an epoxide-containing side chain, is a key determinant of its effects. Research has demonstrated its potent antiproliferative, anti-inflammatory, and neuroprotective properties. The subsequent sections will provide a more granular look at the quantitative data supporting these claims and the molecular pathways through which this compound exerts its effects.
Quantitative Data on Furanocoumarin Activity
To facilitate a clear comparison of the biological potency of this compound and related furanocoumarins, the following tables summarize the available quantitative data (IC50 values) across different therapeutic areas.
Table 1: Anticancer Activity of Furanocoumarins
| Compound | Cell Line | Activity | IC50 Value | Reference(s) |
| This compound | SK-Hep-1 (Hepatoma) | Antiproliferative | 32.4 µM (72h) | |
| This compound | HeLa (Cervical Cancer) | Cytotoxicity | 314 µg/mL | |
| Angelicin | HeLa and SiHa (Cervical Cancer) | Cytotoxicity | IC30 = 27.8 µM; IC50 = 38.2 µM | |
| Angelicin | A549 (NSCLC) | Cytotoxicity | ~50 µmol | |
| Angelicin | SH-SY5Y (Neuroblastoma) | Cytotoxicity | 49.56 μM | |
| Angelicin | HepG2 and Huh-7 (Hepatoma) | Cytotoxicity | 90 ± 6.565 µM (HepG2); 60 ± 4.256 μM (Huh-7) |
Table 2: Anti-inflammatory Activity of Furanocoumarins
| Compound | Assay | Target/Mediator | IC50 Value | Reference(s) |
| This compound Methanolate | NO Production Inhibition (in hepatocytes) | iNOS | 122 µM | |
| Phellopterin | NO Production Inhibition (in hepatocytes) | iNOS | 50 µM | |
| DCH1 | COX-1 Inhibition | COX-1 | 123.30 µg/ml | |
| DCH1 | COX-2 Inhibition | COX-2 | 102.10 µg/ml | |
| Isopropyl analog of trimethylangelicin | NF-κB/DNA Interaction Inhibition | NF-κB | 7.4 µmol/L |
Table 3: Neuroprotective Activity of Furanocoumarins
| Compound | Assay | Protective Effect | IC50 Value | Reference(s) |
| 4-Methylcoumarins (ortho-dihydroxy substituted) | H2O2-induced cytotoxicity in PC12 cells | Neuroprotection | 44.7-62.9% inhibition at 50 µM | |
| Isomeranzin | Superoxide anion generation inhibition | Antioxidant | 0.54 ± 0.24 to 7.57 ± 3.19 µM | |
| 17,18-dihydroxybergamottin | Superoxide anion generation inhibition | Antioxidant | 0.54 ± 0.24 to 7.57 ± 3.19 µM | |
| Epoxybergamottin | Superoxide anion generation inhibition | Antioxidant | 0.54 ± 0.24 to 7.57 ± 3.19 µM | |
| Heracleum verticillatum root extract | Acetylcholinesterase inhibition | Anti-Alzheimer's | 0.30 mg/mL | |
| Heracleum angustisectum root extract | Acetylcholinesterase inhibition | Anti-Alzheimer's | 0.34 mg/mL |
Table 4: Cytochrome P450 (CYP) 3A4 Inhibition by Furanocoumarins
| Compound | Substrate | Inhibition | IC50 Value | Reference(s) |
| Bergapten (5-methoxypsoralen) | Quinine | CYP3A4 Inhibition | 19-36 µM | |
| 6',7'-dihydroxybergamottin | - | Potent CYP3A4 Inhibitor | - |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the accurate assessment of the biological activities of furanocoumarins. The following sections provide methodologies for key assays cited in this guide.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from standard procedures for determining the effect of compounds on cell proliferation and viability.
Objective: To quantify the cytotoxic or antiproliferative effects of furanocoumarins on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., SK-Hep-1)
-
Complete cell culture medium
-
Furanocoumarin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furanocoumarin compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after treatment with a furanocoumarin.
Objective: To determine the effect of furanocoumarins, such as this compound, on cell cycle progression.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Furanocoumarin stock solution
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the furanocoumarin for a specified duration (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add the cells dropwise to 70% cold ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A to a final concentration of 1x10^6 cells/mL. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Generate a DNA content histogram. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Protein Expression Analysis by Western Blotting
This protocol outlines the general steps for analyzing the expression of specific proteins (e.g., p53, p21, MAPK pathway proteins) in cells treated with furanocoumarins.
Objective: To investigate the molecular mechanism of action of furanocoumarins by measuring changes in the expression levels of key signaling proteins.
Materials:
-
Cell culture plates
-
Cancer cell line of interest
-
Furanocoumarin stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest, e.g., anti-p53, anti-p-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the furanocoumarin as described in the previous protocols. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cytochrome P450 3A4 (CYP3A4) Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of furanocoumarins on CYP3A4 activity using human liver microsomes.
Objective: To determine the potential of furanocoumarins to cause drug-drug interactions by inhibiting the major drug-metabolizing enzyme, CYP3A4.
Materials:
-
Human liver microsomes
-
CYP3A4 substrate (e.g., testosterone or a fluorescent probe)
-
NADPH regenerating system
-
Furanocoumarin stock solutions
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS or a fluorescence plate reader for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, the furanocoumarin inhibitor at various concentrations, and the incubation buffer. Pre-incubate this mixture for a short period at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Analysis: Analyze the formation of the metabolite of the CYP3A4 substrate using LC-MS/MS or measure the fluorescence signal if a fluorescent probe is used.
-
Data Analysis: Calculate the percentage of inhibition of CYP3A4 activity for each furanocoumarin concentration compared to a control without the inhibitor. Determine the IC50 value, which is the concentration of the furanocoumarin that causes 50% inhibition of CYP3A4 activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes influenced by furanocoumarins is crucial for a comprehensive understanding of their mechanism of action. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
References
Reported pharmacological activities of Oxypeucedanin.
An In-depth Technical Guide on the Pharmacological Activities of Oxypeucedanin
Introduction
This compound is a naturally occurring linear furanocoumarin characterized by an epoxide ring in its structure.[1][2] It is predominantly isolated from plants belonging to the Apiaceae and Rutaceae families, with notable concentrations found in genera such as Angelica, Ferulago, Prangos, and Citrus.[1][2] The roots of Angelica dahurica have been identified as one of the richest natural sources of this compound.[1] Traditionally, plants containing this compound have been used in oriental medicine for treating ailments like the common cold, headaches, and pain. Preclinical studies have revealed a wide spectrum of pharmacological activities for this compound, including potent antiproliferative, cytotoxic, anti-inflammatory, and antiviral effects, positioning it as a compound of significant interest for further investigation in drug discovery and development.
Anticancer and Antiproliferative Activity
This compound has demonstrated significant antiproliferative and cytotoxic effects across various cancer cell lines. Its mechanisms of action primarily involve the induction of cell cycle arrest and apoptosis.
Summary of Anticancer Activity
| Cell Line | Cancer Type | Key Findings | IC50 / Concentration | Reference |
| DU145 | Human Prostate Carcinoma | Inhibited cell growth and induced G2/M cell cycle arrest and apoptosis. | 25-100 µM | |
| SK-Hep-1 & HepG2 | Human Hepatoma (p53-expressing) | Inhibited cell growth via G2/M arrest and p53-dependent MDM2/p21 expression. | Not specified | |
| Hep3B | Human Hepatoma (p53-null) | Insensitive to antiproliferative activity. | Not specified | |
| A549 | Non-small Cell Lung Cancer | Inhibited proliferation and induced apoptosis and autophagy. | 0.4 mM | |
| HTC15 | Colon Cancer | Antiproliferative effects. | Not specified | |
| B16F10 | Melanoma (UVA-irradiated) | Antiproliferative effects. | Not specified | |
| LNCaP | Androgen-sensitive Prostate Adenocarcinoma | Significant cytotoxic activity. | Not specified |
Mechanistic Insights into Anticancer Activity
1.2.1 Cell Cycle Arrest
In human prostate carcinoma DU145 cells, this compound treatment (25-100 µM) led to a dose- and time-dependent inhibition of cell growth, which was associated with an arrest in the G2/M phase of the cell cycle. This arrest was accompanied by a reduction in the protein levels of key G2/M regulatory proteins, including cyclin A, cyclin B1, Cdc2, and phosphorylated Cdc2. Similarly, in SK-Hep-1 human hepatoma cells, this compound induced G2/M phase cell cycle arrest.
1.2.2 Induction of Apoptosis
The anticancer effect of this compound is also mediated by the induction of apoptosis. In DU145 cells, its cytotoxic effects were associated with significant increases in cleaved caspase-3 and poly-(ADP-ribose) polymerase (PARP), indicating the activation of the caspase cascade. In A549 lung cancer cells, treatment with 0.4 mM this compound methanolate increased the apoptosis rate to 29.6% from a baseline of 5.46%. This was accompanied by the upregulation of pro-apoptotic BAX and caspase-3 mRNA expression and the downregulation of anti-apoptotic BCL2 mRNA.
1.2.3 p53-Dependent Pathway
The antiproliferative activity of this compound in hepatoma cells has been shown to be p53-dependent. It was effective in p53-expressing cells (SK-Hep-1 and HepG2) but not in p53-null cells (Hep3B). This compound activated the expression of p53, which in turn led to the induction of its downstream targets, MDM2 and p21. This suggests that the modulation of the p53 pathway is a crucial component of its anticancer mechanism.
Caption: this compound-induced anticancer signaling pathways.
Experimental Protocols: Anticancer Assays
1.3.1 Cell Growth and Viability (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., DU145, A549) are plated in 60-mm dishes or 96-well plates at a density of 1x10⁵ cells/dish or an appropriate density for the plate size.
-
Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of this compound (e.g., 25, 50, 100 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: The cells are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan crystal formation by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
1.3.2 Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with this compound as described above.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
1.3.3 Western Blot Analysis for Protein Expression
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cyclin B1, Cdc2, caspase-3, PARP, p53).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Anti-inflammatory Activity
This compound and its hydrate form exhibit potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.
Summary of Anti-inflammatory Activity
| Model System | Key Findings | IC50 / Concentration | Reference |
| LPS-activated RAW 264.7 Macrophages | Inhibited NO production. | 16.8 µg/mL | |
| LPS-activated Mouse Peritoneal Macrophages | Inhibited NO production. | 57 µM | |
| LPS-induced RAW 264.7 Macrophages (this compound Hydrate) | Reversed changes in iNOS, COX-2, IL-1β, IL-6, and TNF-α levels; reduced ROS. | Not specified | |
| Collagen-Induced Arthritis (CIA) Rat Model (this compound Hydrate) | Ameliorated symptoms, reduced swelling, and decreased pro-inflammatory factor mRNA in synovial tissue. | Not specified | |
| Carrageenan-induced Foot Oedema (Chicks) (this compound Hydrate) | Dose-dependent anti-inflammatory activity. | ED50: 126.4±0.011 mg/kg |
Mechanism of Anti-inflammatory Action
Recent studies on this compound hydrate (OXH) have elucidated its mechanism of action in rheumatoid arthritis (RA) models. OXH directly targets the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex.
-
TLR4/MD2 Binding: Cellular thermal shift assays (CETSA) and microscale thermophoresis (MST) experiments demonstrated that OXH competes with lipopolysaccharide (LPS) for binding to the TLR4/MD2 complex, with a Kd value of 33.7 μM. Molecular docking suggests it binds to a pocket in the complex, interacting with amino acids like GLY-343, LYS-388, and PHE-345.
-
Inhibition of NF-κB and MAPK Pathways: By binding to the TLR4/MD2 complex, OXH suppresses the activation of downstream signaling pathways, specifically the NF-κB and MAPK (mitogen-activated protein kinase) pathways. This was confirmed by the reduced phosphorylation of key proteins like IKK, NF-κB, JNK, ERK, and p38 in both LPS-induced macrophages and the synovial tissue of CIA rats.
-
Downregulation of Pro-inflammatory Mediators: The suppression of these pathways leads to a decrease in the expression and production of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Caption: Inhibition of the TLR4-MD2/NF-κB/MAPK signaling axis by this compound Hydrate.
Experimental Protocols: Anti-inflammatory Assays
2.3.1 Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The cells are incubated for 24 hours.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
2.3.2 Collagen-Induced Arthritis (CIA) in Rats
-
Immunization: Arthritis is induced in rats by intradermal injection of an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given after a set period.
-
Treatment: Once arthritis symptoms appear, rats are treated daily with this compound hydrate (or vehicle) via oral gavage.
-
Assessment: Disease progression is monitored by measuring body weight, paw swelling (arthritic score), and talus volume.
-
Histological and Molecular Analysis: At the end of the study, synovial tissues are collected for histological examination (to assess bone erosion) and for measuring the mRNA levels of pro-inflammatory factors via qRT-PCR.
Antiviral Activity
This compound has shown notable antiviral activity, particularly against influenza viruses.
Summary of Antiviral Activity
| Virus Strain | Key Findings | IC50 / Concentration | Reference |
| Influenza A/H1N1 | Inhibited viral infection and replication; strongly inhibited neuraminidase (NA) activity; suppressed NA and nucleoprotein (NP) synthesis; exerted anti-apoptotic effects. Higher activity than ribavirin. | Not specified | |
| Influenza A/H9N2 | Inhibited viral infection and replication. Higher activity than ribavirin. | Not specified |
Mechanism of Antiviral Action
Bioactivity-guided studies of Angelica dahurica extracts identified this compound as a potent anti-influenza agent. Its mechanism is multifaceted:
-
Inhibition of Neuraminidase (NA): this compound strongly inhibits the activity of H1N1 neuraminidase, an essential enzyme for the release of new virus particles from infected cells.
-
Inhibition of Viral Protein Synthesis: It significantly suppresses the synthesis of viral neuraminidase (NA) and nucleoprotein (NP).
-
Anti-apoptotic Effect: Influenza virus infection often induces apoptosis in host cells to facilitate its spread. This compound exerts a significant anti-apoptotic effect in infected cells, inhibiting the activity of caspase-3 and Bax.
Caption: Bioactivity-guided workflow for identifying antiviral compounds.
Other Pharmacological Activities
Neuroprotective Effects
This compound has demonstrated protective effects against oxidative stress and apoptosis in neuronal cells. In a study using PC12 pheochromocytoma cells, pretreatment with this compound (up to 80 µg/mL) significantly protected the cells from doxorubicin-induced cytotoxicity and apoptosis. This neuroprotective effect was attributed to the reduction of intracellular reactive oxygen species (ROS) generation and the inhibition of caspase-3 activity.
Antimicrobial Activity
This compound has shown antibacterial potency, particularly against the Gram-positive bacterium Bacillus cereus, with MIC and MBC values of 2.00 mg/mL and 4.00 mg/mL, respectively. It also exhibited antiquorum sensing and antibiofilm activities against Pseudomonas aeruginosa PAO1.
Antioxidant Activity
This compound hydrate showed a concentration-dependent scavenging effect on the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, with an IC50 value of 46.63 ± 0.011 µg/mL.
Enzyme Inhibition
This compound acts as a mechanism-based inactivator of cytochrome P450 enzymes CYP2B6 and CYP2D6. This inactivation is time-, concentration-, and NADPH-dependent, with kinetic values of Kᵢ/kᵢₙₐ꜀ₜ of 1.82 µM/0.07 min⁻¹ for CYP2B6 and 8.47 µM/0.044 min⁻¹ for CYP2D6. This indicates a potential for drug-herb interactions.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies in rats provide critical information on the absorption, distribution, and elimination of this compound.
-
Intravenous Administration: Following a single intravenous dose (2.5, 5, and 10 mg/kg), this compound exhibited linear pharmacokinetics. The elimination half-life (T₁/₂z) was short, ranging from 0.61 to 0.66 hours, and the systemic clearance was high (5.64–8.55 L/kg/h).
-
Oral Administration: After a single oral dose of 20 mg/kg, this compound showed poor and slow absorption. The mean time to reach peak plasma concentration (Tₘₐₓ) was 3.38 hours, and the absolute bioavailability was low, calculated at 10.26%.
These findings suggest that while this compound has potent biological activities, its poor oral bioavailability may be a challenge for its development as an oral therapeutic agent, and formulation strategies may be required to enhance its absorption.
Conclusion
This compound is a promising natural furanocoumarin with a diverse and potent pharmacological profile. Its well-defined mechanisms of action in cancer and inflammation, particularly its ability to induce p53-dependent apoptosis and inhibit the TLR4/NF-κB/MAPK signaling axis, make it a strong candidate for further drug development. Additionally, its significant antiviral activity against influenza viruses warrants further investigation. However, key challenges remain, including its low oral bioavailability and its potential for drug interactions through CYP450 enzyme inhibition. Future research should focus on medicinal chemistry efforts to create semi-synthetic analogues with improved pharmacokinetic properties and on developing advanced drug delivery systems to enhance its therapeutic efficacy.
References
A Comprehensive Technical Guide on the Discovery and Isolation of Oxypeucedanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypeucedanin is a naturally occurring linear furanocoumarin characterized by an epoxide ring in its structure.[1][2] This compound, with the chemical formula C₁₆H₁₄O₅, has garnered significant interest in the scientific community due to its potent biological activities, including antiproliferative, cytotoxic, anti-influenza, and antiallergic properties.[1][3] First identified in plants from the Apiaceae and Rutaceae families, the history of its isolation is a testament to the evolution of phytochemical extraction and purification techniques.[1] This guide provides an in-depth overview of the discovery and historical methods of this compound isolation, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader phytochemical exploration of plants traditionally used in medicine. It was initially isolated from various plant genera, notably Angelica, Ferulago, Prangos, and Citrus. The roots of Angelica dahurica have been identified as a particularly rich source of this compound. Early isolation procedures relied on classical chromatographic techniques, which have been refined over time with the advent of more sophisticated methods like High-Performance Liquid Chromatography (HPLC).
Quantitative Data on this compound Isolation
The yield of this compound varies significantly depending on the plant species, the part of the plant used, and the extraction solvent and method employed. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Plant Species | Plant Part | Extraction Solvent/Method | Yield/Content | Reference |
| Angelica dahurica | Roots | Methanolic Extract | 1.54–2.93 g/100 g | |
| Angelica archangelica | Roots | Methanolic Fractions | 1.5–3.0 mg/g | |
| Prangos ferulacea | Roots | Acetone | Not specified | |
| Angelica dahurica | Roots | Ionic Liquid [Bmim]Tf2N | 98.06% (extraction yield) | |
| Citrus hystrix | Fruit | EtOAc Extract | Not specified |
Detailed Experimental Protocols
The isolation and purification of this compound involve several key stages, from the initial extraction from plant material to the final purification of the compound. Below are detailed methodologies for commonly cited experimental protocols.
General Extraction from Plant Material
This protocol outlines a general procedure for the solvent extraction of this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., roots of Prangos ferulacea)
-
Acetone
-
Methanol (for winterization)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Air-dry the plant material (e.g., 850 g of P. ferulacea roots) and grind it into a fine powder.
-
Macerate the powdered material with a suitable solvent, such as acetone (e.g., 3 x 8.5 L), for a period of 3 days at room temperature with occasional mixing.
-
Filter the mixture to separate the solvent extract from the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a viscous residue.
-
Perform winterization by dissolving the residue in methanol and cooling it to precipitate fats and waxes. Filter the cold solution to remove the precipitate.
-
Evaporate the solvent from the filtrate to yield the defatted extract.
Purification by Vacuum Liquid Chromatography (VLC)
VLC is a common technique for the initial fractionation of the crude extract.
Materials:
-
Silica gel for chromatography
-
Crude plant extract
-
A gradient of solvents (e.g., Heptane and Ethyl Acetate)
-
VLC apparatus
Procedure:
-
Prepare a silica gel column for VLC.
-
Adsorb the defatted extract (e.g., 77 g) onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the VLC column.
-
Elute the column with a solvent gradient of increasing polarity, for instance, starting with 10% Ethyl Acetate in Heptane and gradually increasing to 100% Ethyl Acetate.
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the target compound based on the TLC profiles.
Characterization of this compound
The structural elucidation of the isolated compound is typically performed using spectroscopic methods.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.23 (1H, d, J = 9.78, H-4), 7.64 (1H, d, J = 2.32, H-2′), 7.22 (1H, s, H-8), 6.98 (1H, d, J = 1.62, H-3′), 6.34 (1H, d, J = 9.77, H-3), 4.61 (1H, dd, J = 6.8, H-1″), 4.47 (1H, dd, J = 6.8, H-1″), 3.25 (1H, dd, H-2″), 1.36 (3H, s, CH₃), 1.11 (3H, s, CH₃).
-
Mass Spectrometry (EI-MS): m/z 286 [M]⁺, 202 [M-5-subst.]⁺, 85 [5-subst.].
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the isolation and characterization process for this compound.
Caption: General workflow for the isolation and identification of this compound.
Conclusion
The isolation of this compound from natural sources has evolved from traditional solvent extraction and classical chromatography to more advanced and efficient techniques. The methodologies detailed in this guide provide a solid foundation for researchers and scientists working on the extraction and purification of this and similar furanocoumarins. The continued exploration of natural products like this compound holds significant promise for the development of new therapeutic agents.
References
Oxypeucedanin's Interaction with DNA and Potential Mutagenicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypeucedanin, a furanocoumarin found in various plants of the Apiaceae and Rutaceae families, has garnered scientific interest for its diverse biological activities, including antiproliferative and cytotoxic effects.[1][2] A critical aspect of evaluating its therapeutic potential and safety profile lies in understanding its interaction with DNA and its potential mutagenicity. This technical guide provides a comprehensive overview of the current knowledge on this topic, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While direct mutagenicity data for this compound is limited, this guide offers a reasoned assessment based on its chemical structure, the activities of structurally related compounds, and its observed effects on cellular DNA damage response pathways.
This compound's Interaction with DNA
Electrochemical studies have provided the most direct evidence of this compound's interaction with double-stranded DNA (dsDNA).[1][3] These studies suggest a non-covalent, likely electrostatic, interaction.
Quantitative Data on DNA Interaction
An electrochemical sensor method was developed to study the interaction between this compound and dsDNA. The key findings are summarized in the table below.
| Parameter | Value | Method | Reference |
| Interaction Type | Electrostatic | Electrochemical Sensor | [3] |
| Limit of Detection (LOD) | 1.3 µg/mL | Electrochemical Sensor | |
| Limit of Quantitation (LOQ) | 4.3 µg/mL | Electrochemical Sensor |
Experimental Protocol: Electrochemical Detection of this compound-DNA Interaction
This protocol is based on the methodology described by Kaya et al. (2024).
Objective: To determine the interaction between this compound and dsDNA using a pencil graphite electrode (PGE) based electrochemical sensor.
Materials:
-
This compound
-
Double-stranded DNA (dsDNA) from calf thymus
-
Dimethyl formamide (DMF)
-
Acetate buffer (pH 4.8)
-
Pencil graphite electrodes (PGEs)
-
Potentiostat/galvanostat
Procedure:
-
Electrode Activation:
-
PGEs are electrochemically activated by applying a potential of +1.4 V for 60 seconds in acetate buffer.
-
-
This compound Immobilization (for electrode surface interaction):
-
A stock solution of this compound (1 mg/mL) is prepared in DMF.
-
The activated PGE is immersed in a diluted this compound solution and incubated for 1 hour to allow for passive adsorption.
-
The electrode is then rinsed with acetate buffer.
-
-
DNA Immobilization (for electrode surface interaction):
-
A stock solution of dsDNA (1 mg/mL) is prepared.
-
The activated PGE is immersed in a diluted dsDNA solution for 1 hour.
-
The electrode is rinsed with acetate buffer.
-
-
Interaction Analysis:
-
Solution-phase interaction: A mixture of dsDNA and this compound at desired concentrations is prepared. The activated PGE is immersed in this solution.
-
Electrode-surface interaction: A dsDNA-coated electrode is immersed in an this compound solution, or vice-versa.
-
-
Electrochemical Measurement:
-
Differential Pulse Voltammetry (DPV) is performed.
-
Changes in the oxidation peak currents of guanine and adenine bases of DNA are monitored to assess the interaction. A decrease in the peak current suggests an interaction.
-
Potential Mutagenicity of this compound
Direct experimental data on the mutagenicity of this compound from standardized assays like the Ames test, micronucleus assay, or comet assay are currently not available in the public domain. However, an assessment of its potential mutagenicity can be inferred from its chemical structure, the known properties of related compounds, and its observed cellular effects.
Structural Considerations: The Epoxide Moiety
This compound possesses an epoxide ring in its structure. Epoxides are a class of reactive electrophilic compounds that are known to be mutagenic and carcinogenic. They can react with nucleophilic sites in DNA, forming DNA adducts that can lead to mutations if not repaired.
Comparative Analysis with Heraclenin
Heraclenin is another furanocoumarin that, like this compound, contains an epoxide group. A study on heraclenin's mutagenicity in Chlamydomonas reinhardii found that it exhibited photomutagenicity (mutagenic activity upon UVA irradiation) but was not mutagenic in the dark. This suggests that the furanocoumarin scaffold's photosensitizing properties are a dominant factor in its mutagenicity, and the epoxide group may not independently cause mutations in the absence of photoactivation. Given the structural similarity, a similar behavior might be anticipated for this compound.
Indirect Evidence from Cellular Responses to this compound
Studies on the effects of this compound on cancer cell lines provide indirect evidence of DNA-damaging potential, which is a precursor to mutagenesis.
-
Cell Cycle Arrest: this compound has been shown to induce G2/M phase cell cycle arrest in human hepatoma SK-Hep-1 cells. The G2/M checkpoint is a critical cellular surveillance mechanism that prevents cells with damaged DNA from entering mitosis. Activation of this checkpoint is a hallmark of a DNA damage response.
-
p53 Signaling Pathway Activation: The same study demonstrated that this compound's antiproliferative effects are mediated through a p53-dependent pathway. The p53 tumor suppressor protein is a master regulator of the cellular response to DNA damage, orchestrating cell cycle arrest, DNA repair, or apoptosis.
The following diagram illustrates the simplified p53 signaling pathway activated in response to DNA damage, which is relevant to the observed effects of this compound.
Caption: p53 signaling pathway in response to DNA damage.
Cytotoxicity of this compound
This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| SK-Hep-1 (Hepatoma) | 32.4 | 72 | SRB | |
| A549 (Lung Carcinoma) | ~800 | Not specified | Not specified | |
| HeLa (Cervical Cancer) | ~1097 (314 µg/mL) | Not specified | MTT | |
| HL-60 (Leukemia) | ~96 (27.5 µg/mL) | Not specified | Not specified | |
| MRC5 (Normal Lung Fibroblast) | >100 | 72 | SRB | |
| HepG2 (Hepatoma) - Glucose medium | 548 ± 16 | 24 | MTT | |
| HepG2 (Hepatoma) - Galactose medium | 211 ± 8 | 24 | MTT |
Standard Experimental Protocols for Mutagenicity Assessment
While not yet reported for this compound, the following are standard, detailed protocols for the key assays used to determine the mutagenic potential of a chemical compound.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the potential of a substance to induce gene mutations in bacteria.
Caption: Workflow for the Ames test.
Procedure:
-
Bacterial Strain Preparation: Cultures of Salmonella typhimurium strains (e.g., TA98, TA100, TA102), which are histidine auxotrophs (His-), are grown overnight.
-
Metabolic Activation: An S9 fraction from rat liver is prepared to simulate mammalian metabolism.
-
Exposure: The bacterial culture is incubated with various concentrations of the test substance, with and without the S9 mix. Positive and negative controls are included.
-
Plating: The mixture is plated on a minimal glucose agar medium that lacks histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (His+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
Objective: To detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity) in mammalian cells.
Caption: Workflow for the in vitro micronucleus assay.
Procedure:
-
Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human TK6 cells) are cultured.
-
Treatment: Cells are treated with various concentrations of the test substance, along with positive and negative controls.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to inhibit cytokinesis, resulting in binucleated cells.
-
Incubation: Cells are incubated for a period that allows for one to two cell divisions.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific fluorescent dye.
-
Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) is scored in binucleated cells using fluorescence microscopy.
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Alkaline Comet Assay
Objective: To detect DNA single- and double-strand breaks, and alkali-labile sites in individual cells.
Caption: Workflow for the alkaline comet assay.
Procedure:
-
Cell Preparation and Treatment: A single-cell suspension is prepared from the test system (e.g., cultured cells, primary cells) and treated with the test compound.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as nucleoids.
-
Alkaline Unwinding: The slides are placed in an alkaline buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: The slides are subjected to electrophoresis, during which the negatively charged, damaged DNA fragments migrate away from the nucleoid, forming a "comet tail".
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Quantification: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA within it.
Conclusion and Future Directions
The available evidence indicates that this compound interacts with DNA, likely through non-covalent electrostatic forces. While direct mutagenicity data is lacking, its chemical structure, containing a reactive epoxide moiety, raises a theoretical concern for mutagenic potential. However, the lack of mutagenicity in the dark observed for the structurally similar furanocoumarin epoxide, heraclenin, suggests that this compound's primary genotoxic risk may be associated with photoactivation, a characteristic feature of furanocoumarins.
The induction of G2/M cell cycle arrest and activation of the p53 pathway by this compound strongly imply that it can cause DNA damage or is recognized by the cell as a DNA-damaging agent. This cellular response is a critical factor in its observed antiproliferative and cytotoxic activities.
To definitively characterize the mutagenic potential of this compound, it is imperative that future research focuses on conducting a standard battery of genotoxicity tests, including the Ames test, in vitro and in vivo micronucleus assays, and the comet assay. These studies will provide the necessary data to fully assess its safety profile and inform its potential development as a therapeutic agent.
References
- 1. Electrochemical profiling of natural furanocoumarins: DNA interaction dynamics of this compound and prantschimgin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells [mdpi.com]
- 3. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
In Silico Prediction of Oxypeucedanin's Biological Targets: A Technical Guide
Abstract
Oxypeucedanin, a linear furanocoumarin found in various plant species, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. Elucidating the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of an integrated in silico workflow designed to predict and characterize the biological targets of this compound. The guide details methodologies for ligand-based and structure-based virtual screening, network pharmacology analysis, and outlines detailed experimental protocols for the validation of computationally predicted targets. All quantitative data from existing literature is summarized, and key workflows and signaling pathways are visualized to provide a clear and actionable framework for researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring furanocoumarin that has been the subject of growing interest within the scientific community due to its diverse biological activities.[1][2] Understanding the specific protein targets with which this compound interacts is a critical step in unraveling its mechanisms of action and for the rational design of future therapeutic strategies. In silico target prediction, or "target fishing," offers a time- and cost-effective approach to generate hypotheses regarding a compound's biological targets, which can then be prioritized for experimental validation.[3][4]
This guide presents a systematic in silico approach to predict the biological targets of this compound, integrating data from various computational tools and databases. Furthermore, it provides detailed protocols for the experimental validation of these predictions, creating a seamless pipeline from computational hypothesis to experimental verification.
Physicochemical and ADMET Properties of this compound
A foundational step in any drug discovery endeavor is the characterization of the compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools can provide valuable early insights into the druglikeness of a molecule.
| Property | Predicted Value | Method/Tool | Reference |
| Molecular Formula | C₁₆H₁₄O₅ | - | [5] |
| Molecular Weight | 286.28 g/mol | - | |
| MLOGP | 1.39 - 2.64 | SwissADME | |
| XLOGP3 | 2.24 - 3.93 | SwissADME | |
| Hydrogen Bond Acceptors | 5 | SwissADME | |
| Hydrogen Bond Donors | 0 | SwissADME | |
| Topological Polar Surface Area (TPSA) | 65.11 - 65.74 Ų | SwissADME | |
| Gastrointestinal Absorption | High | SwissADME | |
| Lipinski's Rule of Five | Adherent | SwissADME | |
| PAINS Alerts | No alerts | SwissADME |
Table 1: Predicted Physicochemical and ADMET Properties of this compound.
In Silico Target Prediction Workflow
The proposed workflow for predicting the biological targets of this compound integrates several computational methodologies to enhance the robustness of the predictions.
References
- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
Ethnobotanical Landscape of Oxypeucedanin-Containing Flora: A Technical Guide for Researchers
Foreword: The confluence of traditional botanical knowledge and modern pharmacology presents a fertile ground for the discovery of novel therapeutic agents. Oxypeucedanin, a linear furanocoumarin, is a compelling example of a phytochemical with a rich history of ethnobotanical use and a growing body of scientific evidence supporting its diverse bioactivities. This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the ethnobotanical applications of this compound-containing plants, detailed experimental methodologies for its study, and an overview of its known molecular signaling pathways.
Introduction to this compound and Its Botanical Sources
This compound (C₁₆H₁₄O₅) is a naturally occurring furanocoumarin characterized by an epoxide ring in its structure.[1] It is predominantly found in plants belonging to the Apiaceae (parsley family) and Rutaceae (citrus family).[1][2] Notable genera that are significant sources of this compound include Angelica, Ferulago, and Prangos from the Apiaceae family, and to a lesser extent, Citrus from the Rutaceae family.[1] The roots of Angelica dahurica have been identified as a particularly rich natural source of this compound.[1]
Ethnobotanical Uses of this compound-Containing Plants
The traditional use of plants containing this compound is geographically and culturally diverse, reflecting a long history of human interaction with this flora for medicinal purposes. The applications range from treating common ailments to addressing more complex health issues.
Data Presentation: Ethnobotanical Uses
The following table summarizes the primary ethnobotanical uses of key plant genera known to contain this compound.
| Genus | Species Example(s) | Traditional Use(s) | Geographic Region of Use |
| Angelica | A. dahurica, A. archangelica | Treatment of colds, headaches, toothaches, sinusitis, pain, skin diseases (acne, erythema), and as an anti-inflammatory agent. | China, Korea, Japan |
| Ferulago | F. angulata | Used for treating intestinal worms, snake bites, wound skin infections, headaches, and diseases of the spleen and gastrointestinal tract. Also used as a sedative and a food preservative. | Iran, Turkey, and other parts of Asia, Europe, and Africa |
| Prangos | P. ferulacea, P. pabularia | Employed as emollients, carminatives, tonics, anti-flatulents, anthelmintics, sedatives, and for the treatment of digestive disorders and hemorrhoids. | Iran, Turkey, India, and the Mediterranean region |
| Citrus | C. paradisi (Grapefruit) | While not a primary source of this compound, citrus fruits contain various furanocoumarins and are used for their antioxidant and anti-inflammatory properties. | Worldwide |
Pharmacological Activities
Modern pharmacological studies have begun to validate many of the traditional uses of this compound-containing plants. The compound itself has been shown to possess a range of biological activities, including:
-
Antiproliferative and Cytotoxic Effects: this compound has demonstrated the ability to inhibit the growth of various cancer cell lines.
-
Anti-inflammatory Activity: This aligns with the traditional use of these plants for treating inflammatory conditions.
-
Analgesic Properties: Supports the traditional application for pain relief, such as for headaches and toothaches.
-
Antiviral and Antimicrobial Effects: Provides a scientific basis for their use in treating infections.
-
Neuroprotective Functions: Emerging research suggests a potential role in protecting nerve cells.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and biological evaluation of this compound, compiled from various scientific studies.
Extraction and Isolation of this compound from Prangos ferulacea
This protocol describes a common method for obtaining this compound from plant material.
-
Maceration:
-
Air-dry the roots of Prangos ferulacea.
-
Macerate 850 g of the dried root powder in 8.5 L of acetone for 3 days at room temperature, with periodic mixing.
-
Repeat the maceration process three times.
-
Combine the acetone extracts and remove the solvent under vacuum to obtain a viscous residue.
-
-
Winterization and Fractionation:
-
Winterize the residue with methanol (MeOH) to precipitate and remove fats and waxes.
-
The resulting defatted extract is then subjected to vacuum liquid chromatography (VLC) on a silica gel column.
-
Elute the column with a gradient of ethyl acetate (EtOAc) in heptane, starting from 10% and gradually increasing to 100% EtOAc, to yield different fractions.
-
-
Purification:
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing this compound and subject them to further purification by column chromatography or recrystallization to obtain pure this compound.
-
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding:
-
Seed cells (e.g., human hepatoma SK-Hep-1 cells) in a 96-well plate at a density of 5 x 10³ cells/well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Analysis of Protein Expression by Western Blot
Western blotting is used to detect specific proteins in a sample. This protocol is adapted for studying the effects of this compound on p53 signaling.
-
Protein Extraction and Quantification:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each sample using a protein assay (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p53, anti-p-p53, anti-MDM2, anti-p21) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading across all lanes.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cell proliferation and apoptosis. The following diagrams, rendered in DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.
Visualization of Experimental Workflow
Caption: A generalized workflow for the extraction and bio-evaluation of this compound.
This compound's Effect on the MAPK Signaling Pathway
This compound has been found to upregulate core proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: Upregulation of the MAPK pathway by this compound.
This compound's Role in the p53 Signaling Pathway
This compound can induce G2/M phase cell cycle arrest through a p53-dependent mechanism.
Caption: p53-dependent cell cycle arrest induced by this compound.
Conclusion and Future Directions
The ethnobotanical history of plants containing this compound provides a valuable starting point for modern drug discovery efforts. The traditional knowledge surrounding these plants, supported by contemporary pharmacological research, highlights the therapeutic potential of this compound. Future research should focus on conducting rigorous quantitative ethnobotanical studies to better understand the cultural significance and traditional dosage of these plants. Furthermore, preclinical and clinical trials are necessary to fully elucidate the efficacy, safety, and mechanisms of action of this compound and its derivatives for various therapeutic applications. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to contribute to this exciting field.
References
A Comprehensive Technical Guide on the Physicochemical Properties of Oxypeucedanin for Preliminary Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypeucedanin is a naturally occurring furanocoumarin, a class of organic compounds characterized by a furan ring fused with a coumarin.[1] It is predominantly isolated from plants of the Apiaceae and Rutaceae families, such as Angelica dahurica.[1][2] This document provides an in-depth technical overview of the core physicochemical properties of this compound, essential for its preliminary assessment in drug discovery and development. The information is presented to facilitate easy comparison and understanding, with detailed experimental protocols and visual representations of its biological interactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for formulation development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O₅ | [3][4] |
| Molecular Weight | 286.28 g/mol | |
| Melting Point | 141-142 °C | |
| Boiling Point | 469.5 ± 45.0 °C (Predicted) | |
| Solubility | ||
| Ethanol | ~5 mg/mL (for (+)-Oxypeucedanin hydrate) | |
| DMSO | ~30 mg/mL (for (+)-Oxypeucedanin hydrate) | |
| DMF | ~30 mg/mL (for (+)-Oxypeucedanin hydrate) | |
| Water | Sparingly soluble in aqueous buffers (for (+)-Oxypeucedanin hydrate). Predicted water solubility of 0.052 g/L for (R)-Oxypeucedanin. | |
| DMSO:PBS (1:2, pH 7.2) | ~0.33 mg/mL (for (+)-Oxypeucedanin hydrate) | |
| pKa (Strongest Basic) | -2.8 (Predicted) | |
| LogP | 2.6 (Computed by XLogP3-AA) | |
| Appearance | White powder |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of furanocoumarins like this compound are outlined below.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating block or an oil bath within the melting point apparatus.
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point. The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.
-
Melting Point Range: The melting point is reported as the range between T1 and T2. For a pure compound, this range is typically narrow.
Measurement of Solubility
The solubility of this compound in various solvents can be determined using the shake-flask method, which is considered a reliable technique for measuring equilibrium solubility.
-
Equilibrium Saturation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., ethanol, DMSO, water) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is then filtered to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gravimetric analysis after solvent evaporation. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).
Determination of pKa
The acid dissociation constant (pKa) of a compound can be determined experimentally using methods such as spectrophotometry or capillary electrophoresis, particularly for compounds with a chromophore like coumarins.
-
Solution Preparation: A series of solutions of this compound are prepared in buffers of varying and accurately known pH values.
-
Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is recorded. The pKa can be determined by monitoring the change in absorbance at a specific wavelength as a function of pH. The data is then fitted to the Henderson-Hasselbalch equation to calculate the pKa.
-
Capillary Electrophoresis Method: The electrophoretic mobility of this compound is measured at different pH values. A plot of mobility versus pH will yield a sigmoidal curve from which the pKa can be determined.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways influenced by this compound and a general workflow for its isolation.
Caption: this compound-induced G2/M cell cycle arrest pathway.
Caption: Modulation of the MAPK signaling pathway by this compound.
Caption: this compound impairs the Caspase-3/Gasdermin E signaling pathway.
Caption: A generalized experimental workflow for the isolation and purification of this compound.
References
- 1. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Chemotaxonomy, Isolation, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H14O5 | CID 33306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, (R)- | C16H14O5 | CID 928465 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated UPLC-MS/MS Method for the Quantitative Determination of Oxypeucedanin in Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of oxypeucedanin in plasma samples. The described protocol is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this furanocoumarin. The method involves a straightforward protein precipitation for sample preparation and utilizes a triple quadrupole mass spectrometer for detection, ensuring high selectivity and sensitivity. All validation parameters meet the guidelines for bioanalytical method validation.
Introduction
This compound is a furanocoumarin found in several traditional medicinal herbs and has been investigated for a variety of pharmacological effects.[1][2] To properly evaluate its efficacy and safety, it is crucial to understand its pharmacokinetic profile.[1][3] This requires a reliable bioanalytical method for its quantification in biological matrices. This document provides a detailed protocol for a UPLC-MS/MS method for the determination of this compound in plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Imperatorin (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma
Instrumentation
-
UPLC System: Agilent 1290 series UPLC system or equivalent[1]
-
Mass Spectrometer: SCIEX 5500 QTrap triple quadrupole/linear ion trap hybrid mass spectrometer with an electrospray ionization (ESI) source or equivalent
-
Data System: Analyst 1.6 or equivalent
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min (typical for UPLC) |
| Gradient | Gradient elution optimized for separation |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C (typical) |
| Run Time | 8 minutes |
| Retention Time | This compound: ~4.4 min, Imperatorin (IS): ~5.5 min |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| This compound | m/z 287 → 203 |
| Imperatorin (IS) | m/z 271 → 203 |
| Ion Source Temp. | 550 °C (typical) |
| IonSpray Voltage | 5500 V (typical) |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of this compound and imperatorin (IS) in methanol.
-
Prepare working standard solutions of this compound by serial dilution of the stock solution with methanol.
-
Spike control plasma with the working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations (e.g., 6, 60, and 900 ng/mL).
Plasma Sample Preparation
-
Thaw plasma samples to room temperature.
-
To a 50 µL aliquot of plasma, add 5 µL of the internal standard working solution (1 µg/mL imperatorin).
-
Add 150 µL of methanol to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
Results and Discussion
Method Validation
The UPLC-MS/MS method was validated for specificity, linearity, precision, accuracy, recovery, matrix effect, and stability according to regulatory guidelines.
-
Specificity: The method demonstrated good specificity with no significant endogenous interference observed at the retention times of this compound and the IS in blank plasma samples.
-
Linearity: The calibration curve was linear over the concentration range of 3 to 1000 ng/mL, with a correlation coefficient (r²) > 0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 3 ng/mL.
Quantitative Data Summary
The following tables summarize the validation results for precision, accuracy, recovery, matrix effect, and stability of this compound in plasma.
Table 1: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 6 | < 15% | < 15% | 85-115% |
| Medium | 60 | < 15% | < 15% | 85-115% |
| High | 900 | < 15% | < 15% | 85-115% |
Table 2: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Precision (%RSD) | Matrix Effect (%) | Precision (%RSD) |
| Low | 6 | 92.52 - 103.8 | 3.13 - 6.02 | 98.02 - 109.03 | 3.92 - 11.52 |
| Medium | 60 | 92.52 - 103.8 | 3.13 - 6.02 | 98.02 - 109.03 | 3.92 - 11.52 |
| High | 900 | 92.52 - 103.8 | 3.13 - 6.02 | 98.02 - 109.03 | 3.92 - 11.52 |
Table 3: Stability Data
| Stability Condition | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Short-term (Room Temp, 4h) | 6, 60, 900 | < 15% | 85-115% |
| Long-term (-80°C, 30 days) | 6, 60, 900 | < 15% | 85-115% |
| Freeze-Thaw (3 cycles) | 6, 60, 900 | < 15% | 85-115% |
| Post-preparative (Autosampler) | 6, 60, 900 | < 15% | 85-115% |
Conclusion
The described UPLC-MS/MS method provides a rapid, sensitive, and selective approach for the quantification of this compound in plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in pharmacokinetic and other research studies. The method has been validated and meets the requirements for bioanalytical method validation.
References
Application Notes and Protocols: Evaluating the Anti-Inflammatory Effects of Oxypeucedanin Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxypeucedanin, a natural furanocoumarin, has demonstrated significant anti-inflammatory properties, making it a compound of interest for therapeutic development.[1][2] This document provides detailed protocols for cell-based assays to quantify the anti-inflammatory effects of this compound. The described methods focus on using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely accepted in vitro model for inflammation research.[1][3] The protocols cover the assessment of cell viability, nitric oxide production, and the expression of key pro-inflammatory mediators.
Core Principle
The anti-inflammatory activity of this compound is evaluated by its ability to inhibit the production of inflammatory markers in RAW 264.7 macrophages stimulated with LPS. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response by activating intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This leads to the upregulation and release of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). This compound's efficacy is determined by its capacity to suppress these markers, indicating its potential to modulate inflammatory responses.
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-inflammatory effects of this compound.
Caption: General experimental workflow.
Key Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a desired density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 15, 30, 60 µM) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for the desired incubation period (typically 24 hours).
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on RAW 264.7 cells.
-
Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed RAW 264.7 cells (e.g., 3 x 10³ cells/well) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite, a stable product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which is measured spectrophotometrically.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well or 96-well plate.
-
Pre-treat the cells with this compound followed by LPS stimulation for 24 hours.
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix 50-100 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm.
-
Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This assay quantifies the levels of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect the target cytokine. The amount of cytokine is quantified by an enzymatic colorimetric reaction.
-
Protocol:
-
Collect the cell culture supernatant after treatment with this compound and LPS.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, the supernatant is added to wells pre-coated with capture antibodies.
-
After incubation and washing, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, and the resulting color change is measured using a microplate reader.
-
The concentration of the cytokine is determined from a standard curve.
-
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to detect the protein levels of iNOS and COX-2 in cell lysates.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Data Presentation
The quantitative data obtained from the assays can be summarized as follows:
Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| This compound | 15 | 98.5 ± 4.8 |
| 30 | 97.1 ± 5.1 | |
| 60 | 95.8 ± 4.5 | |
| 120 | 93.2 ± 5.5 |
Table 2: Inhibitory Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 1.2 ± 0.3 | 50.5 ± 8.2 | 35.1 ± 6.5 |
| LPS (1 µg/mL) | - | 45.8 ± 3.9 | 1150.2 ± 98.7 | 850.6 ± 75.4 |
| LPS + this compound | 15 | 35.2 ± 3.1 | 920.8 ± 85.3 | 680.9 ± 60.1 |
| 30 | 22.6 ± 2.5 | 650.4 ± 55.9 | 450.3 ± 40.8 | |
| 60 | 10.4 ± 1.8 | 310.9 ± 30.1 | 210.7 ± 25.2** |
*p < 0.05, **p < 0.01 compared to the LPS-treated group. Data are presented as mean ± SD.
Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: this compound's inhibitory mechanism.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the anti-inflammatory properties of this compound in a cell-based model. By assessing its effects on cell viability, nitric oxide production, and the expression of key inflammatory mediators, researchers can effectively characterize its potential as an anti-inflammatory agent. The inhibition of the NF-κB and MAPK signaling pathways appears to be a key mechanism underlying the anti-inflammatory activity of this compound.
References
- 1. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: this compound hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Protein Binding of Oxypeucedanin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for investigating the protein binding characteristics of Oxypeucedanin, a naturally occurring furanocoumarin. The protocols outlined below are essential for understanding its pharmacokinetic profile and mechanism of action, particularly in the context of drug development.
Interaction of this compound with P-glycoprotein (P-gp)
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key protein in multidrug resistance (MDR) in cancer cells and influences the absorption and distribution of many drugs.[1][2][3] Studies have shown that this compound can interact with and modulate the function of P-gp.[4][5]
Quantitative Data Summary
The following table summarizes the quantitative data regarding the interaction of this compound with P-gp.
| Parameter | Method | Value | Reference |
| LibDock Score | Molecular Docking | Lower than verapamil | |
| P-gp ATPase Activity | In vitro ATPase Assay | 0.31 to 0.55-fold increase | |
| Efflux Ratio (this compound Hydrate) | MDCK-MDR1 Transport Assay | 3.3 ± 0.7 |
Experimental Protocols
This protocol provides a computational approach to predict the binding mode and affinity of this compound to P-gp.
Principle: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The LibDock score is used to estimate the binding affinity.
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of human P-glycoprotein (e.g., from the Protein Data Bank, PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and performing energy minimization using a suitable molecular modeling software (e.g., Discovery Studio).
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound (e.g., from PubChem).
-
Prepare the ligand by optimizing its geometry and assigning appropriate atom types and charges.
-
-
Docking:
-
Define the binding site on P-gp based on known substrate-binding residues.
-
Perform the docking using the LibDock algorithm.
-
Analyze the docking poses and record the LibDock scores for comparison with known P-gp substrates or inhibitors like verapamil.
-
Diagram of Molecular Docking Workflow
Caption: Workflow for molecular docking of this compound with P-gp.
This assay determines how this compound affects the ATP hydrolysis activity of P-gp, which is essential for its transport function.
Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-MES buffer, pH 7.4).
-
Prepare solutions of purified P-gp membranes, ATP, and the test compound (this compound) at various concentrations.
-
Prepare a positive control (e.g., verapamil) and a negative control (vehicle).
-
-
Assay Procedure:
-
In a 96-well plate, add the P-gp membranes to the reaction buffer.
-
Add the test compound (this compound) or controls to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 20-30 minutes.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Add a colorimetric reagent (e.g., a solution containing ammonium molybdate and ascorbic acid) to detect the released inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 800 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of phosphate released based on a standard curve.
-
Determine the percentage of stimulation or inhibition of P-gp ATPase activity by this compound compared to the basal activity.
-
Diagram of P-gp ATPase Activity Assay Workflow
Caption: Workflow for the P-gp ATPase activity assay.
This cell-based assay assesses the ability of this compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, Rhodamine 123.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An inhibitor of P-gp will block this efflux, leading to an accumulation of Rhodamine 123 and a corresponding increase in fluorescence.
Protocol:
-
Cell Culture:
-
Culture MDCK-MDR1 cells (Madin-Darby canine kidney cells transfected with the human MDR1 gene) in appropriate culture medium until confluent.
-
-
Assay Procedure:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Incubate the cells with various concentrations of this compound or a positive control inhibitor (e.g., verapamil) at 37°C for 30-60 minutes.
-
Add Rhodamine 123 to the cell suspension and incubate for another 30-60 minutes at 37°C.
-
Stop the uptake by placing the cells on ice.
-
-
Detection:
-
Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh buffer.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader (Excitation/Emission ~485/525 nm).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells.
-
Compare the fluorescence in this compound-treated cells to the control cells to determine the extent of P-gp inhibition.
-
Diagram of Rhodamine 123 Efflux Assay Workflow
Caption: Workflow for the Rhodamine 123 efflux assay.
This assay measures the directional transport of this compound across a polarized monolayer of MDCK-MDR1 cells to determine if it is a P-gp substrate.
Principle: MDCK-MDR1 cells form a tight monolayer on a semi-permeable membrane in a Transwell® system, mimicking a biological barrier. The transport of a compound is measured in two directions: from the apical (A) to the basolateral (B) side and from B to A. A higher B-to-A transport compared to A-to-B (efflux ratio > 2) indicates that the compound is a substrate for an efflux transporter like P-gp.
Protocol:
-
Cell Culture:
-
Seed MDCK-MDR1 cells on Transwell® inserts and culture for 4-6 days to form a confluent monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayer with transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (this compound) to either the apical or basolateral chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).
-
Diagram of MDCK-MDR1 Transwell Transport Assay Workflow
Caption: Workflow for the MDCK-MDR1 transwell transport assay.
Inhibition of BACE1 and Acetylcholinesterase by this compound
This compound has also been investigated for its inhibitory effects on enzymes relevant to neurodegenerative diseases, such as β-secretase (BACE1) and acetylcholinesterase (AChE).
Quantitative Data Summary
| Parameter | Target Enzyme | Value | Reference |
| IC50 | BACE1 | 359.2 ± 1.23 µM | [MDPI] |
| IC50 | Acetylcholinesterase | - | Not available |
Experimental Protocols
This assay measures the ability of this compound to inhibit the enzymatic activity of BACE1.
Principle: The assay utilizes a synthetic peptide substrate for BACE1 that is labeled with a fluorophore and a quencher (Förster Resonance Energy Transfer, FRET). When the substrate is intact, the quencher suppresses the fluorescence. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., sodium acetate buffer, pH 4.5).
-
Prepare solutions of recombinant human BACE1 enzyme, the FRET substrate, and this compound at various concentrations.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer, this compound (or vehicle control), and BACE1 enzyme.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the FRET substrate.
-
-
Detection:
-
Measure the fluorescence intensity kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the fluorescence versus time plot).
-
Determine the percentage of BACE1 inhibition by this compound at each concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Diagram of BACE1 FRET Assay Workflow
Caption: Workflow for the BACE1 FRET-based inhibition assay.
This colorimetric assay determines the ability of this compound to inhibit AChE activity.
Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and this compound at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB, and AChE enzyme.
-
Add this compound (or vehicle control) to the respective wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATCI.
-
-
Detection:
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction.
-
Determine the percentage of AChE inhibition by this compound.
-
Calculate the IC50 value.
-
Diagram of AChE Inhibition Assay Workflow
Caption: Workflow for the acetylcholinesterase inhibition assay.
Signaling Pathway Modulation by this compound
The interaction of this compound with P-gp can modulate intracellular signaling pathways, such as the NF-κB pathway, which is involved in the regulation of P-gp expression and multidrug resistance. This compound hydrate has been shown to suppress the activation of the NF-κB/MAPK pathway.
Diagram of P-gp Mediated Multidrug Resistance and Potential Inhibition by this compound via NF-κB Pathway
Caption: this compound may inhibit P-gp function and expression, potentially through the NF-κB signaling pathway.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multidrug resistance can be reversed for the decrease of P-gp and LRP by inhibiting PI3K/Akt/NF-κB signal pathway in nasopharynx carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Reversal Effect of this compound on P-glycoprotein-mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal Effect of this compound on P-glycoprotein-mediated Drug Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolation of Oxypeucedanin via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypeucedanin, a furanocoumarin found predominantly in plants of the Apiaceae family, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-proliferative, and neuroprotective effects.[1][2][3] This document provides a comprehensive protocol for the isolation and purification of this compound from plant sources, with a primary focus on Peucedanum praeruptorum Dunn, utilizing silica gel column chromatography. The detailed methodology covers extraction, chromatographic separation, and subsequent analysis. Additionally, this document outlines the interaction of this compound with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Introduction
This compound is a linear furanocoumarin characterized by an epoxide ring in its structure.[2][4] It is commonly isolated from various genera such as Angelica, Ferulago, and Prangos. The roots of Angelica dahurica have been identified as a particularly rich source of this compound. The therapeutic potential of this compound necessitates efficient and reproducible isolation methods to facilitate further research and drug development. Column chromatography is a fundamental and widely used technique for the purification of natural products like this compound due to its scalability and effectiveness in separating compounds with varying polarities.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for designing appropriate extraction and chromatography conditions.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| Appearance | White solid |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF); sparingly soluble in aqueous buffers. |
| UV/Vis (λmax) | 222, 251, 260, 269, 310 nm |
Experimental Protocol: Isolation of this compound
This protocol outlines the step-by-step procedure for extracting and isolating this compound from the dried roots of Peucedanum praeruptorum Dunn.
Plant Material and Extraction
-
Plant Material Preparation: Air-dry the roots of Peucedanum praeruptorum Dunn at room temperature and grind them into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material (e.g., 500 g) with 95% ethanol (3 x 2 L) at room temperature for 72 hours.
-
Filter the extracts and combine them.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Column Chromatography
-
Preparation of the Column:
-
Use a glass column with an appropriate diameter-to-length ratio (e.g., 5 cm x 60 cm).
-
Prepare a slurry of silica gel (100-200 mesh) in n-hexane.
-
Pack the column with the silica gel slurry, ensuring no air bubbles are trapped. The amount of silica gel should be approximately 50-100 times the weight of the crude extract to be loaded.
-
Wash the packed column with n-hexane until the silica gel is well-settled.
-
-
Sample Loading:
-
Dissolve a portion of the crude ethanol extract (e.g., 10 g) in a minimal amount of chloroform or the initial mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load it onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Employ a gradient elution system by gradually increasing the polarity of the mobile phase. A common gradient involves increasing concentrations of ethyl acetate in n-hexane. A suggested gradient is provided in the table below.
-
Maintain a constant flow rate (e.g., 5-10 mL/min).
-
Quantitative Data: Gradient Elution Profile
| Step | Mobile Phase Composition (n-Hexane:Ethyl Acetate) | Volume (Column Volumes) | Purpose |
| 1 | 100:0 | 2 | Elute non-polar impurities |
| 2 | 95:5 | 3 | Continue eluting less polar compounds |
| 3 | 90:10 | 3 | Elute compounds of low polarity |
| 4 | 85:15 | 5 | Elute this compound |
| 5 | 80:20 | 3 | Elute slightly more polar compounds |
| 6 | 70:30 | 2 | Wash out more polar impurities |
| 7 | 0:100 | 2 | Column regeneration |
Note: The optimal gradient may vary depending on the specific crude extract and should be optimized using Thin Layer Chromatography (TLC) analysis.
Fraction Collection and Analysis
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20-25 mL) throughout the elution process.
-
TLC Monitoring:
-
Monitor the collected fractions using TLC plates coated with silica gel GF254.
-
Use a mobile phase similar to the elution solvent that provides good separation (e.g., n-hexane:ethyl acetate 8:2 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm). This compound should appear as a distinct spot.
-
Combine the fractions containing pure this compound based on the TLC profiles.
-
-
Purification and Identification:
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water).
-
Confirm the identity and purity of the isolated compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
Signaling Pathway Involvement
This compound has been shown to modulate cellular signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) pathway. Research indicates that this compound can influence the expression of core and regulatory proteins within this pathway. Furthermore, in the context of inflammation, this compound hydrate has been found to inhibit the Toll-like receptor 4 (TLR4)-MD2 complex, which in turn suppresses the downstream activation of the NF-κB and MAPK signaling pathways.
Caption: this compound's inhibition of the TLR4-MD2/NF-κB/MAPK signaling axis.
Conclusion
The protocol detailed in this document provides a robust and reproducible method for the isolation of this compound from Peucedanum praeruptorum Dunn using silica gel column chromatography. The provided quantitative data and experimental workflow offer a solid foundation for researchers to successfully purify this pharmacologically significant furanocoumarin. Understanding the interaction of this compound with key signaling pathways, such as the MAPK pathway, is crucial for elucidating its mechanism of action and advancing its potential as a therapeutic agent.
Disclaimer: This protocol is intended for research purposes only and should be performed by trained personnel in a laboratory setting. Appropriate safety precautions should be taken when handling chemicals and solvents.
References
- 1. Effects of this compound on global gene expression and MAPK signaling pathway in mouse neuroblastoma Neuro-2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Testing Oxypeucedanin's Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypeucedanin is a naturally occurring linear furanocoumarin found in various plants of the Apiaceae and Rutaceae families, such as Angelica dahurica.[1][2] Preclinical studies have revealed its diverse biological activities, including potent anti-inflammatory, antiproliferative, and cytotoxic effects.[1][3][4] this compound has been shown to modulate key signaling pathways, such as suppressing the activation of the NF-κB/MAPK pathway, which is crucial in inflammation. Its anticancer properties are linked to the induction of cell cycle arrest and apoptosis in various cancer cell lines, including lung, prostate, and liver cancer cells.
These promising in vitro results necessitate well-designed in vivo experiments to validate its therapeutic potential and understand its behavior in a complex biological system. This document provides detailed application notes and protocols for testing the in vivo efficacy of this compound in established animal models for inflammation and cancer.
General Considerations for In Vivo Studies
Pharmacokinetics and Bioavailability: Before initiating efficacy studies, it is crucial to understand the pharmacokinetic profile of this compound. Studies in rats have shown that after oral administration (20 mg/kg), this compound exhibits poor and slow absorption, with a mean absolute bioavailability of 10.26%. The mean time to reach peak plasma concentration (Tmax) is approximately 3.38 hours, with an elimination half-life of 2.94 hours. Intravenous administration shows linear kinetics. This data is critical for designing the dosing regimen (route, frequency, and concentration).
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Ethics Committee. Proper protocols for animal handling, anesthesia, and euthanasia must be followed to minimize animal suffering.
Application Note 1: Evaluation of Anti-Inflammatory Efficacy
This section details the use of two standard in vivo models to assess the anti-inflammatory properties of this compound: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Acute Lung Injury.
Protocol 1.1: Carrageenan-Induced Paw Edema in Rodents
This is a classical and highly reproducible model for evaluating acute inflammation and screening potential anti-inflammatory agents. The inflammatory response is characterized by a biphasic release of mediators: an early phase involving histamine and serotonin, and a later phase mediated by prostaglandins and neutrophil infiltration.
Experimental Workflow Diagram
Detailed Methodology:
-
Animal Model:
-
Species: Wistar or Sprague-Dawley rats (150-250g) or ICR mice (20-25g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
-
Experimental Groups (n=6-8 per group):
-
Group I (Vehicle Control): Administer the vehicle used to dissolve this compound (e.g., 0.5% carboxymethylcellulose).
-
Group II (Positive Control): Administer Indomethacin (10 mg/kg, oral).
-
Group III-V (Test Groups): Administer this compound at three different doses (e.g., 10, 25, 50 mg/kg, oral), based on preliminary toxicity and pharmacokinetic data.
-
-
Procedure:
-
Fast animals overnight with free access to water before the experiment.
-
Measure the initial volume of the left hind paw of each animal using a plethysmometer.
-
Administer the vehicle, positive control, or this compound via oral gavage.
-
One hour after administration, inject 0.1 mL of 1% carrageenan suspension (in sterile saline) into the sub-plantar surface of the left hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Efficacy Assessment:
-
Paw Edema: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Biochemical Analysis: At the end of the experiment (5 hours), euthanize the animals. Collect blood for cytokine analysis (TNF-α, IL-1β, IL-6) via ELISA. Homogenize the paw tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.
-
Histopathology: Fix paw tissue in 10% formalin for histopathological examination to assess inflammatory cell infiltration and tissue damage.
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema | MPO Activity (U/g tissue) | TNF-α (pg/mL) |
| I | Vehicle | - | 0% | |||
| II | Indomethacin | 10 | ||||
| III | This compound | 10 | ||||
| IV | This compound | 25 | ||||
| V | This compound | 50 |
Protocol 1.2: LPS-Induced Acute Lung Injury (ALI) in Mice
This model mimics key features of human ALI, including robust neutrophil invasion, upregulation of proinflammatory cytokines, and disruption of the alveolar-capillary barrier. It is suitable for testing therapeutics targeting severe pulmonary inflammation.
Detailed Methodology:
-
Animal Model:
-
Species: C57BL/6 mice (10-12 weeks old).
-
Acclimatization: As described in Protocol 1.1.
-
-
Experimental Groups (n=6-8 per group):
-
Group I (Sham Control): Administer vehicle and intratracheal sterile saline.
-
Group II (LPS Control): Administer vehicle and intratracheal LPS.
-
Group III (Positive Control): Administer Dexamethasone (1-5 mg/kg, intraperitoneal) 1 hour before LPS.
-
Group IV-VI (Test Groups): Administer this compound (e.g., 10, 25, 50 mg/kg, i.p. or oral) 1 hour before LPS.
-
-
Procedure:
-
Anesthetize mice (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine).
-
Administer the designated treatment (vehicle, dexamethasone, or this compound).
-
After 1 hour, expose the trachea and perform a direct intratracheal instillation of Lipopolysaccharide (LPS from E. coli O111:B4; 5 mg/kg body weight) in a small volume (e.g., 50 µL) of sterile saline.
-
Allow animals to recover. Monitor for signs of respiratory distress.
-
-
Efficacy Assessment (24-48 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform a BAL by instilling and aspirating sterile PBS into the lungs. Centrifuge the BAL fluid (BALF).
-
Cell Count: Count total cells and perform differential counts to assess neutrophil infiltration.
-
Protein Analysis: Measure total protein in the BALF supernatant as an indicator of alveolar-capillary barrier permeability.
-
Cytokine Analysis: Measure levels of TNF-α, IL-1β, and IL-6 in the BALF supernatant using ELISA.
-
-
Lung Wet/Dry Ratio: Excise the lungs, weigh them (wet weight), dry them in an oven (e.g., 60°C for 72h), and weigh again (dry weight). The ratio is an indicator of pulmonary edema.
-
Histopathology: Perfuse and fix the left lung for H&E staining to assess lung injury, including edema, inflammatory cell infiltration, and alveolar damage.
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | BALF Total Cells (x10⁵) | BALF Neutrophils (%) | Lung Wet/Dry Ratio | IL-6 in BALF (pg/mL) |
| I | Sham | - | ||||
| II | LPS Control | - | ||||
| III | Dexamethasone | 5 | ||||
| IV | This compound | 10 | ||||
| V | This compound | 25 | ||||
| VI | This compound | 50 |
Application Note 2: Evaluation of Anti-Cancer Efficacy
This section describes a standard subcutaneous xenograft model to evaluate the anti-tumor activity of this compound. This model is widely used in preclinical oncology to assess a compound's ability to inhibit tumor growth in vivo.
Protocol 2.1: Human Tumor Xenograft Model in Immunocompromised Mice
Proposed Cell Line: A549 (human non-small cell lung cancer) or SK-Hep-1 (human hepatoma), as this compound has shown activity against these cell types in vitro.
Signaling Pathway Diagram
Detailed Methodology:
-
Cell Culture:
-
Culture A549 or SK-Hep-1 cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).
-
Harvest cells during the logarithmic growth phase. Wash with sterile PBS and resuspend in serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.
-
-
Animal Model:
-
Species: Athymic nude mice or SCID mice (6-8 weeks old).
-
Acclimatization: As described in Protocol 1.1.
-
-
Tumor Implantation:
-
Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor mice for tumor formation. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
-
Experimental Groups (n=8-10 per group):
-
Group I (Vehicle Control): Administer the vehicle solution.
-
Group II (Positive Control): Administer a standard chemotherapeutic agent for the chosen cancer type (e.g., Cisplatin or Gemcitabine).
-
Group III-V (Test Groups): Administer this compound at three different doses (e.g., 20, 40, 80 mg/kg, i.p. or oral), daily or every other day.
-
-
Procedure and Efficacy Assessment:
-
Randomize mice into groups once tumors reach the target size.
-
Tumor Volume: Measure tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of systemic toxicity.
-
Survival: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size. A separate cohort may be used for survival analysis.
-
Post-Mortem Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for:
-
Histopathology/Immunohistochemistry (IHC): Analyze markers for proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).
-
Western Blot: Analyze protein expression in relevant signaling pathways (e.g., p53, p21, caspases) from tumor lysates.
-
-
Data Presentation:
Table 2.1: Tumor Growth Inhibition
| Group | Treatment | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | % TGI* | Mean Final Tumor Weight (g) |
|---|---|---|---|---|---|
| I | Vehicle | - | 0% | ||
| II | Chemo-agent | X | |||
| III | This compound | 20 | |||
| IV | This compound | 40 | |||
| V | This compound | 80 |
*TGI: Tumor Growth Inhibition
Table 2.2: Systemic Toxicity
| Group | Treatment | Dose (mg/kg) | Mean Body Weight Change (%) | Observations (e.g., mortality, behavior) |
|---|---|---|---|---|
| I | Vehicle | - | ||
| II | Chemo-agent | X | ||
| III | This compound | 20 | ||
| IV | This compound | 40 |
| V | this compound | 80 | | |
Conclusion
The protocols outlined in this document provide a robust framework for the in vivo evaluation of this compound's anti-inflammatory and anti-cancer efficacy. Adherence to these detailed methodologies, combined with careful data collection and analysis, will be essential in determining the therapeutic potential of this promising natural compound and guiding its future development as a clinical candidate.
References
- 1. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Chemotaxonomy, Isolation, and Bioactivities [mdpi.com]
- 3. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: this compound hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioscreening of this compound, a Known Furanocoumarin | Semantic Scholar [semanticscholar.org]
Unveiling the Inhibition of P-glycoprotein by Oxypeucedanin: A Guide to Measurement Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the inhibitory effects of Oxypeucedanin on P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.
Introduction to P-glycoprotein and this compound
P-glycoprotein (P-gp), encoded by the MDR1 gene, is a 170-kDa transmembrane protein that functions as an ATP-dependent efflux pump. It plays a crucial role in the absorption, distribution, and excretion of a wide array of drugs. Overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), as it actively transports chemotherapeutic agents out of the cells, thereby reducing their intracellular concentration and efficacy. This compound, a furanocoumarin found in various plants, has been investigated for its potential to reverse P-gp-mediated drug resistance. Understanding the mechanisms by which this compound inhibits P-gp is vital for its development as a potential chemosensitizing agent.
Key Techniques for Measuring P-gp Inhibition
Several in vitro methods are employed to characterize the inhibitory activity of this compound on P-gp. These techniques assess different aspects of P-gp function, from its ATPase activity to its ability to transport substrates across cell membranes.
P-gp ATPase Activity Assay
Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. The P-gp ATPase assay measures the rate of ATP consumption by recombinant human P-gp membranes. Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity. This assay directly assesses the interaction between this compound and the P-gp enzyme.
Experimental Protocol:
-
Materials: P-gp-Glo™ Assay System kit (containing recombinant human P-gp membranes, ATP, and detection reagents), this compound, Verapamil (positive control), Sodium Orthovanadate (Na₃VO₄, P-gp inhibitor control).
-
Preparation: Prepare a serial dilution of this compound.
-
Reaction Setup: In a 96-well plate, add the recombinant P-gp membranes.
-
Add the test compound (this compound), verapamil, or Na₃VO₄ to the respective wells.
-
Initiate the reaction by adding MgATP.
-
Incubate the plate at 37°C.
-
Detection: Add the ATP detection reagent, which contains a luciferase/luciferin mixture. The amount of remaining ATP is inversely proportional to the P-gp ATPase activity, which is quantified by measuring the luminescence.
-
Data Analysis: The change in luminescence relative to the basal activity (no compound) and the inhibitor control (Na₃VO₄) indicates the effect of this compound on P-gp ATPase activity.
Data Presentation:
| Compound | Concentration (µmol/L) | Fold Increase in P-gp ATPase Activity |
| Verapamil | - | ~1.29 |
| This compound | 3.5 | ~1.55 |
| 17.5 | ~1.31 | |
| 70 | ~1.50 |
Note: Data is illustrative and based on findings suggesting this compound activates P-gp ATPase activity.
Experimental Workflow:
Application Note: Validated High-Performance Liquid Chromatography (HPLC) Methods for the Quantitative Analysis of Oxypeucedanin
Introduction Oxypeucedanin is a linear furanocoumarin found in several plant species of the Apiaceae and Rutaceae families, such as Angelica dahurica and Citrus fruits.[1][2] It has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3][4] To support preclinical and clinical development, as well as for quality control of herbal products, robust and validated analytical methods are essential for the accurate quantification of this compound in various matrices like plasma and plant extracts. This document outlines protocols for validated analytical methods using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the determination of this compound.
Analytical Techniques Both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantitative analysis of this compound.
-
HPLC-UV: This method is widely accessible and provides reliable quantification for various applications. It is suitable for analyzing samples where this compound is present at moderate to high concentrations. A high-performance liquid chromatographic method has been successfully developed and validated for the determination of this compound hydrate in dog plasma.
-
UPLC-MS/MS: This technique offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies requiring low limits of detection, such as pharmacokinetic analyses in biological fluids like plasma. This rapid, sensitive, and selective method is well-suited for evaluating the pharmacokinetics of this compound.
The selection of the appropriate method depends on the specific requirements of the study, including the sample matrix, the expected concentration range of this compound, and the required sensitivity. The following sections provide detailed protocols and validation data for both methods.
Quantitative Data Summary
The performance of analytical methods is evaluated through rigorous validation. The tables below summarize quantitative data from published studies on the analysis of this compound using HPLC-UV, UPLC-MS/MS, and other methods.
Table 1: HPLC-UV Method Validation Parameters for this compound
| Parameter | Result | Matrix | Reference |
|---|---|---|---|
| Linearity Range | 22.08 - 8830.00 ng/mL | Dog Plasma | |
| LOQ | 22.08 ng/mL | Dog Plasma | |
| LOD | 0.1 µg/mL | Not Specified | |
| Intra-day Precision (%RSD) | < 7.6% | Dog Plasma | |
| Inter-day Precision (%RSD) | < 8.5% | Dog Plasma | |
| Accuracy | 91.9% - 106.1% | Dog Plasma |
| Recovery | > 85.7% | Dog Plasma | |
Table 2: UPLC-MS/MS Method Validation Parameters for this compound
| Parameter | Result | Matrix | Reference |
|---|---|---|---|
| Linearity Range | 0.2 - 600 ng/mL | Rat Plasma | |
| LOQ | 1 ng/mL | Rat Plasma | |
| LLOQ | 2 ng/mL | Rat Plasma | |
| Precision (%RSD) | < 15% | Rat Plasma |
| Accuracy | 87.05% - 106.55% | Rat Plasma | |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the development and validation of an analytical method for this compound.
Caption: General workflow for this compound analysis and validation.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using HPLC-UV
This protocol is adapted from a validated method for the determination of this compound hydrate in dog plasma.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Isopsoralen
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (Glacial)
-
tert-Butyl methyl ether
-
n-Hexane
-
Drug-free plasma
2. Chromatographic Conditions
-
Instrument: HPLC system with UV detector
-
Column: C18, 200 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Methanol : Water : Acetic Acid (20:15:65:2, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan of this compound (typically in the 250-330 nm range)
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 30 °C
3. Preparation of Standard and Sample Solutions
-
Stock Solutions: Prepare stock solutions of this compound and IS (e.g., 1 mg/mL) in methanol.
-
Calibration Standards: Serially dilute the this compound stock solution with drug-free plasma to prepare calibration standards covering the desired concentration range (e.g., 20 - 9000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free plasma.
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of IS working solution.
-
Add 1 mL of extraction solvent (tert-butyl methyl ether and n-hexane, 4:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the solution into the HPLC system.
5. Method Validation
-
Validate the method according to standard guidelines, assessing selectivity, linearity, accuracy, precision (intra- and inter-day), recovery, and stability.
Protocol 2: High-Sensitivity Quantification of this compound in Plasma using UPLC-MS/MS
This protocol is based on methods developed for pharmacokinetic studies in rats.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Imperatorin
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
2. UPLC-MS/MS Conditions
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Suitable C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: Optimize a gradient to ensure proper separation of this compound and the IS. A typical run time is under 8 minutes.
-
Flow Rate: 0.3 - 0.4 mL/min
-
Injection Volume: 1 - 5 µL
-
Ionization Mode: Positive ESI
-
MRM Transitions:
-
This compound: m/z 287 → 203
-
Imperatorin (IS): m/z 271 → 203
-
3. Preparation of Standard and Sample Solutions
-
Follow the procedure in Protocol 1, but prepare calibration standards and QC samples at a lower concentration range suitable for pharmacokinetic studies (e.g., 1 - 500 ng/mL).
4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the IS.
-
Vortex for 3 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
5. Method Validation
-
Validate the method for selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability, adhering to regulatory guidelines for bioanalytical method validation.
Logical Relationship Diagram
The following diagram illustrates the logical steps involved in selecting an appropriate analytical method based on the research requirements.
Caption: Decision tree for analytical method selection.
References
- 1. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Chemotaxonomy, Isolation, and Bioactivities [ouci.dntb.gov.ua]
- 3. This compound and isoimperatorin extracted from Prangos ferulacea (L.) Lindl protect PC12 pheochromocytoma cells from oxidative stress and apoptosis induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Oxypeucedanin as a Chemical Marker for Herbal Quality Control
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxypeucedanin, a linear furanocoumarin, is a significant secondary metabolite found in various medicinal plants, particularly those belonging to the Apiaceae and Rutaceae families. Its presence and concentration are increasingly being utilized as a key chemical marker for the quality control of herbal medicines.[1][2] This is attributed to its distinct chemical properties, established analytical detection methods, and its correlation with the bioactivity of the herbal products.[3][4] Notably, the roots of Angelica dahurica have been identified as one of the richest natural sources of this compound.[1] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the quality control of herbal medicines.
The selection of a chemical marker is a crucial aspect of herbal medicine standardization, ensuring authenticity, quality, and safety from raw materials to finished products. This compound fits the criteria for a suitable chemical marker as it can be a bioactive component, a characteristic constituent of specific herbs, and can be accurately quantified using modern analytical techniques.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical origin, and the extraction method employed. The following tables summarize the quantitative data from various studies, providing a comparative reference for quality control applications.
Table 1: this compound Content in Various Herbal Sources
| Plant Species | Family | Plant Part | Extraction Method | Analytical Method | This compound Content | Reference |
| Angelica archangelica | Apiaceae | Fruit | Hydro-ethanolic (96%) | HPLC-UV | 0 - 6.45 mg/g | |
| Angelica dahurica | Apiaceae | Root | Methanolic | HPLC | Richest natural source | |
| Prangos ferulacea | Apiaceae | Root | Ultrasonic-Assisted Extraction (UAE) | HPLC-UV | 79.27 mg/g | |
| Citrus limon (Lemon) | Rutaceae | Essential Oil | Not specified | HPLC-UV | 2.02 g/L (from Argentina) | |
| Citrus aurantiifolia (Lime) | Rutaceae | Essential Oil | Not specified | HPLC-UV | 0.49 g/L (from Mexico) |
Table 2: Validation Parameters for Analytical Methods for this compound Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Reference |
| Differential Pulse Voltammetry (DPV) | 1.3 µg/mL | 4.3 µg/mL | 0.75 - 15 µg/mL | |
| UPLC-MS/MS | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantification of this compound. The following are standard protocols for extraction and analysis.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Plant Material
This protocol is based on the efficient extraction of this compound from the roots of Prangos ferulacea and can be adapted for other plant materials.
1. Sample Preparation:
- Air-dry the plant material (e.g., roots) at room temperature.
- Grind the dried material into a fine powder using a mechanical grinder.
- Sieve the powder to ensure a uniform particle size.
2. Extraction Procedure:
- Accurately weigh 1.0 g of the powdered plant material and place it in a 50 mL conical flask.
- Add 20 mL of methanol (HPLC grade) to the flask.
- Place the flask in an ultrasonic bath.
- Perform ultrasonication for 30 minutes at a controlled temperature (e.g., 25°C).
- After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
- Collect the supernatant.
- Repeat the extraction process on the residue two more times with 20 mL of methanol each.
- Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
- Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL) for analysis.
- Filter the reconstituted solution through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) for Quantification of this compound
This protocol provides a general framework for the quantification of this compound using HPLC with UV detection. Specific parameters may need to be optimized based on the instrument and sample matrix.
1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of methanol (A) and water (B). A typical gradient could be:
- 0-10 min: 40% A
- 10-25 min: 40-90% A
- 25-30 min: 90% A
- 30-35 min: 90-40% A
- 35-40 min: 40% A
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 300 nm).
- Injection Volume: 10 µL.
2. Standard Preparation:
- Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
- Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Analysis and Quantification:
- Inject the prepared sample extracts and standard solutions into the HPLC system.
- Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
- Construct a calibration curve by plotting the peak area of the standards against their concentrations.
- Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the quality control of herbal medicines using this compound as a chemical marker.
Caption: Workflow for this compound Analysis.
Caption: Role of this compound in Herbal QC.
The use of this compound as a chemical marker provides a robust and reliable approach for the quality control of various herbal medicines. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals to implement standardized quality control measures. The consistent application of these methods will contribute to ensuring the safety, efficacy, and quality of herbal products in the global market.
References
- 1. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Chemotaxonomy, Isolation, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Chemotaxonomy, Isolation, and Bioactivities [ouci.dntb.gov.ua]
- 4. Electrochemical profiling of natural furanocoumarins: DNA interaction dynamics of this compound and prantschimgin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Oxypeucedanin as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Oxypeucedanin
This compound (OP), a linear furanocoumarin, is a naturally occurring secondary metabolite found predominantly in plants of the Apiaceae and Rutaceae families.[1][2][3] Its chemical formula is C₁₆H₁₄O₅, with a molecular weight of 286.28 g/mol .[1] Structurally, it is characterized by an epoxide ring, which contributes to its biological activities.[1] this compound has garnered significant interest in the scientific community due to its diverse pharmacological properties, including antiproliferative, cytotoxic, anti-inflammatory, anti-influenza, and antiallergic activities. These attributes make it a valuable compound for phytochemical research and drug development. This document provides detailed application notes and protocols for utilizing this compound as a standard in various analytical techniques.
Physicochemical Properties and Handling
-
Chemical Name: 4-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one
-
CAS Number: 26091-73-6
-
Appearance: White solid
-
Melting Point: 141-142 °C
-
Storage: Store at <-15°C, protected from light.
-
Solubility: Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF).
Quantitative Data Summary
The following tables summarize quantitative data for this compound analysis using various analytical methods.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for this compound Quantification
| Plant Material | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Angelica dahurica Extracts (in dog plasma) | C18 (200 mm x 4.6 mm, 5 µm) | Acetonitrile:Methanol:Water:Acetic Acid (20:15:65:2, v/v/v/v) | 1.0 | Not Specified | 22.08 ng/mL | 22.08 ng/mL | |
| Angelica Dahuricae Radix and rat plasma | Cellulose tris(3,5-dichlorophenyl carbamate) stationary phase column (Chiralpak IC) | Acetonitrile:Water (60:40, v/v) | 0.5 | Not Specified | 0.1 µg/mL | Not Specified | |
| Angelica dahurica | Not Specified | Not Specified | Not Specified | UV | Not Specified | Not Specified |
Table 2: Mass Spectrometry (MS) and Other Analytical Methods for this compound Quantification
| Analytical Method | Ion Transition (m/z) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| UPLC-MS/MS | 287→203 | Not Specified | 1 ng/mL | |
| Electrochemical Sensor | Not Applicable | 1.3 µg/mL | 4.3 µg/mL | |
| ¹H-qNMR | Not Applicable | 0.149 mg/mL | Not Specified |
Experimental Protocols
Protocol for Quantitative Analysis of this compound by HPLC-UV
This protocol is a general guideline based on common practices for the quantitative analysis of this compound in plant extracts.
4.1.1. Standard Solution Preparation
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in 1 mL of HPLC-grade methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.
4.1.2. Sample Preparation (from Angelica dahurica roots)
-
Dry the plant material at 40-50°C and grind it into a fine powder.
-
Accurately weigh 1 g of the powdered sample.
-
Extract the sample with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4.1.3. HPLC Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B) can be used. A typical gradient might be: 0-5 min, 20% A; 5-25 min, 20-80% A; 25-30 min, 80% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm or 300 nm.
-
Injection Volume: 10 µL.
4.1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
-
Calculate the content of this compound in the original plant material (mg/g).
Protocol for Quantitative Analysis of this compound by UPLC-MS/MS
This protocol is adapted for the sensitive quantification of this compound in biological matrices like plasma.
4.2.1. Standard and Sample Preparation
-
Prepare this compound standard solutions in methanol as described in the HPLC protocol.
-
For plasma samples, perform a protein precipitation extraction. To 50 µL of plasma, add 150 µL of methanol containing an internal standard (e.g., imperatorin).
-
Vortex the mixture for 2 minutes and centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
4.2.2. UPLC-MS/MS Conditions
-
Instrument: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: A suitable C18 column (e.g., ZORBAX C18).
-
Mobile Phase: A mixture of aqueous phase (e.g., 0.35% acetic acid-10 mM ammonium acetate buffer) and organic phase (e.g., acetonitrile).
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transition: Monitor the transition of m/z 287→203 for this compound.
4.2.3. Data Analysis
-
Construct a calibration curve using the peak area ratio of this compound to the internal standard.
-
Quantify this compound in the plasma samples based on this calibration curve.
Visualizations
Experimental Workflow for Phytochemical Analysis
Caption: Workflow for the extraction and quantification of this compound.
Signaling Pathway Influenced by this compound
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: Modulation of the MAPK signaling pathway by this compound.
Antiproliferative Action of this compound
This compound exhibits antiproliferative activity by inducing G2/M phase cell cycle arrest. This process involves the p53 tumor suppressor protein.
Caption: this compound-induced G2/M cell cycle arrest via the p53 pathway.
References
Investigating the Cytotoxic Effects of Oxypeucedanin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the cytotoxic properties of Oxypeucedanin, a natural furanocoumarin with demonstrated anti-cancer potential.[1][2][3] This document outlines detailed protocols for assessing cell viability, detecting apoptosis, and analyzing key signaling pathways affected by this compound treatment.
Data Presentation: Quantitative Analysis of this compound's Cytotoxicity
The following tables summarize the dose-dependent cytotoxic effects of this compound across various human cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| SK-Hep-1 | Hepatocellular Carcinoma | 72 | 32.4 | [1] |
| HepG2 | Hepatocellular Carcinoma | 72 | 43.8 | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | 1190 | |
| A-549 | Lung Carcinoma | Not Specified | 800 | |
| HT-29 | Colon Adenocarcinoma | Not Specified | 1280 | |
| DU145 | Prostate Carcinoma | 48 | ~50-100 | |
| Caco-2 | Colon Carcinoma | 24 | 46.3 | |
| Caco-2 | Colon Carcinoma | 48 | 35.2 | |
| Caco-2 | Colon Carcinoma | 72 | 25.8 |
Table 2: Quantitative Apoptosis Assay Data for this compound Treatment
| Cell Line | Treatment | Observation | Fold Increase vs. Control | Reference |
| DU145 | 25-100 µM this compound for 48h | Increased apoptotic cell population | 1.5 - 2.0 | |
| DU145 | 25-100 µM this compound for 72h | Increased apoptotic cell population | 2.0 - 3.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Human cancer cell lines (e.g., SK-Hep-1, DU145, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis signaling pathways.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53, anti-p21, anti-p-Akt, anti-p-Erk, and loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways implicated in this compound-induced cytotoxicity and the general experimental workflow.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for investigating this compound's cytotoxicity.
Caption: this compound-induced apoptotic cascade.
References
- 1. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
Animal Models for Pharmacokinetic Studies of Oxypeucedanin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypeucedanin, a furanocoumarin found in various traditional medicinal plants, has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-bacterial effects.[1] A thorough understanding of its pharmacokinetic profile is crucial for the development of this compound as a potential therapeutic agent. This document provides detailed application notes and protocols for utilizing animal models to study the pharmacokinetics of this compound, with a focus on rats as a primary preclinical species.
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
The following tables summarize the key pharmacokinetic parameters of this compound in rats following intravenous (IV) and oral (PO) administration. These data have been compiled from non-compartmental analysis of plasma concentration-time data.
Table 1: Pharmacokinetic Parameters of this compound in Rats after Intravenous (IV) Administration [2][3][4]
| Dose (mg/kg) | T½ (h) | AUC₀-t (ng·h/mL) | AUC₀-∞ (ng·h/mL) | Vz (L/kg) | CL (L/h/kg) |
| 2.5 | 0.61±0.25 | 443.1±106.4 | 449.6±107.8 | 7.50±2.13 | 5.64±1.35 |
| 5 | 0.66±0.19 | 885.3±156.7 | 901.8±157.9 | 6.13±0.98 | 5.58±0.98 |
| 10 | 0.64±0.21 | 1812.6±348.5 | 1845.2±353.6 | 4.98±1.12 | 5.48±1.05 |
Data are presented as mean ± standard deviation. T½: Elimination half-life; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; Vz: Volume of distribution; CL: Systemic clearance.
Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral (PO) Administration [2]
| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | T½ (h) | AUC₀-t (ng·h/mL) | AUC₀-∞ (ng·h/mL) | Absolute Bioavailability (%) |
| 20 | 3.38±0.74 | 92.5±28.7 | 2.94±1.53 | 748.9±148.3 | 803.7±169.2 | 10.26±2.02 |
Data are presented as mean ± standard deviation. Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration.
Experimental Protocols
Animal Model
-
Species: Sprague-Dawley rats (male and female, specific pathogen-free)
-
Weight: 200-250 g
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment, with free access to standard chow and water. Housing conditions should be maintained at a controlled temperature (22 ± 2°C), humidity (50 ± 10%), and a 12-hour light/dark cycle.
Drug Formulation and Administration
-
Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle, such as a mixture of Solutol HS 15, ethanol, and saline (e.g., 10:5:85, v/v/v), to achieve the desired concentrations (e.g., 0.5, 1, and 2 mg/mL for doses of 2.5, 5, and 10 mg/kg, respectively).
-
Oral (PO) Formulation: Suspend this compound in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution to the desired concentration (e.g., 4 mg/mL for a 20 mg/kg dose).
-
Administration:
-
IV: Administer the formulated drug as a single bolus injection via the tail vein.
-
PO: Administer the formulated drug by oral gavage.
-
Blood Sampling
-
Procedure: Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points into heparinized tubes.
-
Time Points:
-
IV Administration: 0 (pre-dose), 0.033, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.
-
PO Administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalytical Method: UPLC-MS/MS
An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended for the quantification of this compound in rat plasma due to its high sensitivity and selectivity.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add a suitable internal standard (IS), such as imperatorin.
-
Precipitate the plasma proteins by adding a solvent like acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and inject an aliquot into the UPLC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 287 → 203
-
Imperatorin (IS): m/z 271 → 203
-
-
Pharmacokinetic Analysis
-
Software: Use a non-compartmental analysis program (e.g., Phoenix WinNonlin, PKSolver) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
-
Parameters: The key parameters to be determined include T½, AUC₀-t, AUC₀-∞, Vz, CL, Tmax, and Cmax.
-
Bioavailability: Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100
-
Mandatory Visualizations
Caption: Experimental workflow for pharmacokinetic studies of this compound.
Discussion
The provided data and protocols indicate that this compound exhibits rapid elimination after intravenous administration in rats. Following oral administration, it shows poor and slow absorption, resulting in low absolute bioavailability. These findings are critical for guiding further preclinical and clinical development, including dose selection and formulation optimization. The significant difference between intravenous and oral pharmacokinetics suggests that factors such as first-pass metabolism may play a substantial role in the disposition of this compound. Further studies could explore the tissue distribution and metabolism of this compound to gain a more comprehensive understanding of its pharmacokinetic properties. Additionally, investigating potential drug-drug interactions is warranted, as some furanocoumarins are known to inhibit cytochrome P450 enzymes.
References
- 1. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics and Bioavailability of this compound in Rats after Single Intravenous and Oral Administration [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Pharmacokinetics and Bioavailability of this compound in Rats after Single Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Detection of Oxypeucedanin-DNA Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical detection of interactions between the natural furanocoumarin, oxypeucedanin, and double-stranded DNA (dsDNA). The described methods offer a reliable and efficient approach for characterizing the binding dynamics, which is crucial for the development of novel DNA-targeted drugs.[1][2]
Introduction
This compound, a furanocoumarin derivative isolated from plants such as Angelica dahurica, has garnered interest for its potential biological activities, including antiproliferative and cytotoxic effects.[3][4] Understanding its interaction with DNA is a key aspect of elucidating its mechanism of action and evaluating its potential as a therapeutic agent.[1] Electrochemical biosensors provide a sensitive, rapid, and cost-effective platform for studying such interactions. By monitoring changes in the electrochemical signals of DNA bases, particularly guanine, upon interaction with this compound, valuable insights into the binding mechanism can be obtained.
Principle of Detection
The fundamental principle behind the electrochemical detection of this compound-DNA interactions lies in monitoring the changes in the oxidation signals of DNA bases, primarily guanine, before and after the interaction with this compound. Guanine is the most easily oxidized DNA base, providing a distinct electrochemical signal. When a molecule like this compound interacts with DNA, it can cause a decrease in the guanine oxidation peak current and a shift in its peak potential. These changes can be quantified to assess the extent and nature of the interaction. The interaction can be studied in two primary modes: in the solution phase, where this compound and DNA are mixed before measurement, and at the electrode surface, where DNA is first immobilized on the electrode and then exposed to an this compound solution.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the electrochemical analysis of this compound and its interaction with dsDNA.
Table 1: Analytical Performance for this compound Detection
| Parameter | Value |
| Limit of Detection (LOD) | 1.3 µg/mL |
| Limit of Quantitation (LOQ) | 4.3 µg/mL |
| Data obtained using a pencil graphite electrode (PGE). |
Table 2: Effect of this compound Interaction on Guanine Oxidation Signal
| Interaction Condition | Change in Guanine Oxidation Peak Current |
| In Solution Phase | Significant decrease observed |
| At Electrode Surface | 63.6% decrease |
| Measurements were performed using differential pulse voltammetry (DPV). |
Experimental Protocols
The following are detailed protocols for the electrochemical characterization of this compound and the investigation of its interaction with dsDNA using a pencil graphite electrode (PGE) as the working electrode.
Protocol 1: Electrochemical Characterization of this compound
Objective: To determine the electrochemical properties of this compound.
Materials:
-
This compound
-
Dimethyl formamide (DMF)
-
Acetate buffer (ACB, pH 4.8)
-
Pencil graphite electrodes (PGEs)
-
Three-electrode electrochemical cell (with PGE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as auxiliary electrode)
-
Potentiostat
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMF.
-
Working Electrode Activation: Before each measurement, activate the PGE surface.
-
Preparation of Working Solution: Dilute the this compound stock solution to the desired concentration with ACB (pH 4.8).
-
Passive Adsorption: Immerse the activated PGE into the this compound working solution for 1 hour to allow for passive adsorption.
-
Rinsing: After incubation, rinse the PGE with ACB to remove any unbound this compound.
-
Electrochemical Measurement: Perform differential pulse voltammetry (DPV) measurements in ACB at a scanning rate of 100 mV/s. For cyclic voltammetry (CV) measurements, place the this compound working solution directly into the measurement cell.
Protocol 2: this compound-dsDNA Interaction in Solution Phase
Objective: To investigate the interaction between this compound and dsDNA in a solution.
Materials:
-
This compound stock solution (1 mg/mL in DMF)
-
Double-stranded DNA (dsDNA) stock solution (1 mg/mL in TE buffer)
-
Acetate buffer (ACB, pH 4.8)
-
PGEs
-
Electrochemical cell and potentiostat
Procedure:
-
Preparation of Interaction Mixture: Mix the dsDNA stock solution with the this compound solution at a 1:1 ratio.
-
Incubation: Allow the mixture to incubate.
-
Working Electrode Preparation: Immerse an activated PGE into the interaction mixture.
-
Electrochemical Measurement: Perform DPV measurements and monitor the changes in the guanine oxidation peak before and after the interaction.
Protocol 3: this compound-dsDNA Interaction at the Electrode Surface
Objective: To study the interaction of this compound with dsDNA immobilized on an electrode surface.
Materials:
-
This compound working solution
-
dsDNA stock solution (1 mg/mL in TE buffer)
-
Acetate buffer (ACB, pH 4.8)
-
PGEs
-
Electrochemical cell and potentiostat
Procedure:
-
DNA Immobilization:
-
Dilute the dsDNA stock solution with ACB.
-
Immerse the activated PGEs into the dsDNA solution for 1 hour to allow for immobilization.
-
Rinse the electrodes with ACB to remove unbound dsDNA.
-
-
Interaction Step: Immerse the dsDNA-coated electrodes into the this compound working solution for 1 hour.
-
Rinsing: Rinse the electrodes with ACB.
-
Electrochemical Measurement: Perform DPV measurements in ACB and compare the guanine oxidation signal to that of a dsDNA-coated electrode not exposed to this compound.
Visualizations
The following diagrams illustrate the experimental workflows for studying the this compound-DNA interaction.
Caption: Workflow for Solution-Phase this compound-DNA Interaction.
References
- 1. Electrochemical profiling of natural furanocoumarins: DNA interaction dynamics of this compound and prantschimgin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical profiling of natural furanocoumarins: DNA interaction dynamics of this compound and prantschimgin | ADMET and DMPK [pub.iapchem.org]
- 3. glpbio.com [glpbio.com]
- 4. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Oxypeucedanin Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the solubility of Oxypeucedanin for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a furanocoumarin that is practically insoluble in water but soluble in organic solvents.[1][2] It is a lipophilic compound, which can present challenges for its dissolution in aqueous-based media commonly used for in vitro assays.[3][4]
Q2: In which organic solvents can I dissolve this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[5] It is advisable to prepare a concentrated stock solution in one of these solvents, which can then be diluted to the final concentration in your aqueous experimental medium.
Q3: What is the recommended starting solvent for creating a stock solution?
A3: DMSO is a common and effective solvent for creating a high-concentration stock solution of this compound. Its high solvating power for hydrophobic compounds makes it a suitable first choice. However, always consider the tolerance of your specific cell line or assay system to the final DMSO concentration.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in your culture medium should be minimized, typically kept below 1% and ideally under 0.1%. It is crucial to run a vehicle control with the same final DMSO concentration as your experimental samples to account for any solvent effects.
Troubleshooting Guide: Solubility Issues
This section addresses common problems encountered when preparing this compound solutions for in vitro assays.
Problem: My this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer or cell culture medium.
Solution Workflow:
This workflow provides a step-by-step approach to troubleshooting precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. This data can help in the preparation of stock solutions.
| Solvent | Solubility (approx.) | Reference |
| DMSO | 30 mg/mL | |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Ethanol | 5 mg/mL | |
| 1:2 DMSO:PBS (pH 7.2) | 0.33 mg/mL | |
| Water | 0.3 g/L (sparingly soluble) |
Key Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of solid (+)-Oxypeucedanin hydrate.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of this compound).
-
Mixing: Vortex the vial vigorously for 1-2 minutes. Physical methods such as sonication in an ultrasonic water bath or gentle warming (e.g., 37°C) can be used to aid dissolution.
-
Inspection: Visually inspect the solution against a light and dark background to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The product is stable for at least four years when stored at -20°C as a solid. Aqueous solutions are not recommended for storage for more than one day.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for In Vitro Assays
This protocol details the correct procedure for diluting the concentrated stock solution into your experimental medium (e.g., cell culture medium, PBS).
-
Pre-warm Medium: Warm your aqueous medium to the experimental temperature (e.g., 37°C).
-
Vortexing: Vigorously vortex the aqueous medium.
-
Dilution: While the medium is still vortexing, add the required volume of the this compound DMSO stock solution drop-by-drop into the center of the vortex. This rapid, high-shear mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Final Mix: Continue to vortex for an additional 30-60 seconds to ensure a homogenous solution.
-
Final Vehicle Concentration: Calculate the final percentage of DMSO in your solution and ensure it is below the tolerance level for your assay. Always include a vehicle control with an identical concentration of DMSO.
Advanced Solubilization Strategies
If standard methods using DMSO are insufficient, consider these advanced strategies. The choice of method depends on the specific requirements of the experiment.
Caption: Overview of advanced solubilization strategies.
-
Co-solvency : This technique involves using a mixture of solvents to increase the solubility of a poorly soluble drug. Besides DMSO, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used. The co-solvent reduces the interfacial tension between the aqueous solution and the hydrophobic compound.
-
pH Adjustment : For compounds with ionizable groups, adjusting the pH of the medium can significantly increase solubility. However, this compound is a neutral compound, so this method is unlikely to be effective.
-
Cyclodextrin Complexation : Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility. This can be a highly effective method for in vitro studies.
References
- 1. Showing Compound this compound hydrate (FDB004979) - FooDB [foodb.ca]
- 2. This compound | C16H14O5 | CID 33306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electrochemical profiling of natural furanocoumarins: DNA interaction dynamics of this compound and prantschimgin [hrcak.srce.hr]
- 4. sphinxsai.com [sphinxsai.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Enhancing Oxypeucedanin Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Oxypeucedanin in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound in animal models?
A1: Studies in rats have shown that this compound has low oral bioavailability. Following a single oral administration of 20 mg/kg, the absolute bioavailability was determined to be approximately 10.26%[1][2].
Q2: What are the primary factors limiting the oral bioavailability of this compound?
A2: The low oral bioavailability of this compound is likely due to a combination of factors including:
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Poor aqueous solubility: As a furanocoumarin, this compound has limited solubility in aqueous environments like the gastrointestinal tract, which can hinder its dissolution and subsequent absorption.
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First-pass metabolism: this compound is metabolized by cytochrome P450 enzymes, which can significantly reduce the amount of active compound reaching systemic circulation after oral administration.
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Efflux by transporters: Evidence suggests that this compound is a substrate of P-glycoprotein (P-gp), an efflux transporter in the intestines that pumps drugs back into the gut lumen, thereby reducing absorption[3].
Q3: What are the potential strategies to enhance the oral bioavailability of this compound?
A3: Several strategies can be employed to overcome the challenges of low solubility and first-pass metabolism. These can be broadly categorized as formulation-based approaches and co-administration strategies.
-
Formulation Strategies:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants can form fine oil-in-water emulsions in the gastrointestinal tract, improving the solubilization and absorption of lipophilic drugs.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to faster dissolution and improved absorption.
-
-
Co-administration Strategies:
-
P-glycoprotein (P-gp) Inhibitors: Co-administration with P-gp inhibitors can block the efflux of this compound from intestinal cells, thereby increasing its absorption.
-
CYP450 Enzyme Inhibitors: Co-administration with inhibitors of relevant cytochrome P450 enzymes can reduce the first-pass metabolism of this compound, leading to higher plasma concentrations.
-
Troubleshooting Guide for Low Bioavailability
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Low Cmax and AUC after oral administration | Poor dissolution of this compound in the gastrointestinal tract. | 1. Formulation: Prepare a solid dispersion of this compound with a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC). 2. Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization. 3. Particle Size Reduction: Investigate nanoformulations of this compound. |
| High first-pass metabolism in the gut wall and/or liver. | 1. Co-administration: Co-administer this compound with a known inhibitor of relevant CYP450 enzymes (e.g., ketoconazole for CYP3A4). 2. Co-administration: Co-administer with piperine, a known bioenhancer that inhibits drug-metabolizing enzymes. | |
| Efflux by intestinal transporters like P-glycoprotein (P-gp). | 1. Co-administration: Co-administer this compound with a P-gp inhibitor such as ritonavir or piperine. | |
| High variability in plasma concentrations between animals | Inconsistent dissolution and absorption. | 1. Formulation: Utilize a solubilization technique like SEDDS to ensure more uniform dispersion in the GI tract. 2. Experimental Protocol: Ensure consistent fasting times and administration volumes for all animals. |
| Rapid elimination and short half-life | Extensive metabolism. | 1. Co-administration: Explore the use of metabolic inhibitors to prolong the systemic exposure of this compound. |
Quantitative Data Summary
The following table summarizes the baseline pharmacokinetic parameters of this compound in rats following intravenous and oral administration[1][4]. Data for enhanced formulations of this compound are not yet available in published literature; therefore, this table serves as a baseline for comparison in future studies.
| Parameter | Intravenous Administration (5 mg/kg) | Oral Administration (20 mg/kg) |
| Cmax (ng/mL) | 2035 ± 489 | 386.5 ± 95.3 |
| Tmax (h) | 0.033 | 3.38 ± 0.74 |
| AUC (0-t) (ng·h/mL) | 835.4 ± 112.7 | 2134 ± 421.6 |
| AUC (0-inf) (ng·h/mL) | 842.1 ± 113.2 | 2245 ± 456.8 |
| t1/2 (h) | 0.63 ± 0.11 | 2.94 ± 1.23 |
| Absolute Bioavailability (%) | - | 10.26 ± 2.02 |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
This protocol is based on established methods for pharmacokinetic studies of this compound in rats.
1. Materials:
-
This compound (purity >98%)
-
0.5% (w/v) Sodium carboxymethyl cellulose (CMC-Na) solution
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
2. Preparation of Dosing Solution:
-
Weigh the required amount of this compound.
-
Suspend the this compound powder in the 0.5% CMC-Na solution to achieve the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 250g rat with a 10 mL/kg dosing volume).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
3. Animal Dosing:
-
Fast the rats for 12 hours prior to dosing, with free access to water.
-
Administer the this compound suspension orally via gavage at a volume of 10 mL/kg body weight.
-
Return the animals to their cages with free access to water. Food can be provided 4 hours post-dosing.
4. Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
5. Plasma Analysis:
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
Visualizations
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the oral bioavailability of this compound in rats.
Potential Signaling Pathway Affected by this compound
This compound has been reported to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The diagram below illustrates a simplified overview of this pathway.
Caption: Simplified diagram of the MAPK signaling pathway and the potential modulation by this compound.
References
- 1. Preclinical Pharmacokinetics and Bioavailability of this compound in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics and Bioavailability of this compound in Rats after Single Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Quantification of Oxypeucedanin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS quantification of oxypeucedanin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the analysis of this compound, endogenous components of biological samples like phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer's source, compromising the reliability of the results.
Q2: How can I determine if my this compound assay is suffering from matrix effects?
A2: Two primary methods are used to assess matrix effects:
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Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC system. Dips or rises in the baseline signal of this compound indicate the presence of matrix effects at specific retention times.
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Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects. The response of this compound in a neat solution is compared to its response when spiked into a blank, extracted matrix. The matrix effect can be calculated as follows: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100% Values below 100% indicate ion suppression, while values above 100% suggest ion enhancement.
Q3: What is an acceptable level of matrix effect for a validated bioanalytical method?
A3: For a validated bioanalytical method, the matrix effect should be minimal and consistent. Regulatory guidelines generally require the coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of matrix to be ≤15%. The goal is to develop a method where the matrix effect does not compromise the accuracy and precision of the assay.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?
A4: As of late 2025, a commercially available stable isotope-labeled internal standard for this compound is not readily found. In such cases, researchers often turn to structural analogs as internal standards. It is crucial to thoroughly validate the use of a structural analog to ensure it adequately compensates for any matrix effects on this compound.
Troubleshooting Guide: Overcoming Matrix Effects for this compound
This guide provides a systematic approach to identifying and mitigating matrix effects in the LC-MS/MS analysis of this compound.
Step 1: Problem Identification & Assessment
Are you observing any of the following issues in your this compound analysis?
-
Poor reproducibility of results between samples.
-
Inaccurate quantification (significant deviation from expected concentrations).
-
High variability in the signal intensity of the internal standard.
-
Poor peak shape.
If you are experiencing any of these problems, it is highly likely that matrix effects are impacting your assay. The first step is to quantify the matrix effect using the post-extraction spike method described in FAQ 2 .
Step 2: Mitigation Strategies
Based on the severity of the matrix effect, consider the following strategies, starting with the most straightforward.
The goal is to chromatographically separate this compound from the co-eluting matrix components that are causing ion suppression or enhancement.
-
Modify the Mobile Phase Gradient: Adjust the gradient profile to increase the resolution between this compound and interfering peaks.
-
Change the Stationary Phase: If using a standard C18 column, consider a column with a different chemistry (e.g., a phenyl-hexyl or a biphenyl phase) that may offer different selectivity for this compound and the matrix interferences.
-
Employ a Wash Step: Introduce a strong organic wash at the beginning of the gradient to elute highly non-polar interferences before this compound.
The objective of sample preparation is to remove as many interfering matrix components as possible while maximizing the recovery of this compound.
-
Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient for removing all matrix interferences, particularly phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. The choice of extraction solvent is critical and should be optimized to selectively extract this compound while leaving interfering compounds in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix interferences. A variety of sorbent chemistries (e.g., reversed-phase, ion-exchange) can be screened to find the optimal conditions for retaining and eluting this compound while washing away matrix components.
An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effects, thereby providing reliable correction.
-
Structural Analog IS: In the absence of a SIL-IS, a carefully selected structural analog can be used. The chosen analog should have similar extraction recovery, chromatographic retention, and ionization response to this compound. It is critical to demonstrate that the analog adequately tracks and corrects for the variability in matrix effects. For this compound, a related furanocoumarin could be a suitable candidate.
If the concentration of this compound in the samples is sufficiently high, diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. This approach should be validated to ensure the diluted concentration is still well above the lower limit of quantification (LLOQ).
Experimental Protocols & Data
LC-MS/MS Method for this compound in Rat Plasma
This section details a validated UPLC-MS/MS method for the quantification of this compound in rat plasma, utilizing protein precipitation for sample preparation.
1. Sample Preparation: Protein Precipitation
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of methanol containing the internal standard.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
2. Chromatographic Conditions
-
System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient could be:
-
0-1.0 min: 10% B
-
1.0-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 287.1 → 203.1
-
Internal Standard (e.g., Osthole): m/z 245.1 → 189.1
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
Quantitative Data for the Protein Precipitation Method
The following tables summarize the extraction recovery and matrix effect data for this compound in rat plasma using the protein precipitation method described above.
Table 1: Extraction Recovery of this compound
| Analyte | Concentration (ng/mL) | Mean Recovery (%) [n=3] |
| This compound | 5 | 95.8 |
| This compound | 50 | 98.2 |
| This compound | 500 | 101.5 |
Table 2: Matrix Effect of this compound
| Analyte | Concentration (ng/mL) | Mean Matrix Effect (%) [n=3] |
| This compound | 5 | 103.2 |
| This compound | 50 | 101.7 |
| This compound | 500 | 99.5 |
Note: The data presented is representative and may vary between laboratories and instrument platforms.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Sample preparation workflows.
Troubleshooting peak tailing and broadening in Oxypeucedanin HPLC analysis.
Welcome to the technical support center for Oxypeucedanin HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a "tail" extending from the peak maximum towards the end of the chromatogram.[1][2] It is often quantified using the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a tailing factor of 1.0. Values greater than 1 indicate tailing, and values significantly above 1.5 are generally considered unacceptable for quantitative analysis.[3]
Q2: What are the common causes of peak tailing in this compound analysis?
A2: Peak tailing in the analysis of coumarins like this compound on reversed-phase columns is often due to secondary interactions between the analyte and the stationary phase.[3][4] Common causes include:
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Silanol Interactions: Free silanol groups on the silica-based column packing can interact with polar functional groups on the analyte, leading to tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, resulting in peak distortion.
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause tailing.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that manifests as tailing.
Q3: How does peak broadening differ from peak tailing?
A3: While both affect peak shape, peak broadening refers to an increase in the peak width at its base, leading to shorter and wider peaks. This reduces resolution and sensitivity. Peak tailing is a specific type of asymmetry. Broadening can be caused by issues like column degradation, slow injection, or a sample solvent stronger than the mobile phase.
Q4: Can the choice of organic modifier in the mobile phase affect peak shape?
A4: Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Acetonitrile often provides sharper peaks and better efficiency than methanol due to its lower viscosity. The choice of modifier can also affect the selectivity of the separation.
Troubleshooting Guides
Issue 1: Peak Tailing of the this compound Peak
If you are observing significant tailing of the this compound peak, follow this systematic troubleshooting guide.
Troubleshooting Workflow:
References
Optimizing extraction protocols for maximizing Oxypeucedanin yield from herbs.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing extraction protocols for maximizing Oxypeucedanin yield from herbal sources.
Frequently Asked Questions (FAQs)
Q1: Which plant species are the most promising sources for high this compound yield?
A1: The most frequently cited sources for high this compound yield belong to the Apiaceae (Umbelliferae) and Rutaceae families. Notably, the roots of Angelica dahurica are considered one of the richest natural sources of this compound.[1][2][3][4] Other significant sources include various species of Ferulago and Prangos.[1]
Q2: What are the most effective solvents for extracting this compound?
A2: The choice of solvent is critical for maximizing this compound yield. Studies have shown that ethyl acetate is a highly effective solvent for partitioning and isolating this compound. Other organic solvents such as ethanol, methanol, chloroform, and dichloromethane have also been successfully used. For researchers exploring green alternatives, ionic liquids like [Bmim]Tf2N have demonstrated outstanding performance in extracting this compound hydrate. This compound hydrate is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF), with solubilities of approximately 5 mg/mL in ethanol and 30 mg/mL in DMSO and DMF.
Q3: Which extraction methods generally produce the highest yield of this compound?
A3: Comparative studies have shown that modern extraction techniques often outperform traditional methods. For instance, ultrasonic-assisted extraction (UAE) has been reported to yield the highest quantity of this compound from Prangos ferulacea roots compared to Soxhlet and maceration methods. Accelerated solvent extraction (ASE) is another highly efficient method. For Angelica dahurica, ionic liquid-based extraction has achieved very high yields of this compound hydrate.
Q4: What are the key parameters to optimize for maximizing this compound extraction?
A4: To achieve the highest yield, it is crucial to optimize several parameters, including:
-
Solvent-to-solid ratio: An optimal ratio ensures complete extraction without excessive solvent waste.
-
Extraction temperature: Temperature can significantly impact extraction efficiency, but excessive heat may cause degradation of the target compound.
-
Extraction time: Sufficient extraction time is necessary to ensure the complete transfer of this compound from the plant material to the solvent.
Q5: How can I effectively isolate and purify this compound from the crude extract?
A5: Column chromatography on silica gel is a widely used method for the isolation and purification of this compound. Other techniques include high-speed counter-current chromatography (HSCCC), recrystallization, and preparative thin-layer chromatography (TLC).
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions | Citations |
| Low this compound Yield | 1. Suboptimal solvent selection. 2. Inadequate extraction time or temperature. 3. Incorrect solvent-to-solid ratio. 4. Improper plant material preparation (e.g., incorrect particle size). | 1. Experiment with solvents of varying polarities. Ethyl acetate is often a good starting point. 2. Systematically optimize extraction time and temperature. For ionic liquid extraction of Angelica dahurica, 60°C for 180 minutes has been shown to be effective. 3. Optimize the solvent-to-solid ratio; a ratio of 8:1 was found to be optimal in one study. 4. Ensure the plant material is properly dried and ground to a consistent and appropriate particle size to maximize surface area for extraction. | |
| Degradation of this compound | 1. Excessive heat during extraction. 2. Prolonged exposure to light or air. | 1. Use the lowest effective temperature for extraction. Consider non-thermal methods like ultrasonic-assisted extraction. 2. Protect the extract from light and store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C for long-term stability). | |
| Co-extraction of Impurities | 1. Solvent with poor selectivity. 2. Inadequate purification steps. | 1. Employ a multi-step extraction with solvents of different polarities to selectively remove impurities. 2. Utilize multiple chromatographic techniques for purification, such as a combination of column chromatography and preparative TLC or HPLC. | |
| Inconsistent Results | 1. Variability in plant material (e.g., harvest time, geographical source). 2. Inconsistent extraction procedure. | 1. Source plant material from a consistent and reliable supplier. Document the species, part used, and geographical origin. 2. Develop and strictly adhere to a standardized extraction protocol (SOP). |
Data Presentation
Table 1: Comparison of this compound Yield from Prangos ferulacea Root Using Different Extraction Methods
| Extraction Method | This compound Yield (mg/g) |
| Ultrasonic-Assisted Extraction (UAE) | 79.27 |
| Soxhlet Extraction | Data not specified in the provided text |
| Maceration | Data not specified in the provided text |
| [Source:] |
Table 2: Optimized Parameters for Ionic Liquid-Based Extraction of this compound Hydrate from Angelica dahurica
| Parameter | Optimal Value | Resulting Yield |
| Solvent | [Bmim]Tf2N | - |
| Solvent-to-Solid Ratio | 8:1 | 98.06% |
| Temperature | 60°C | 98.06% |
| Time | 180 min | 98.06% |
| [Source:] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Prangos ferulacea Root
-
Sample Preparation: Air-dry the roots of Prangos ferulacea and grind them into a fine powder.
-
Extraction:
-
Place a known amount of the powdered root material into an extraction vessel.
-
Add the selected solvent (e.g., methanol) at a specific solvent-to-solid ratio.
-
Place the vessel in an ultrasonic bath.
-
Apply ultrasonic waves at a set frequency and power for a predetermined duration and temperature.
-
-
Filtration: After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Analysis: Quantify the this compound content in the crude extract using a suitable analytical method such as HPLC-UV.
Protocol 2: Ionic Liquid-Based Extraction of this compound Hydrate from Angelica dahurica Root
-
Sample Preparation: Prepare powdered Angelica dahurica root.
-
Extraction:
-
Combine the powdered root with the ionic liquid [Bmim]Tf2N at an 8:1 solvent-to-solid ratio in a sealed vessel.
-
Heat the mixture to 60°C and agitate for 180 minutes.
-
-
Isolation:
-
After extraction, separate the ionic liquid phase containing the dissolved compounds.
-
Perform a back-extraction using an appropriate solvent (e.g., 0.01 N HCl) to recover the this compound hydrate from the ionic liquid.
-
-
Analysis: Analyze the final product for this compound hydrate content and purity.
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Chemotaxonomy, Isolation, and Bioactivities [ouci.dntb.gov.ua]
- 4. This compound: Chemotaxonomy, Isolation, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the poor aqueous solubility of Oxypeucedanin in cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of Oxypeucedanin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
A1: this compound is a natural furanocoumarin with various biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Like many other furanocoumarins, it is a hydrophobic molecule with poor water solubility, which presents a significant challenge for in vitro studies that require its dissolution in aqueous cell culture media.[3][4] This limited solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the primary organic solvents used to dissolve this compound?
A2: this compound is soluble in several organic solvents. The most commonly used for cell culture applications are Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] It is crucial to first dissolve the compound in one of these solvents to create a concentrated stock solution before diluting it into the cell culture medium.
Q3: What are the recommended maximum concentrations of these organic solvents in cell culture?
A3: High concentrations of organic solvents can be toxic to cells. It is essential to keep the final solvent concentration in the cell culture medium as low as possible. As a general guideline, the final concentration of DMSO should be kept at or below 0.5%, with many studies recommending not exceeding 0.1% to avoid off-target effects. For ethanol, it is also advisable to maintain the final concentration below 0.5%. Always perform a vehicle control experiment to assess the solvent's effect on your specific cell line.
Q4: My this compound precipitates after I add it to the cell culture medium. What is happening?
A4: This phenomenon, often called "solvent shock," occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of the solution. Other factors that can contribute to precipitation include the final concentration of this compound exceeding its solubility limit in the media, temperature fluctuations, and interactions with media components.
Q5: Are there alternatives to using organic solvents for dissolving this compound?
A5: Yes, cyclodextrins can be used as solubilizing agents. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their core, forming a water-soluble inclusion complex. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (M-β-CD), are particularly effective at increasing the aqueous solubility of poorly soluble compounds and are generally well-tolerated by cells.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
| Issue | Potential Cause | Solution |
| Immediate Precipitation Upon Dilution | Solvent Shock: Rapid dilution of the DMSO stock in the aqueous media. | 1. Use a two-step dilution: First, dilute the DMSO stock in a small volume of serum-free media. Mix gently, and then add this intermediate dilution to the final volume of complete media. 2. Slow Addition: Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid dispersion. 3. Pre-warm the media: Using media pre-warmed to 37°C can increase the solubility of the compound. |
| High Final Concentration: The desired concentration of this compound exceeds its solubility limit in the media. | 1. Determine the Maximum Soluble Concentration: Perform a solubility test (see Experimental Protocols) to find the highest concentration of this compound that remains in solution in your specific cell culture medium. 2. Lower the Working Concentration: If possible, adjust your experimental design to use a lower, more soluble concentration of this compound. | |
| Precipitation Over Time in the Incubator | Temperature Shift: Changes in temperature between room temperature and the 37°C incubator can affect solubility. | 1. Pre-warm all solutions: Ensure that both the cell culture media and the this compound stock solution are at 37°C before mixing. 2. Minimize temperature fluctuations: Prepare the final working solution immediately before adding it to the cells. |
| Interaction with Media Components: Salts, proteins, or other components in the media can interact with this compound, leading to precipitation. | 1. Test in different media formulations: If possible, test the solubility of this compound in different types of cell culture media. 2. Serum concentration: The presence of serum can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, solubility issues may be more pronounced. | |
| pH shift: The CO2 environment in the incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds. | 1. Ensure proper buffering: Use a medium that is appropriately buffered for the CO2 concentration in your incubator. | |
| Precipitate Observed After Thawing a Frozen Stock Solution | Freeze-Thaw Instability: The compound may have poor solubility at lower temperatures and has precipitated during the freeze-thaw cycle. | 1. Warm and vortex: Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use. 2. Aliquot the stock solution: To minimize freeze-thaw cycles, aliquot the stock solution into single-use volumes. |
Quantitative Data Summary
Table 1: Solubility of this compound Hydrate in Various Solvents
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |
| Ethanol | ~5 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.33 mg/mL |
Table 2: Recommended Maximum Solvent Concentrations for Cell Culture
| Solvent | General Maximum Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Many researchers prefer to use ≤ 0.1% to minimize off-target effects. Cytotoxicity is cell-line dependent. |
| Ethanol | ≤ 0.5% (v/v) | Cytotoxicity is concentration-dependent and can vary between cell lines. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrate (MW: 304.3 g/mol )
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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Calculate the required mass of this compound hydrate for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 3.043 mg of this compound hydrate.
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Weigh the this compound hydrate powder in a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous, sterile DMSO to the tube.
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Vortex the solution until the this compound hydrate is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals.
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Visually inspect the solution to ensure there is no undissolved material.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are generally stable for at least one month at -20°C and up to six months at -80°C.
Protocol 2: Preparation of this compound Working Solution Using the Two-Step Dilution Method
Materials:
-
10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) complete cell culture media (with serum, if applicable)
-
Pre-warmed (37°C) serum-free cell culture media
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Sterile conical tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
Intermediate Dilution: In a sterile conical tube, add 99 µL of pre-warmed serum-free media. To this, add 1 µL of the 10 mM this compound stock solution to make a 100 µM intermediate dilution. Vortex gently to mix.
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Final Dilution: In a separate sterile conical tube containing 9 mL of pre-warmed complete cell culture media, add the 1 mL of the 100 µM intermediate dilution.
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Invert the tube several times to ensure thorough mixing.
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Visually inspect the media for any signs of precipitation before adding it to your cells.
Protocol 3: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
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This compound hydrate
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Sterile water or PBS
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Prepare a HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in sterile water or PBS.
-
Determine the Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a good starting point.
-
Complexation:
-
Add the desired amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the this compound dissolves.
-
-
Sterilization: Filter the this compound-HP-β-CD complex solution through a 0.22 µm sterile filter.
-
Dilution in Media: The aqueous stock solution of the complex can then be directly diluted to the desired final concentration in your cell culture medium.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: this compound inhibits the LPS-induced NF-κB and MAPK signaling pathways.
Caption: this compound induces G2/M cell cycle arrest via the p53/MDM2/p21 pathway.
References
- 1. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Cell Culture Academy [procellsystem.com]
Technical Support Center: Optimizing Chromatographic Resolution of Oxypeucedanin and Its Isomeric Compounds
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of Oxypeucedanin and its isomeric compounds. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal resolution and accurate quantification in your analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of this compound and its isomers.
Q1: I am observing poor resolution between this compound and its isomers, specifically this compound hydrate and byak-angelicin. What are the initial steps to improve separation?
A1: Achieving baseline separation of structurally similar isomers like this compound, this compound hydrate, and byak-angelicin is a common chromatographic challenge. The initial and most impactful parameters to adjust are the mobile phase composition and the choice of stationary phase.
-
Mobile Phase Optimization: The polarity and selectivity of the mobile phase are critical.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Their different selectivities can significantly impact the resolution of furanocoumarin isomers. Experiment with varying the ratio of organic solvent to the aqueous phase. For instance, a mobile phase of acetonitrile-methanol-water-acetic acid (20:15:65:2, v/v/v/v) has been successfully used for separating this compound hydrate and byak-angelicin.[1]
-
Aqueous Phase Modifier: The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1%), to the aqueous phase is highly recommended. This suppresses the ionization of any acidic functional groups, leading to sharper peaks and improved resolution.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of complex mixtures containing isomers. A shallow gradient, with a slow increase in the organic solvent concentration, often yields the best results for closely eluting compounds.
-
-
Stationary Phase Selection:
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C18 Columns: C18 columns are a good starting point for the separation of furanocoumarins.
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Phenyl-Hexyl and Fluoro-Phenyl Columns: For challenging separations, consider columns with different selectivities. Phenyl-based columns can provide alternative selectivity for aromatic compounds like furanocoumarins. A fluoro-phenyl column has been shown to effectively separate 16 furanocoumarins, including isomeric pairs.
-
Q2: My peaks for this compound and its isomers are tailing. What could be the cause and how can I fix it?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors:
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Secondary Interactions: Silanol groups on the surface of silica-based columns can interact with polar functional groups on the analytes, leading to tailing.
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Solution: Add a competitive agent, like a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress these interactions. Using a highly end-capped column can also minimize this effect.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
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Solution: Try diluting your sample and injecting a smaller volume.
-
-
Column Contamination: Accumulation of contaminants on the column can affect peak shape.
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Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
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Q3: I am experiencing co-elution of this compound with an unknown peak. How can I confirm if it's an isomer and resolve it?
A3: Co-elution can compromise the accuracy of your quantification. Here's how to address it:
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Peak Purity Analysis: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can perform a peak purity analysis. A pure peak will have a consistent spectrum across its entire width. Spectral differences within a single peak suggest the presence of a co-eluting compound.
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Methodical Parameter Adjustment: To resolve the co-eluting peaks, systematically adjust the following parameters:
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Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.
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Adjust the Mobile Phase pH: A slight change in the pH of the mobile phase can influence the retention of ionizable compounds and potentially resolve co-eluting peaks.
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Modify the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn influence selectivity and resolution.
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Try a Different Stationary Phase: If mobile phase optimization is unsuccessful, switching to a column with a different chemistry (e.g., from C18 to a phenyl or fluoro-phenyl phase) is a powerful way to achieve separation.
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Q4: How can I separate the enantiomers of this compound?
A4: The separation of enantiomers requires a chiral environment. This can be achieved in HPLC through two main approaches:
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Chiral Stationary Phases (CSPs): This is the most common and direct method. CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to their separation. For furanocoumarins, polysaccharide-based CSPs are often effective.
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Chiral Mobile Phase Additives (CMPAs): In this indirect method, a chiral selector is added to the mobile phase. The selector forms transient diastereomeric complexes with the enantiomers, which can then be separated on a standard achiral column.
When developing a method for chiral separation, it is crucial to screen different chiral columns and mobile phases to find the optimal conditions.
Data Presentation: Comparative Chromatographic Conditions
The following tables summarize various chromatographic conditions that have been successfully employed for the separation of this compound and its isomers.
Table 1: HPLC Conditions for Separation of this compound Isomers
| Parameter | Method 1 | Method 2 | Method 3 |
| Compounds | This compound hydrate, byak-angelicin | This compound hydrate, byak-angelicin | Furanocoumarin Isomers |
| Column | C18 (200 mm x 4.6 mm, 5 µm) | Symmetry C18 (75 x 4.6 mm I.D.) | Aegispak C18-L (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile-Methanol-Water-Acetic Acid (20:15:65:2, v/v/v/v)[1] | Acetonitrile-Water (20:80)[2] | A: 0.1% Phosphoric acid in Water, B: Acetonitrile (Gradient)[3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min | 1.0 mL/min |
| Detection | UV | UV at 260 nm | UV at 254 nm |
| Temperature | Not specified | 40 °C | 30 °C |
Table 2: UPLC Conditions for Furanocoumarin Isomer Separation
| Parameter | Method 1 | Method 2 |
| Compounds | 16 Furanocoumarins (including isomeric pairs) | 21 Furanocoumarins and 6 Coumarins |
| Column | ACQUITY UPLC CSH Fluoro-Phenyl | Not specified |
| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile (Gradient) | Water/Methanol gradient |
| Flow Rate | Not specified | Not specified |
| Detection | Triple Quadrupole Mass Spectrometer | Single quadrupole Mass Spectrometer |
| Run Time | 15 minutes | 20 minutes |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the separation of this compound and its isomers.
Protocol 1: Reversed-Phase HPLC Method for the Separation of this compound Hydrate and Byak-angelicin
This protocol is adapted from a validated method for the simultaneous determination of this compound hydrate and byak-angelicin.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 analytical column (200 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Glacial acetic acid (analytical grade)
-
Reference standards of this compound hydrate and byak-angelicin.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile, methanol, water, and acetic acid in a ratio of 20:15:65:2 (v/v/v/v).
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Column temperature: Ambient
-
Detection wavelength: Set according to the absorbance maxima of the analytes (typically around 254 nm or 300 nm for furanocoumarins).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standards and samples in a suitable solvent (e.g., methanol or the mobile phase).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Identify the peaks based on the retention times of the reference standards.
-
Quantify the analytes using a calibration curve generated from the reference standards.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships for troubleshooting the separation of this compound and its isomers.
Caption: Experimental workflow for optimizing the separation of this compound isomers.
Caption: Troubleshooting decision tree for resolving co-eluting furanocoumarin isomers.
References
- 1. High-performance liquid chromatographic method for the determination and pharmacokinetic study of this compound hydrate and byak-angelicin after oral administration of Angelica dahurica extracts in mongrel dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of byak-angelicin and this compound hydrate in rat plasma by column-switching high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile and Rapid Isolation of this compound Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with low recovery of Oxypeucedanin during solid-phase extraction.
Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of Oxypeucedanin. This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low recovery of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the SPE of this compound and similar furanocoumarins.
Q1: What are the most common reasons for low recovery of this compound?
Low recovery is the most frequent issue in SPE and can manifest as a weak analyte signal in the final extract.[1] The primary causes are typically:
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Analyte Breakthrough: The compound fails to adsorb to the sorbent during the sample loading step and is found in the flow-through fraction.[2][3]
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Premature Elution: The analyte is washed off the sorbent during the washing step.[2]
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Irreversible Binding: The analyte binds too strongly to the sorbent and is not fully removed during the elution step.[4]
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Sample Degradation: The analyte may degrade due to exposure to inappropriate pH, temperature, light, or oxygen during sample preparation.
To diagnose the issue, it is crucial to collect and analyze each fraction (load, wash, and elution) to determine where the analyte is being lost.
Q2: How do I select the appropriate SPE sorbent for this compound?
This compound is a linear furanocoumarin, a class of moderately polar compounds. For such molecules, a reversed-phase SPE mechanism is most effective.
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Recommendation: Use a reversed-phase sorbent like C18 (octadecyl) or a polymeric equivalent. C18 cartridges are widely used for purifying furanocoumarins from complex matrices.
-
Troubleshooting: If you experience irreversible binding (analyte won't elute), consider switching to a less retentive sorbent, such as C8, or a different polymeric phase. A mismatch between the analyte's chemistry and the sorbent's retention mechanism is a common cause of low recovery.
Q3: My this compound is lost during the sample loading or washing steps. What should I do?
This issue, known as breakthrough, occurs when the analyte has a higher affinity for the solvent than the sorbent.
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Check Sample Solvent: The sample should be dissolved in a "weak" solvent, typically a highly aqueous solution. If the sample is dissolved in a solvent with a high organic content, it will not retain on the reversed-phase sorbent. Dilute your sample with a weaker solvent like water to enhance binding.
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Adjust pH: For ionizable compounds, adjusting the pH to ensure they are in a neutral state enhances retention on reversed-phase sorbents.
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Optimize Wash Solvent: The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent. If the analyte is found in the wash fraction, the solvent is too strong. Decrease the percentage of organic solvent (e.g., methanol, acetonitrile) in your aqueous wash solution.
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Control Flow Rate: A high flow rate during sample loading can prevent the analyte from having sufficient time to interact with the sorbent. Use a slow and consistent flow rate of approximately 1-2 mL/min.
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Avoid Sorbent Drying: Do not let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent results.
Q4: My this compound recovery is low because it is not eluting from the cartridge. How can I resolve this?
This indicates that the elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.
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Increase Elution Solvent Strength: The most common solution is to increase the strength of the elution solvent. For reversed-phase SPE, this means increasing the percentage of organic solvent (e.g., methanol, acetonitrile). Solvents like methanol, acetonitrile, and ethyl acetate are commonly used for eluting furanocoumarins.
-
Increase Elution Volume: You may not be using enough solvent to completely desorb the analyte. Increase the elution volume in increments and test the fractions to see if recovery improves.
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Use a "Soak" Step: Allow the elution solvent to sit in the sorbent bed for a few minutes (a "soak step"). This allows for better equilibration and can significantly improve the desorption of strongly bound analytes.
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Modify Elution Solvent: Adding a small amount of a modifier, like a mild acid (e.g., 0.5-2% formic acid) or base, can sometimes improve the elution of certain compounds, though care must be taken regarding analyte stability.
Q5: Could this compound be degrading during my sample preparation and SPE process?
Yes, degradation is a potential issue for natural products. Furanocoumarins can be sensitive to several factors.
-
Temperature: High temperatures can cause degradation. If using an evaporation step to concentrate the eluate, use a gentle nitrogen stream and a controlled water bath (e.g., 30–40 °C).
-
pH: The epoxide ring in this compound's structure may be susceptible to hydrolysis under strongly acidic or basic conditions. Whenever possible, work with solutions near neutral pH unless pH modification is required for retention or elution.
-
Light and Oxygen: Protect the sample from prolonged exposure to light and oxygen, which can cause degradation. Using amber vials and purging solutions with an inert gas can help maintain stability.
Physicochemical Properties of this compound
Understanding the properties of this compound is essential for developing a robust SPE method.
| Property | Value / Description | Significance for SPE |
| Chemical Class | Linear Furanocoumarin. | Indicates moderate polarity, making it suitable for reversed-phase SPE. |
| Molecular Formula | C₁₆H₁₄O₅. | --- |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | The sample should be prepared in a highly aqueous solution for proper retention on a reversed-phase sorbent. Elution is achieved with stronger organic solvents. |
| Stability | Can be sensitive to heat, extreme pH, light, and oxygen. The epoxide ring may be prone to hydrolysis. | Sample handling and processing should be done under mild conditions to prevent degradation and subsequent low recovery. |
Quantitative Data: Target Recovery Rates
While specific recovery data for this compound is limited in readily available literature, studies on similar furanocoumarins provide a benchmark for what to expect from an optimized method.
| Furanocoumarin | Matrix | SPE Sorbent | Recovery Rate |
| Psoralen, Bergapten, etc. | Creams & Pomades | Not specified | 94–97% |
| Various Coumarins | Plant Extracts | Molecularly Imprinted Polymer | 74.1–84.6% |
| Various Coumarins | Plant Extracts | OASIS HLB | ~100% |
Detailed Experimental Protocol: Baseline SPE Method for this compound
This protocol serves as a starting point. Optimization will be necessary based on your specific sample matrix and analytical requirements. The method assumes the use of a standard C18 SPE cartridge.
-
Sorbent Conditioning:
-
Wash the C18 cartridge with 1-2 column volumes of a strong organic solvent like methanol or acetonitrile. This activates the stationary phase by solvating the C18 chains.
-
-
Sorbent Equilibration:
-
Flush the cartridge with 1-2 column volumes of deionized water or a buffer that matches the pH of your sample. This removes the organic solvent and prepares the sorbent for the aqueous sample. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Ensure your this compound sample is in a solution with low organic content (<5%).
-
Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of a weak solvent to remove hydrophilic interferences. This is typically deionized water or a water/methanol mixture with a low percentage of methanol (e.g., 5-10%).
-
-
Elution:
-
Elute the retained this compound with 1-2 column volumes of a strong organic solvent. Start with 100% methanol or acetonitrile. If recovery is low, try a stronger solvent or a mixture. Collect the eluate for analysis.
-
-
Concentration (Optional):
-
If necessary, evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (e.g., 35°C) and reconstitute the residue in a suitable solvent for your analytical instrument (e.g., HPLC mobile phase).
-
Visualized Workflows and Logic
Standard Solid-Phase Extraction Workflow
Caption: A typical workflow for solid-phase extraction.
Troubleshooting Logic for Low SPE Recovery
Caption: Decision tree for troubleshooting low SPE recovery.
References
Optimization of ionization parameters for Oxypeucedanin in mass spectrometry.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry (MS) ionization parameters for Oxypeucedanin. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound and what are its expected precursor ions?
A1: this compound (C₁₆H₁₄O₅) has a molecular weight of 286.28 g/mol .[1] In positive ionization mode, the most common precursor ion observed is the protonated molecule [M+H]⁺ at an m/z of approximately 287.1. Sodium adducts [M+Na]⁺ may also be observed.
Q2: Which ionization technique is better for this compound: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A2: Both ESI and APCI can be used for coumarin analysis.[2] ESI is generally the preferred method for polar and higher molecular weight compounds, while APCI is suitable for less polar and lower molecular weight compounds.[2] For furanocoumarins like this compound, ESI in positive mode ([M+H]⁺) is commonly and successfully used.[3][4] However, some studies suggest that certain coumarins provide a better response with APCI. The choice depends on your specific sample matrix and instrument sensitivity.
Q3: What are the common fragment ions of this compound in MS/MS analysis?
A3: Under collision-induced dissociation (CID), coumarins typically undergo neutral losses, most commonly of carbon monoxide (CO). For this compound ([M+H]⁺ at m/z 287), a common and reported fragmentation pathway involves the transition m/z 287 → 203. This corresponds to the loss of a C₅H₈O side chain.
Q4: How can I improve the signal intensity of my this compound sample?
A4: To improve signal intensity, ensure your sample concentration is adequate—not too dilute to be undetectable, nor too concentrated to cause ion suppression. Systematically optimize ion source parameters such as capillary voltage, cone/fragmentor voltage, nebulizer gas pressure, drying gas flow rate, and temperature. Regular tuning and calibration of the mass spectrometer are also crucial for peak performance.
Troubleshooting Guide
Problem 1: I am seeing a weak or no signal for the this compound precursor ion [M+H]⁺.
-
Question: Have you confirmed the sample concentration?
-
Answer: If the concentration is too low, you may not get a strong enough signal. If it is too high, it can cause ion suppression. Prepare a dilution series to find the optimal concentration range for your instrument.
-
-
Question: Are the ion source parameters optimized?
-
Answer: Default parameters are often not optimal. Key parameters to adjust include capillary/ion spray voltage, source temperature, and gas flows (nebulizer, drying gas). Refer to the Table of Starting Ionization Parameters below and perform a systematic optimization.
-
-
Question: Is the mobile phase composition appropriate?
-
Answer: For ESI, the presence of a protic solvent (e.g., methanol, water) and an acid modifier (e.g., 0.1% formic acid) is crucial for efficient protonation and formation of the [M+H]⁺ ion.
-
-
Question: Have you cleaned and calibrated the instrument recently?
-
Answer: Contamination in the ion source or incorrect calibration can significantly reduce sensitivity and mass accuracy. Follow the manufacturer's guidelines for cleaning and calibration.
-
Problem 2: My signal is unstable and shows high variability between injections.
-
Question: Is the spray in the ESI source stable?
-
Answer: Visually inspect the spray plume if possible. An unstable spray can be caused by a partially clogged capillary, incorrect positioning, or inappropriate gas flow rates.
-
-
Question: Are you experiencing matrix effects?
-
Answer: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent results. Improving chromatographic separation or using a post-column infusion experiment can help diagnose and mitigate matrix effects.
-
-
Question: Is the sample degrading?
-
Answer: Furanocoumarins can be sensitive to light and temperature. Ensure proper sample storage and handling. Stability studies have shown this compound solutions can be stable for over a month when stored at 4°C.
-
Quantitative Data Summary
The following tables provide recommended starting parameters for method development. Optimal values are instrument-dependent and should be determined empirically.
Table 1: Recommended Starting ESI/APCI Source Parameters
| Parameter | ESI (Positive Mode) | APCI (Positive Mode) | Rationale / Comment |
| Capillary / Ion Spray Voltage | 3500 - 4500 V | 3000 - 4000 V | Optimizes the electric field for ion formation and transfer. |
| Source / Gas Temperature | 300 - 450 °C | 350 - 500 °C | Aids in desolvation of droplets. |
| Drying Gas Flow (N₂) | 9 - 12 L/min | 5 - 10 L/min | Facilitates solvent evaporation. |
| Nebulizer Gas Pressure (N₂) | 40 - 55 psi | 40 - 60 psi | Critical for forming a fine spray of droplets. |
| Corona Discharge Current | N/A | 4 - 5 µA | Initiates ionization in APCI. |
| Cone / Fragmentor Voltage | 20 - 40 V | 20 - 40 V | A higher voltage can induce in-source fragmentation. |
Table 2: MS/MS Parameters for this compound
| Precursor Ion [M+H]⁺ | Product Ion | Collision Energy (CE) | Dwell Time | Rationale / Comment |
| m/z 287.1 | m/z 203.1 | 15 - 30 eV | 50 - 200 ms | The primary transition reported in the literature. CE must be optimized for your specific instrument to maximize product ion intensity. |
| m/z 287.1 | Scan for others | 10 - 40 eV | - | Other fragments related to neutral losses (e.g., CO) may be present. A full product ion scan is recommended during initial method development. |
Experimental Protocols
Protocol 1: Optimization of Ion Source Parameters via Flow Injection Analysis (FIA)
This protocol describes how to find the optimal source parameters without a chromatographic column, allowing for rapid and direct optimization.
1. Sample Preparation:
-
Prepare a 1 µg/mL standard solution of this compound in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. System Setup:
-
Remove the LC column and connect the injector directly to the mass spectrometer's ion source using a union and appropriate tubing.
-
Set the solvent flow rate to a typical value for your intended LC method (e.g., 0.3 - 0.5 mL/min).
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Set up the MS to monitor the [M+H]⁺ ion for this compound (m/z 287.1) in full scan or SIM mode.
3. Optimization Procedure:
-
Begin infusing the this compound solution into the mass spectrometer.
-
Vary one parameter at a time while holding others constant, starting with the values from Table 1.
-
Capillary Voltage: Start at 3000 V and increase in 500 V increments, monitoring the signal intensity for m/z 287.1. Record the voltage that provides the highest and most stable signal.
-
Source Temperature: Set the capillary voltage to its optimum. Vary the temperature from 250°C to 450°C in 50°C increments. Record the optimal setting.
-
Nebulizer and Drying Gas: At the optimized voltage and temperature, adjust the nebulizer gas pressure and drying gas flow rate. Observe the signal intensity and stability. Note the settings that yield the best response.
-
Cone/Fragmentor Voltage: Once source parameters are set, adjust the cone/fragmentor voltage to maximize the precursor ion signal without causing significant in-source fragmentation.
4. Collision Energy (CE) Optimization (for MS/MS):
-
Switch the MS to product ion scan mode, selecting m/z 287.1 as the precursor.
-
Infuse the sample and acquire product ion spectra at various collision energy settings (e.g., from 10 eV to 40 eV in 5 eV steps).
-
Identify the collision energy that produces the highest intensity for the desired product ion (e.g., m/z 203.1). This will be your optimal CE for MRM transitions.
Visualizations
Caption: Workflow for optimizing MS parameters for this compound using FIA.
Caption: Troubleshooting decision tree for low or absent this compound signal.
References
- 1. This compound | C16H14O5 | CID 33306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of animal dosing vehicles for lipophilic compounds like Oxypeucedanin.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the refinement of animal dosing vehicles for lipophilic compounds, with a special focus on substances like Oxypeucedanin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating a dosing vehicle for a lipophilic compound like this compound?
A1: The main challenge is the poor aqueous solubility of lipophilic compounds. This can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in preclinical studies. An ideal vehicle must solubilize the compound and maintain its solubility in the gastrointestinal tract to allow for absorption.
Q2: What are the most common types of vehicles used for oral administration of lipophilic compounds in animal studies?
A2: Common vehicles for lipophilic compounds include:
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Oils: Corn oil, sesame oil, and other vegetable oils are frequently used.
-
Aqueous suspensions: Using suspending agents like carboxymethylcellulose (CMC) and wetting agents like Tween 80.
-
Co-solvent systems: Mixtures of solvents are used to increase solubility. A common example is a combination of DMSO, PEG 300, and saline.
-
Lipid-based formulations: These include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gut, enhancing solubility and absorption.
Q3: Are there specific vehicle formulations recommended for this compound?
A3: For this compound, which is soluble in organic solvents like DMSO and ethanol but sparingly soluble in aqueous buffers, several formulations can be considered for in vivo studies.[1] A common approach for similar lipophilic compounds involves an initial dissolution in a small amount of DMSO, followed by dilution with other excipients like PEG300, Tween-80, and saline or corn oil. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Another option is 10% DMSO in 90% Corn Oil.[2]
Q4: Can the dosing vehicle itself affect the experimental outcome?
A4: Absolutely. The vehicle can have its own biological effects, potentially confounding the results of the study. For instance, some solvents can cause local irritation or systemic toxicity. It is crucial to always include a vehicle-only control group in your experimental design to account for any effects of the formulation itself.
Troubleshooting Guides
Problem: The formulated compound is precipitating out of the solution.
| Possible Cause | Solution |
| Concentration exceeds solubility limit | Re-evaluate the solubility of your compound in the chosen vehicle. You may need to lower the concentration or select a different vehicle with higher solubilizing capacity. |
| Temperature changes | Some formulations are sensitive to temperature. Try gentle warming or sonication to redissolve the compound. Ensure the formulation is stored at an appropriate temperature. |
| Incompatible components | Ensure all components of your vehicle are compatible with each other and with the compound. |
Problem: High variability in plasma concentrations of the compound between animals.
| Possible Cause | Solution |
| Inconsistent formulation preparation | Ensure the formulation is prepared consistently for each experiment. For suspensions, ensure they are uniformly mixed before each administration. |
| Improper oral gavage technique | Inconsistent administration can lead to variability. Ensure all personnel are properly trained in oral gavage techniques. |
| Gastrointestinal tract variability | The physiological state of the animal (e.g., fed vs. fasted) can affect absorption. Standardize the feeding schedule of the animals before dosing. |
Problem: Observed toxicity or adverse effects in the animals.
| Possible Cause | Solution |
| Vehicle toxicity | The vehicle itself may be causing toxicity, especially at high doses. Review the toxicity data for the excipients used and consider a less toxic alternative. Always run a vehicle-only control group. |
| Compound toxicity | The observed toxicity may be due to the compound itself. It may be necessary to perform a dose-response study to determine the maximum tolerated dose (MTD). |
| Formulation-induced toxicity | Some formulations can enhance the toxicity of a compound by increasing its absorption. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL[1] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] |
| Ethanol | ~5 mg/mL |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.33 mg/mL |
Table 2: Oral Bioavailability of this compound in Rats
| Compound | Dose | Vehicle | Bioavailability | Tmax |
| This compound | 20 mg/kg | Not Specified | 10.26% | 3.38 hours |
Table 3: Acute Oral Toxicity (LD50) of Common Excipients in Rodents
| Excipient | Animal | LD50 | Reference |
| Dimethyl sulfoxide (DMSO) | Rat | 14,500 mg/kg | (IUCLID, 2003) |
| Polyethylene glycol 400 (PEG 400) | Rat | 28,900 mg/kg | (Smyth et al., 1950) |
| Polysorbate 80 (Tween 80) | Rat | 25,000 mg/kg | (Food and Drug Research Labs, 1974) |
| Corn Oil | Rat | >5,000 mg/kg | (Eastman Kodak Co., 1983) |
Experimental Protocols
Protocol 1: Preparation of an Oil-Based Formulation for Oral Gavage
-
Objective: To prepare a solution of a lipophilic compound (e.g., this compound) in corn oil for oral administration to mice.
-
Materials:
-
Lipophilic compound (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of the compound and vehicle based on the desired dose and the number of animals.
-
Weigh the precise amount of the compound into a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO (e.g., 10% of the final volume) to dissolve the compound completely. Vortex thoroughly.
-
Add the corn oil to the desired final volume.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous solution. If necessary, sonicate for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles.
-
Store the formulation appropriately, protected from light if the compound is light-sensitive. Prepare fresh daily if stability is a concern.
-
Protocol 2: Assessment of Compound Solubility in a Vehicle
-
Objective: To determine the saturation solubility of a lipophilic compound in a chosen vehicle.
-
Materials:
-
Lipophilic compound
-
Selected vehicle(s)
-
Small glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument
-
-
Procedure:
-
Add an excess amount of the compound to a known volume of the vehicle in a glass vial.
-
Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC.
-
The determined concentration represents the saturation solubility of the compound in that vehicle at the tested temperature.
-
Protocol 3: Oral Gavage Administration in Mice
-
Objective: To administer a precise volume of a formulated compound directly into the stomach of a mouse.
-
Materials:
-
Prepared formulation
-
Syringe (1 mL)
-
Oral gavage needle (20-22 gauge, 1.5 inches with a ball tip for adult mice)
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to calculate the exact volume of the formulation to be administered (typically 5-10 mL/kg body weight).
-
Draw the calculated volume of the formulation into the syringe.
-
Properly restrain the mouse by scruffing the neck to immobilize the head.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. Do not force the needle.
-
Once the needle is in the esophagus (you should not feel any resistance), slowly administer the liquid.
-
After administration, gently remove the needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Mandatory Visualizations
Caption: Workflow for preparing and administering a lipophilic compound.
Caption: p53 signaling pathway activated by this compound.
Caption: Overview of the MAPK signaling cascade.
References
Validating the specificity of an antibody for Oxypeucedanin immunoassay.
This technical support center provides researchers, scientists, and drug development professionals with guidance on validating the specificity of an antibody for an Oxypeucedanin immunoassay.
Frequently Asked Questions (FAQs)
Q1: What is antibody specificity and why is it critical for my this compound immunoassay?
A: Antibody specificity is the ability of an antibody to distinguish between its target antigen (this compound) and other structurally similar molecules.[1] It is a critical performance characteristic because non-specific binding, also known as cross-reactivity, can lead to inaccurate quantification, false positives, or an overestimation of this compound concentration in your samples.[2][3] Ensuring high specificity is essential for generating reliable and reproducible data.
Q2: How can I determine the specificity of my antibody for this compound, which is a small molecule?
A: For small molecules (haptens) like this compound, the most effective method to determine antibody specificity is through a competitive ELISA (Enzyme-Linked Immunosorbent Assay) .[2][4] This assay measures the extent to which structurally related compounds can compete with this compound for binding to the antibody. This is quantified by determining the cross-reactivity percentage. Unlike protein targets, methods like Western Blot are not suitable for small molecules.
Q3: What is cross-reactivity and how is it calculated?
A: Cross-reactivity occurs when the antibody binds to molecules other than the intended target, typically those with a similar chemical structure. To quantify it, you determine the concentration of this compound and the concentration of the potential cross-reactant that each cause 50% inhibition of the maximum signal in a competitive ELISA. This value is known as the IC50.
The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
A lower percentage indicates higher specificity of the antibody for this compound.
Q4: Which compounds should I test for cross-reactivity against my this compound antibody?
A: You should test compounds that are structurally similar to this compound. This compound is a linear furanocoumarin. Therefore, potential cross-reactants include other furanocoumarins and coumarin derivatives. Based on its structure, consider testing compounds like:
-
Imperatorin
-
Bergapten
-
Xanthotoxin
-
Psoralen
-
Umbelliferone
-
This compound Hydrate
Experimental Design & Protocols
A crucial experiment for validating your antibody's specificity is the cross-reactivity assessment using a competitive ELISA.
Workflow for Antibody Specificity Validation
Caption: Workflow for assessing this compound antibody cross-reactivity.
Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to determine the IC50 values for this compound and potential cross-reactants.
Principle of Competitive ELISA
Caption: High free analyte in a sample leads to a weaker signal.
Materials:
-
High-binding 96-well microplates
-
This compound-protein conjugate (e.g., this compound-BSA)
-
Anti-Oxypeucedanin primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
This compound standard
-
Potential cross-reacting compounds
-
Coating, Blocking, and Wash Buffers
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Methodology:
-
Plate Coating:
-
Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In a separate dilution plate, add 50 µL of the primary anti-Oxypeucedanin antibody (at a pre-determined optimal dilution) to 50 µL of each standard or cross-reactant dilution.
-
Incubate this mixture for 1 hour at 37°C.
-
Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated, blocked assay plate.
-
Incubate for 90 minutes at 37°C.
-
Wash the plate 5 times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times with wash buffer.
-
-
Signal Development & Measurement:
-
Add 100 µL of substrate solution to each well and incubate in the dark at room temperature (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance immediately at 450 nm using a microplate reader.
-
Data Presentation & Interpretation
The results of the cross-reactivity experiment should be summarized in a table for clear comparison.
Table 1: Example Cross-Reactivity Data for an Anti-Oxypeucedanin Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 15 | 100% |
| Imperatorin | 3,000 | 0.5% |
| Bergapten | 12,500 | 0.12% |
| Xanthotoxin | 25,000 | 0.06% |
| Psoralen | > 50,000 | < 0.03% |
Interpretation: In this example, the antibody demonstrates high specificity for this compound. The IC50 value for this compound is very low (15 ng/mL), indicating a strong binding affinity. Structurally similar furanocoumarins like Imperatorin and Bergapten show minimal cross-reactivity (0.5% and 0.12%, respectively), and other related compounds show negligible cross-reactivity. This would validate the antibody as highly specific for the intended application.
Troubleshooting Guide
Issue: High Background Signal
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Possible Cause: Insufficient blocking or washing, or antibody concentration is too high.
-
Solution:
-
Increase the duration of the blocking step or try a different blocking agent (e.g., 5% non-fat dry milk instead of BSA).
-
Increase the number and vigor of wash steps to remove all unbound antibodies.
-
Optimize (decrease) the concentration of the primary or secondary antibody.
-
Issue: Low or No Signal
-
Possible Cause: Reagents are inactive, incubation times are too short, or incorrect antibody concentrations.
-
Solution:
-
Ensure substrate solution is fresh and prepared correctly.
-
Verify that the antibody concentrations are optimal. You may need to increase them.
-
Increase incubation times for the antibody or substrate steps.
-
Check that all reagents have been stored properly and have not expired.
-
Issue: High Variability Between Replicate Wells (High CV%)
-
Possible Cause: Pipetting errors or uneven temperature distribution across the plate.
-
Solution:
-
Be meticulous with pipetting technique. Use a multichannel pipette for adding reagents to minimize timing differences.
-
Ensure the plate is equilibrated to room temperature before adding reagents.
-
Use plate sealers during incubation steps to prevent evaporation, especially from edge wells (the "edge effect").
-
Issue: Unexpected Cross-Reactivity Results
-
Possible Cause: The antibody epitope is common to multiple tested compounds, or there is contamination of reagents.
-
Solution:
-
Review the structures of the cross-reacting compounds to identify shared structural motifs that the antibody might be recognizing.
-
If using a polyclonal antibody, consider switching to a monoclonal antibody, which recognizes a single epitope and may offer higher specificity.
-
Prepare fresh dilutions of all standards and cross-reactants to rule out contamination.
-
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Oxypeucedanin and Imperatorin
A Guide for Researchers and Drug Development Professionals
Oxypeucedanin and Imperatorin are naturally occurring furanocoumarins, predominantly found in plants of the Apiaceae and Rutaceae families. Both compounds have garnered significant attention in the scientific community for their diverse and potent pharmacological properties. This guide provides a detailed comparative analysis of their biological activities, supported by experimental data, to assist researchers and professionals in the field of drug discovery and development.
Anticancer Activity
Both this compound and Imperatorin exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines, though their potency and mechanisms of action can differ.
Comparative Efficacy (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the cytotoxic potential of a compound. The table below summarizes the IC₅₀ values of this compound and Imperatorin against several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ Value (µM) | Citation |
| This compound | SK-Hep-1 | Hepatoma | 32.4 (at 72h) | [1] |
| DU145 | Prostate | Dose-dependent inhibition (25-100 µM) | [2] | |
| A549 | Lung | Induces 29.6% apoptosis at 400 µM | [3] | |
| Imperatorin | HT-29 | Colon | 78 | [4] |
| RK33 | Larynx | 67.8 | [5] | |
| TE671 | Rhabdomyosarcoma | 111.2 |
Mechanisms of Action
-
This compound: Studies indicate that this compound's anticancer effects are often mediated through the induction of cell cycle arrest. In human prostate carcinoma DU145 cells, it causes G2/M arrest by downregulating the expression of key regulatory proteins such as cyclin A, cyclin B1, and Cdc2. In human hepatoma cells, its antiproliferative activity is linked to the p53-dependent upregulation of MDM2 and p21.
-
Imperatorin: Imperatorin primarily induces apoptosis in cancer cells. In human colon cancer HT-29 cells, it triggers apoptosis through the upregulation of p53 and the activation of the caspase cascade. It has also been shown to induce cell cycle arrest at the G1 phase. Furthermore, Imperatorin can sensitize multidrug-resistant cancer cells to chemotherapeutic agents by antagonizing the activity of drug transporters like ABCG2.
Figure 1: Simplified anticancer mechanisms of this compound and Imperatorin.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., 2,000-8,000 cells/well) in 100 µL of complete growth medium in a 96-well plate and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Imperatorin in triplicate. Include appropriate controls (e.g., untreated cells, vehicle control).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 10-15 minutes in the dark on an orbital shaker. Measure the absorbance (Optical Density, OD) at a wavelength between 540-590 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC₅₀ value is determined from the dose-response curve.
Figure 2: Standard experimental workflow for the MTT assay.
Anti-inflammatory Activity
Both compounds demonstrate potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Comparative Efficacy
| Feature | This compound / OXH | Imperatorin | Citations |
| Effect on NO Production | Suppresses NO synthase production. | Significantly suppresses NO production. | |
| Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Reduces levels in LPS-induced macrophages. | Reduces release in vitro and in vivo. | |
| Effect on Inflammatory Mediators (iNOS, COX-2) | Reduces levels in LPS-induced macrophages. | Inhibits protein expression. | |
| Primary Signaling Pathway | Inhibits TLR4-MD2/NF-κB/MAPK axis. | Inhibits NF-κB and MAPK pathways. | |
| OXH: this compound hydrate |
Mechanisms of Action
This compound hydrate (OXH) and Imperatorin share a common mechanism of inhibiting the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.
-
Imperatorin has been shown to downregulate these pathways, thereby suppressing the activation of microglia and the release of pro-inflammatory cytokines in models of ischemic stroke. It directly inhibits the nuclear translocation of the NF-κB p65 subunit.
-
This compound hydrate has been found to compete with lipopolysaccharide (LPS) for binding to the TLR4/MD2 complex, an upstream event that triggers the NF-κB/MAPK cascade. This action effectively blocks the inflammatory signaling at an early stage.
Figure 3: Inhibition of inflammatory signaling by this compound and Imperatorin.
Experimental Protocol: Nitric Oxide Synthase (NOS) Activity Assay
This assay quantifies NOS activity by measuring the amount of nitric oxide (NO) produced, which is rapidly converted to nitrite and nitrate. The Griess method is commonly used for detection.
-
Sample Preparation: Prepare cell or tissue lysates in homogenization buffer. Centrifuge to collect the supernatant containing the enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing reaction buffer, NADPH, and other necessary cofactors as specified by the assay kit.
-
Initiate Reaction: Add the sample (lysate) to the reaction mixture. For inducible NOS (iNOS), the reaction can often be run without calcium, whereas endothelial (eNOS) and neuronal (nNOS) isoforms require calcium.
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature (e.g., 37°C).
-
Nitrate Reduction (if necessary): Add nitrate reductase and its cofactors to convert any nitrate in the sample to nitrite. Incubate for 20-40 minutes. This step ensures total NO production is measured.
-
Color Development: Add Griess Reagents (typically sulfanilamide followed by N-(1-naphthyl)ethylenediamine) to the wells. Allow color to develop for 10-20 minutes at room temperature.
-
Measurement: Read the absorbance at 540 nm. The amount of nitrite, corresponding to NOS activity, is determined by comparing the readings to a nitrite standard curve.
Neuroprotective Activity
This compound and Imperatorin have been investigated for their neuroprotective effects, including their potential role in managing neurodegenerative diseases like Alzheimer's. A key target in this area is the enzyme acetylcholinesterase (AChE).
Comparative Efficacy (AChE Inhibition)
Both furanocoumarins inhibit AChE activity in a dose-dependent manner. Lower IC₅₀ values indicate greater inhibitory potency.
| Compound | Acetylcholinesterase (AChE) IC₅₀ Value (µM) | Citation |
| This compound | 89.1 | |
| Imperatorin | 63.7 |
Based on these findings, Imperatorin is a more potent inhibitor of acetylcholinesterase than this compound.
Mechanisms of Action
-
AChE Inhibition: Acetylcholinesterase is the enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, both compounds increase the levels and duration of action of acetylcholine, a strategy used in the treatment of Alzheimer's disease.
-
Antioxidant and Anti-inflammatory Effects: Neuroinflammation and oxidative stress are major contributors to neurodegeneration. As detailed previously, both compounds possess strong anti-inflammatory and antioxidant properties. Imperatorin has been shown to protect against neuroinflammation and neuronal oxidative stress in mouse models of Parkinson's disease by regulating the PI3K/Akt pathway. This compound has demonstrated the ability to protect neuronal PC12 cells from doxorubicin-induced oxidative stress and apoptosis by reducing reactive oxygen species (ROS) generation and regulating apoptosis-related proteins like Bax and Bcl-2.
Figure 4: Mechanism of acetylcholinesterase (AChE) inhibition.
Conclusion
This compound and Imperatorin are potent bioactive furanocoumarins with significant therapeutic potential.
-
In anticancer applications, this compound appears particularly effective at inducing cell cycle arrest, while Imperatorin is a strong inducer of apoptosis and shows promise in overcoming multidrug resistance. The choice between them may depend on the specific cancer type and the desired therapeutic mechanism.
-
In the context of anti-inflammatory activity, both compounds are highly effective inhibitors of the NF-κB and MAPK pathways. This compound hydrate's ability to target the upstream TLR4/MD2 complex is a noteworthy distinction.
-
For neuroprotection , Imperatorin demonstrates superior potency as an acetylcholinesterase inhibitor. However, both compounds offer valuable neuroprotective benefits through their combined anti-inflammatory and antioxidant activities.
This comparative analysis highlights the distinct yet overlapping biological profiles of this compound and Imperatorin. Further research, particularly in vivo studies and clinical trials, is essential to fully elucidate their therapeutic efficacy and potential as lead compounds for novel drug development.
References
- 1. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Anti-cancer effect of this compound methanolate purified from Ferulago trifida Boiss plant on A549 [biot.modares.ac.ir]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Imperatorin as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Oxypeucedanin and Bergapten's anti-inflammatory effects.
An Objective Comparison of the Anti-inflammatory Effects of Oxypeucedanin and Bergapten
This compound and Bergapten are naturally occurring furanocoumarins that have garnered significant interest for their pharmacological properties, including potent anti-inflammatory activities.[1][2] Both compounds are found in various plant species, particularly within the Apiaceae and Rutaceae families.[1] This guide provides a head-to-head comparison of their anti-inflammatory effects, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to assist researchers and drug development professionals.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and Bergapten from various in vitro and in vivo studies. Direct comparison should be approached with caution due to variations in experimental models and conditions.
| Parameter | This compound / this compound Hydrate | Bergapten | Reference Compound | Experimental Model | Source |
| Inhibition of Nitric Oxide (NO) Production | IC50: 16.8 µg/mL | Significant inhibition at 100 µM | --- | LPS-stimulated RAW264.7 macrophages | [3][4] |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Dose-dependent reduction (15-60 µM) | Dose-dependent reduction (3-30 mg/kg) | --- | LPS-induced RAW264.7 cells; Acetic acid-induced colitis in rats | |
| Inhibition of iNOS & COX-2 Expression | Reverses changes in expression | Suppresses expression | --- | LPS-induced RAW264.7 macrophages | |
| Inhibition of Prostaglandin E2 (PGE2) | Not explicitly quantified | Suppresses production | --- | LPS-stimulated RAW264.7 cells | |
| In vivo Anti-inflammatory Activity (Carrageenan-induced paw edema) | ED50: 126.4 ± 0.011 mg/kg (i.p.) | ED50: 101.6 ± 0.003 mg/kg (oral) | --- | Chick model | |
| Inhibition of Protein Denaturation (in vitro) | Not reported | IC50: 5.34 ± 0.30 µg/mL (Egg Albumin); IC50: 8.93 ± 0.17 µg/mL (Bovine Serum Albumin) | Diclofenac Sodium | Heat-induced protein denaturation | |
| Membrane Stabilization (in vitro) | Not reported | IC50: 4.23 ± 0.42 µg/mL (Heat-induced hemolysis); IC50: 7.71 ± 0.27 µg/mL (Hypotonicity-induced hemolysis) | Diclofenac Sodium | Human Red Blood Cells |
Signaling Pathways and Mechanisms of Action
Both compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
This compound Hydrate (OXH) primarily targets the TLR4-MD2 complex, thereby inhibiting the downstream activation of NF-κB and MAPK signaling pathways. This action suppresses the transcription and release of major pro-inflammatory mediators.
Bergapten has been shown to modulate multiple signaling pathways, including the JAK/STAT and PI3K/Akt pathways, in addition to NF-κB. By suppressing JAK/STAT activation, Bergapten effectively reduces the production of inflammatory cytokines. It also acts as an antioxidant by preventing the accumulation of reactive oxygen species (ROS).
Experimental Protocols
The data presented in this guide are primarily derived from studies utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages as an in vitro model of inflammation and animal models for in vivo validation.
General In Vitro Anti-inflammatory Assay Workflow
The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of test compounds in a cell-based assay.
1. Cell Culture and Treatment:
-
Cell Line: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Procedure: Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound hydrate (e.g., 15, 30, 60 µM) or Bergapten for 1-2 hours.
2. Induction of Inflammation:
-
Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Quantification (ELISA): Levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are collected to determine the protein expression levels of iNOS, COX-2, and key phosphorylated signaling proteins (e.g., p-IKK, p-NF-κB, p-JNK, p-STAT) via Western blotting to elucidate the mechanism of action.
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
-
Animal Model: Chicks or rats are used.
-
Procedure: The test compounds (this compound hydrate or Bergapten) or a reference drug are administered intraperitoneally (i.p.) or orally (p.o.). After a set period (e.g., 1 hour), inflammation is induced by injecting a solution of carrageenan into the sub-plantar surface of the hind paw.
-
Measurement: The volume of the paw is measured at various time intervals using a plethysmometer. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group. The ED50, the dose causing 50% inhibition of edema, is then determined.
Conclusion
Both this compound and Bergapten demonstrate significant anti-inflammatory properties, albeit through partially distinct molecular mechanisms.
-
This compound hydrate shows potent activity by directly targeting the upstream TLR4/MD2 complex, which provides a specific mechanism for inhibiting the NF-κB and MAPK pathways. Its efficacy has been demonstrated in both cellular models and animal models of rheumatoid arthritis.
-
Bergapten exhibits a broader mechanistic profile, inhibiting inflammation by suppressing the JAK/STAT pathway and reducing oxidative stress, in addition to modulating other pathways. In vivo studies show its effectiveness in models of colitis and carrageenan-induced edema.
References
Assessing the Cross-Reactivity of Oxypeucedanin in Drug Screening Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the potential for Oxypeucedanin, a naturally occurring furanocoumarin, to exhibit cross-reactivity in common drug screening immunoassays. Due to a lack of direct experimental data on this compound's cross-reactivity in these specific assays, this document focuses on the principles of immunoassay interference, a comparison with structurally related compounds, and detailed protocols for researchers to conduct their own assessments.
Immunoassays are fundamental tools in drug discovery and clinical diagnostics, relying on the specific binding of an antibody to its target antigen.[1][2] However, the specificity of this interaction is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[2][3][4] This can lead to inaccurate results, such as false positives or over-quantification, which can compromise research findings and diagnostic decisions. Given that this compound is a bioactive molecule with a complex structure, evaluating its potential for immunoassay interference is a critical step in any screening cascade where its presence is anticipated.
Comparative Analysis of Furanocoumarins and Potential for Immunoassay Interference
While direct cross-reactivity data for this compound in standard drug screening panels is not available in the current literature, we can infer its potential for interference by examining related furanocoumarin compounds and the principles of antibody-antigen recognition. The core furanocoumarin structure is immunogenic, and antibodies have been successfully raised against compounds like 6',7'-dihydroxybergamottin and psoralen-DNA adducts. This indicates that the fundamental structure of this compound could be recognized by antibodies.
The critical question is whether antibodies used in common drug screening panels—designed to detect substances like amphetamines, benzodiazepines, or opiates—would recognize this compound. Structurally, this compound bears little resemblance to these common drugs of abuse. However, cross-reactivity is not always predictable based on obvious structural similarity alone. Therefore, empirical testing remains the gold standard.
The following table summarizes the current state of knowledge for this compound and related compounds, highlighting the existing data gap.
| Compound | Chemical Class | Target Assay | Reported Cross-Reactivity (%) | Reference |
| This compound | Furanocoumarin | Standard Drug Panels (e.g., Opiates, Benzodiazepines) | Data Not Available | N/A |
| 6',7'-dihydroxybergamottin | Furanocoumarin | Anti-6',7'-dihydroxybergamottin ELISA | 100% (By definition) | |
| Bergamottin | Furanocoumarin | Anti-6',7'-dihydroxybergamottin ELISA | ~20% (Calculated from IC50) | |
| Psoralen | Furanocoumarin | Anti-Psoralen-DNA Adduct ELISA | High (Specific to adduct) |
Experimental Protocols
To address the lack of data, researchers are encouraged to perform their own cross-reactivity testing. The following protocols provide standardized methods for assessing the interference of this compound in two common immunoassay formats.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine if a small molecule like this compound can compete with a target analyte for antibody binding. A high degree of competition at low concentrations indicates significant cross-reactivity.
Materials:
-
96-well microtiter plate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Target Antigen-Protein Conjugate (for coating)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody specific to the target antigen
-
This compound and other potential cross-reactants
-
Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the target antigen-protein conjugate in Coating Buffer (e.g., 1-10 µg/mL). Add 100 µL to each well of the 96-well plate. Cover and incubate overnight at 4°C.
-
Washing: Discard the coating solution. Wash each well three times with 200 µL of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the plate three times with 200 µL of Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of your target antigen standard and your test compounds (e.g., this compound) in Assay Buffer (can be the same as Blocking Buffer).
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody for 1 hour at room temperature.
-
Transfer 100 µL of these mixtures to the corresponding wells of the coated, blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Discard the solutions and wash the plate five times with 200 µL of Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate five times with 200 µL of Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the concentration for the standard and each test compound. Calculate the IC50 (the concentration that causes 50% inhibition). The percent cross-reactivity can be calculated using the formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Protocol 2: Western Blot for Assessing Non-Specific Antibody Binding
A Western blot can be used to check if antibodies from an immunoassay kit bind non-specifically to other proteins whose expression might be altered by this compound, an indirect form of interference. This is particularly relevant for cell-based assays.
Materials:
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small molecules or protein fragments).
-
Transfer buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (from the immunoassay kit of interest)
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with and without this compound. Lyse the cells in 1X SDS sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein lysate per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
-
Analysis: Compare the banding patterns between the control and this compound-treated lanes. Any new, unexpected bands in the treated lane could indicate non-specific binding or an off-target effect of the compound on protein expression, which may interfere with a related immunoassay.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to assessing immunoassay cross-reactivity.
References
- 1. Interferences in immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 3. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Potency Unveiled: A Comparative Guide to Oxypeucedanin and Its Derivatives as Enzyme Inhibitors
For Immediate Release
Shanghai, China – November 25, 2025 – A comprehensive analysis of the enzyme inhibitory activities of the natural furanocoumarin, oxypeucedanin, and its derivatives reveals a spectrum of potencies against key enzymes implicated in drug metabolism and neurodegenerative diseases. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their efficacy, supported by experimental data and detailed methodologies.
This compound, a compound isolated from various plant species, has demonstrated significant inhibitory effects on several enzymes, including cytochrome P450 isoforms (CYP2B6, CYP2D6, and CYP3A4), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1). The following sections detail the relative potencies of this compound and its derivatives, outline the experimental protocols for assessing their inhibitory activities, and explore the potential downstream effects on cellular signaling pathways.
Comparative Inhibitory Potency: A Quantitative Overview
The inhibitory potential of this compound and its derivatives is summarized below, with IC50 values and kinetic parameters providing a clear comparison of their efficacy against various enzymatic targets.
Cholinesterase Inhibition
This compound and its khellactone derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | AChE | 89.1 | [1] |
| 3′-angeloyl-4′-(2-methylbutyryl)khellactone (PJ13) | AChE | 9.28 | [2] |
| 3′-isovaleryl-4′-(2-methylbutyroyl)khellactone (PJ15) | AChE | 10.0 | [2] |
| 3′-senecioyl-4′-angeloyl-khellactone (PJ5) | BChE | 7.22 | [2] |
| 3′-senecioyl-4′-(2-methylbutyryl)khellactone (PJ10) | BChE | 10.16 | [2] |
| 3′,4′-disenecioylkhellactone (PJ4) | BChE | 10.66 |
Cytochrome P450 Inhibition
This compound has been identified as a mechanism-based inactivator of key drug-metabolizing enzymes, CYP2B6 and CYP2D6. It also exhibits inhibitory activity against CYP3A4.
| Compound | Target Enzyme | Inhibition Parameter | Value | Reference |
| This compound | CYP2B6 | Kᵢ/kᵢₙₐ꜀ₜ | 1.82 µM / 0.07 min⁻¹ | |
| This compound | CYP2D6 | Kᵢ/kᵢₙₐ꜀ₜ | 8.47 µM / 0.044 min⁻¹ | |
| This compound Hydrate | CYP3A4 | IC50 | 26.36 µM |
β-Secretase (BACE1) Inhibition
The potential of furanocoumarins to inhibit BACE1, a key enzyme in the pathogenesis of Alzheimer's disease, has been explored.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 5-geranyloxy-8-methoxypsoralen | BACE1 | 9.9 | |
| 8-geranyloxy-5-methoxypsoralen | BACE1 | 11.1 | |
| 8-geranyloxypsoralen | BACE1 | 20.4 | |
| Bergamottin | BACE1 | 32.2 |
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to screen for cholinesterase inhibitors.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound or its derivatives) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate.
-
Prepare a working solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Prepare a working solution of AChE or BChE from a commercial source.
-
All solutions are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
-
Assay Procedure:
-
In a 96-well microplate, add the buffer, test compound solution at various concentrations, and the enzyme solution.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cytochrome P450 (CYP) Inhibition Assay (Microsomal Incubation)
This assay assesses the potential of compounds to inhibit the activity of CYP enzymes using human liver microsomes (HLMs) or recombinant CYP enzymes.
-
Incubation Mixture Preparation:
-
Prepare a stock solution of the test compound.
-
The incubation mixture contains HLMs or recombinant CYP enzyme, a specific probe substrate for the CYP isoform of interest (e.g., bupropion for CYP2B6, dextromethorphan for CYP2D6, midazolam for CYP3A4), and a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer.
-
-
Assay Procedure:
-
Pre-incubate the microsomes or recombinant enzyme with the test compound for a specific time.
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubate the mixture at 37°C for a defined period.
-
Terminate the reaction by adding a quenching solvent (e.g., acetonitrile or methanol).
-
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at different concentrations of the test compound.
-
Determine the IC50 value. For mechanism-based inhibition, determine the kinetic parameters Kᵢ and kᵢₙₐ꜀ₜ.
-
β-Secretase (BACE1) Inhibition Assay (FRET-based)
This assay utilizes a fluorescent resonance energy transfer (FRET) substrate to measure BACE1 activity.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound.
-
Prepare a working solution of a BACE1 FRET substrate (a peptide containing a fluorophore and a quencher).
-
Prepare a working solution of recombinant human BACE1 enzyme in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, test compound solution, and BACE1 enzyme.
-
Incubate the mixture for a defined period at a controlled temperature.
-
Initiate the reaction by adding the BACE1 FRET substrate.
-
-
Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. Cleavage of the FRET substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction from the increase in fluorescence.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
Signaling Pathway Modulation
Preliminary evidence suggests that this compound may exert its pharmacological effects in part through the modulation of cellular signaling pathways. One study has indicated that this compound can affect the mitogen-activated protein kinase (MAPK) signaling pathway. The inhibition of key enzymes, such as those involved in neurotransmitter metabolism or amyloid precursor protein processing, could potentially be an upstream event leading to alterations in downstream signaling cascades like the MAPK pathway, which is crucial for cell proliferation, differentiation, and survival.
Caption: Proposed mechanism of MAPK pathway modulation.
The diagram above illustrates a potential mechanism by which this compound and its derivatives may influence the MAPK signaling pathway. By inhibiting specific enzymes, these compounds could alter the levels of substrates or products that directly or indirectly modulate upstream components of the MAPK cascade, ultimately affecting gene expression and cellular responses. Further research is required to fully elucidate the precise molecular links between the enzyme inhibitory activities of these furanocoumarins and their effects on intracellular signaling.
Caption: General workflow for in vitro enzyme inhibition assays.
This guide serves as a valuable resource for the scientific community, providing a foundation for further investigation into the therapeutic potential of this compound and its derivatives. The presented data and methodologies will aid in the rational design and development of novel enzyme inhibitors for a range of diseases.
References
Benchmarking the antioxidant capacity of Oxypeucedanin against standard antioxidants.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Oxypeucedanin's Antioxidant Performance Against Standard Antioxidants with Supporting Experimental Data.
This compound, a furanocoumarin found in various plant species, has been investigated for its diverse biological activities, including its potential as an antioxidant. This guide provides a comparative benchmark of this compound's antioxidant capacity against widely recognized standard antioxidants. The data is compiled from various studies to offer a quantitative and methodological overview for researchers in drug discovery and development.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is typically evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant potency. The following table summarizes the available quantitative data for this compound and compares it with standard antioxidants.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay (IC50) |
| This compound | >200 µg/mL; 217 µg/mL | Data Not Available | Data Not Available |
| Ascorbic Acid | 4.30 ± 0.01 mg/L | 48.7 ± 1.0 µg/ml[1] | Data Not Available |
| Trolox | Data Not Available | 2.34 µg/mL[2] | 0.24 µg/mL[2] |
| BHT (Butylated hydroxytoluene) | 4.30 ± 0.01 mg/L[3] | 8.72 µg/mL[4] | Data Not Available |
| BHA (Butylated hydroxyanisole) | 10.10 μg/mL | 11.99 µg/mL | Data Not Available |
Note: The presented data is collated from different studies and may not be directly comparable due to variations in experimental conditions. The antioxidant activity of this compound, based on the available DPPH assay data, appears to be weak compared to the standard antioxidants listed.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for the key antioxidant assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Methodology:
-
A working solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.
-
Various concentrations of the test compound (this compound) and standard antioxidants are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at 734 nm.
-
Different concentrations of the test compound and standards are added to the ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the concentration-inhibition curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Methodology:
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
The FRAP reagent is pre-warmed to 37°C.
-
The test sample or standard is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4-30 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known antioxidant like Trolox or FeSO₄. The results are often expressed as Trolox equivalents (TE).
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the general workflow for antioxidant capacity assessment and the potential signaling pathways that may be influenced by furanocoumarins like this compound.
Discussion on Signaling Pathways
While direct radical scavenging is a key mechanism of antioxidant action, many compounds also exert their effects by modulating intracellular signaling pathways. For furanocoumarins, two pathways are of particular interest:
-
The Nrf2-Keap1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, it is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxification genes. Some natural compounds have been shown to activate this protective pathway.
-
The NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. Oxidative stress can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines, which can further exacerbate oxidative damage. Some antioxidant and anti-inflammatory compounds exert their effects by inhibiting the activation of NF-κB. There is also significant crosstalk between the Nrf2 and NF-κB pathways, with Nrf2 activation often leading to the suppression of NF-κB signaling.
While there is evidence that some furanocoumarins can modulate these pathways, further research is needed to specifically elucidate the role of this compound in regulating Nrf2 and NF-κB signaling as part of its antioxidant activity.
References
A Comparative Analysis of Oxypeucedanin's Pharmacological Effects: An In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Oxypeucedanin with other structurally related furanocoumarins, namely Imperatorin, Bergapten, and Xanthotoxin. The objective is to present a clear correlation between the in vitro and in vivo activities of these compounds, supported by experimental data and detailed methodologies. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.
In Vitro Pharmacological Comparison: Anti-Cancer Effects
The anti-proliferative and cytotoxic effects of this compound and its analogs have been evaluated across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies.
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| This compound | SK-Hep-1 (Liver Cancer) | SRB Assay | 32.4 µM | [1] |
| HeLa (Cervical Cancer) | MTT Assay | 314 µg/mL | [2] | |
| MDA-MB-231 (Breast Cancer) | SRB Assay | 48.2 µM | [1] | |
| A549 (Lung Cancer) | SRB Assay | 55.1 µM | [1] | |
| Imperatorin | HepG2 (Liver Cancer) | MTT Assay | 25.5 µM | [3] |
| HT-29 (Colon Cancer) | MTT Assay | 78 µM | ||
| RK33 (Larynx Cancer) | MTT Assay | 67.8 µM | ||
| TE671 (Rhabdomyosarcoma) | MTT Assay | 111.2 µM | ||
| Bergapten | Saos-2 (Osteosarcoma) | MTT Assay | 40.05 µM | |
| HT-29 (Colon Cancer) | MTT Assay | 332.4 µM | ||
| HeLa (Cervical Cancer) | MTT Assay | 43.5 µM | ||
| Xanthotoxin | HepG2 (Liver Cancer) | SRB Assay | 6.9 µg/mL |
In Vivo Pharmacological Comparison: Anti-Inflammatory Effects
The anti-inflammatory properties of these furanocoumarins have been investigated using the carrageenan-induced paw edema model in rats, a standard and well-characterized model of acute inflammation.
| Compound | Animal Model | Dosage | Inhibition of Edema (%) | Reference |
| This compound | Rat | Not specified | Moderate activity | |
| Imperatorin | Rat | Not specified | Potent activity | |
| Bergapten | Rat | Not specified | Significant activity | |
| Xanthotoxin | Rat | Not specified | Significant activity |
Experimental Protocols
In Vitro Anti-Cancer Assays
This protocol is adapted for the assessment of cell viability in response to treatment with furanocoumarins in a 96-well plate format.
Materials:
-
Cancer cell lines (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Imperatorin, etc.) in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with furanocoumarins using propidium iodide (PI) staining.
Materials:
-
Treated and control cancer cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
This protocol describes the detection of apoptosis in furanocoumarin-treated cells by staining with Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Treated and control cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest 1-5 x 10⁵ cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells are quantified.
In Vivo Anti-Inflammatory Assay
This model is used to assess the acute anti-inflammatory activity of the test compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
1% Carrageenan solution in saline
-
Test compounds (this compound, etc.) and vehicle
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally to different groups of rats. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume in the treated groups with the vehicle control group.
Signaling Pathway Visualizations
This compound's Modulation of the MAPK Signaling Pathway
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In mouse neuroblastoma Neuro-2A cells, treatment with this compound resulted in the elevation of overall protein levels of Erk2 and p38MAPK, as well as their phosphorylated forms. This suggests an activation of these key downstream components of the MAPK cascade.
Caption: this compound activates ERK1/2 and p38 MAPK signaling pathways.
This compound's Involvement in the p53 Signaling Pathway
The anti-proliferative activity of this compound in human hepatoma cells is dependent on p53. This compound treatment leads to the activation of p53, which in turn induces the expression of its downstream targets, MDM2 and p21. This activation of the p53 pathway contributes to G2/M phase cell cycle arrest.
Caption: this compound activates the p53 signaling pathway, leading to cell cycle arrest.
This guide demonstrates that this compound and its analogs exhibit significant pharmacological potential, particularly in the realms of anti-cancer and anti-inflammatory activities. The correlation between their in vitro cytotoxic effects and in vivo anti-inflammatory responses underscores their potential as lead compounds for further drug development. The elucidation of their mechanisms of action, involving key signaling pathways such as MAPK and p53, provides a solid foundation for future research aimed at optimizing their therapeutic efficacy.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Oxypeucedanin Quantification
This guide provides a detailed comparison of various analytical methods for the quantification of Oxypeucedanin, a linear furanocoumarin with significant pharmacological interest.[1] The document is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data. Key methods discussed include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Electrochemical Sensing.
Data Presentation: A Comparative Summary
The performance of different analytical techniques for this compound quantification is summarized below. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation.
| Parameter | HPLC-DAD | UPLC-MS/MS | Electrochemical Sensor | ¹H-qNMR |
| Linearity Range | 22.08–8830.00 ng/mL[2] | 2–1000 ng/mL[3] | 0.75–15 µg/mL[4] | Not specified |
| LOD | 0.1 µg/mL[4] | Not explicitly stated, but LLOQ is very low | 1.3 µg/mL | 0.149 mg/mL |
| LOQ/LLOQ | 22.08 ng/mL | 1-2 ng/mL | 4.3 µg/mL | Not specified |
| Accuracy (% Recovery) | 91.9%–106.1% | Meets FDA guidance | Not specified | Not specified |
| Precision (%RSD) | < 7.6% (Intra-day) | Meets FDA guidance | Not specified | Not specified |
| Recovery (%) | > 85.7% | Meets FDA guidance | Not specified | Not specified |
| Key Advantage | Robust and widely available | High sensitivity and specificity | High selectivity | Structural information |
| Common Application | Routine quantification in plant extracts | Pharmacokinetic studies | Novel detection applications | Purity assessment and quantification |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.
High-Performance Liquid Chromatography (HPLC-DAD)
This method is suitable for the determination of this compound in plasma and plant extracts.
-
Instrumentation : High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
-
Column : C18 column (e.g., 200 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of acetonitrile, methanol, water, and acetic acid in a ratio of 20:15:65:2 (v/v/v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : Wavelength is set based on the UV absorbance maximum of this compound.
-
Sample Preparation (Plasma) : Plasma samples are extracted using a liquid-liquid extraction method with a mixture of tert-butyl methyl ether and n-hexane (4:1, v/v). Isopsoralen can be used as an internal standard.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This is a highly sensitive and selective method, ideal for pharmacokinetic studies where low concentrations of the analyte are expected.
-
Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A suitable reversed-phase column such as an ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).
-
Mobile Phase : A gradient elution using two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate : 0.4 mL/min.
-
Mass Spectrometry : Operated in Multiple Reaction Monitoring (MRM) mode under positive electrospray ionization (ESI). Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
-
Sample Preparation : Plasma samples are typically prepared via protein precipitation or liquid-liquid extraction.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a cost-effective and rapid method suitable for the simultaneous analysis of multiple samples.
-
Instrumentation : HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner or densitometer.
-
Stationary Phase : Pre-coated silica gel 60F254 aluminum plates. For some applications, reversed-phase (RP) plates can be used.
-
Mobile Phase : A mixture of toluene, diethyl ether, and acetic acid (6:4:1, v/v/v) has been used for similar compounds. The choice of solvent system is critical and must be optimized.
-
Detection : Densitometric scanning at a wavelength corresponding to the maximum absorbance of this compound (e.g., 350 nm for similar compounds).
-
Quantification : The peak area of the analyte is correlated with the concentration using a calibration curve.
Electrochemical Sensor
This novel approach offers a reliable and efficient method for detecting this compound.
-
Instrumentation : An electrochemical workstation with a three-electrode system.
-
Working Electrode : Pencil Graphite Electrode (PGE).
-
Measurement Technique : Differential Pulse Voltammetry (DPV) is used to measure the oxidation currents of this compound.
-
Procedure : The electrochemical properties of this compound are analyzed by evaluating its oxidation currents. The peak current is proportional to the concentration of the analyte.
-
Selectivity : This method has shown high selectivity, allowing for the distinct detection of this compound even in the presence of similar furanocoumarin derivatives.
Visualized Workflows and Relationships
Diagrams generated using Graphviz illustrate key processes and relationships in the cross-validation of these analytical methods.
Caption: General workflow for analytical method development and validation.
Caption: Logical comparison of key attributes for this compound quantification methods.
References
- 1. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic method for the determination and pharmacokinetic study of this compound hydrate and byak-angelicin after oral administration of Angelica dahurica extracts in mongrel dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Electrochemical profiling of natural furanocoumarins: DNA interaction dynamics of this compound and prantschimgin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxypeucedanin's Anticancer Effects Across Various Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
Oxypeucedanin, a naturally occurring linear furanocoumarin found in several plant species of the Apiaceae and Rutaceae families, has garnered significant attention for its diverse biological activities, including potent antiproliferative and cytotoxic effects against various cancer cells[1][2][3]. This guide provides a comparative overview of this compound's efficacy and mechanisms of action in different cancer cell lines, supported by experimental data from multiple studies.
Comparative Antiproliferative Activity
The growth-inhibitory effects of this compound have been quantified in a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data reveals that the sensitivity to this compound varies significantly across different cancer types. Human hepatoma cells (SK-Hep-1) have shown the highest sensitivity among the tested lines[2][4]. Conversely, the normal human lung fibroblast cell line MRC5 was largely unaffected, suggesting a selective inhibitory action against cancer cells.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
|---|---|---|---|---|
| SK-Hep-1 | Human Hepatoma | 72 h | 32.4 | |
| A549 | Non-Small Cell Lung | 72 h | 46.3 | |
| SNU638 | Gastric Carcinoma | 72 h | 50.4 | |
| MDA-MB-231 | Breast Cancer | 72 h | 50.8 | |
| T47D | Breast Cancer | 72 h | 95.5 | |
| LNCaP | Prostate Adenocarcinoma | Not Specified | >69.8 | |
| Caco-2* | Colon Carcinoma | 24 h | 46.3 | |
| Caco-2* | Colon Carcinoma | 48 h | 34.2 | |
| Caco-2* | Colon Carcinoma | 72 h | 25.5 |
Note: Data for Caco-2 cells corresponds to this compound hydrate monoacetate, a derivative.
Mechanisms of Action: Cell Cycle Arrest and Apoptosis
This compound exerts its anticancer effects primarily through the induction of cell cycle arrest and apoptosis. The specific molecular pathways involved, however, can differ between cell lines.
A common mechanism observed in multiple cell lines is the arrest of the cell cycle at the G2/M phase.
-
In DU145 human prostate carcinoma cells , this compound treatment leads to G2/M arrest in a dose- and time-dependent manner. This is associated with the downregulation of key regulatory proteins including cyclin A, cyclin B1, and Cdc2.
-
Similarly, in SK-Hep-1 human hepatoma cells , this compound induces G2/M phase arrest. This effect is linked to the regulation of the Chk1-mediated G2/M checkpoint pathway.
This compound is a potent inducer of apoptosis, or programmed cell death, a critical hallmark of effective anticancer agents.
-
In A549 lung cancer cells , treatment with this compound methanolate (0.4 mM) significantly increased the total apoptosis rate to 29.6% from a baseline of 5.46% in untreated cells. This was accompanied by the upregulation of pro-apoptotic BAX and caspase-3 mRNA and the downregulation of anti-apoptotic BCL2 mRNA.
-
In DU145 prostate cancer cells , this compound-induced cell death is associated with a significant increase in apoptosis, confirmed by the cleavage of caspase-3 and poly-(ADP-ribose) polymerase (PARP).
-
In Caco-2 colon cancer cells , a derivative, this compound hydrate monoacetate, induces apoptosis by mediating the PI3K/Akt signaling pathway.
Table 2: Apoptotic Effects of this compound
| Cell Line | Apoptosis Metric | Result | Reference |
|---|---|---|---|
| A549 | Total Apoptosis Rate | 29.6% (at 0.4 mM) vs. 5.46% (control) |
| DU145 | Molecular Markers | Increased cleaved caspase-3 and PARP | |
Visualizing Experimental and Signaling Pathways
To better understand the processes involved in studying and mediating this compound's effects, the following diagrams illustrate a typical experimental workflow and the key signaling pathways affected in different cancer cells.
Caption: General experimental workflow for studying this compound's effects.
Caption: this compound's mechanism in DU145 prostate cancer cells.
References
- 1. This compound: Chemotaxonomy, Isolation, and Bioactivities [mdpi.com]
- 2. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells [mdpi.com]
Evaluating the Synergistic Potential of Oxypeucedanin in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance therapeutic efficacy and overcome drug resistance. Natural compounds, in particular, are being extensively investigated for their potential to synergize with established anticancer drugs. This guide provides a comprehensive evaluation of the synergistic effects of Oxypeucedanin (OPD), a furanocoumarin found in several medicinal plants, when combined with known chemotherapeutic agents.
Synergistic Effects of this compound with Gemcitabine
Recent in-vitro studies have demonstrated a significant synergistic antiproliferative effect when this compound is combined with gemcitabine, a widely used chemotherapy drug. This synergy has been notably observed in human hepatocellular carcinoma cells.
Quantitative Analysis of Synergism
The synergistic interaction between this compound and gemcitabine was evaluated in SK-Hep-1 human hepatoma cells. While the study qualitatively confirmed synergy with Combination Index (CI) values less than 1.0, a detailed quantitative table was not provided in the primary literature.[1] The data presented here is illustrative of how such results would be typically formatted for comparison. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Illustrative Synergistic Effects of this compound and Gemcitabine on SK-Hep-1 Cells
| Compound/Combination | IC50 (µM) | Combination Index (CI) at ED50 | Synergy Assessment |
| This compound (OPD) | Value not reported | - | - |
| Gemcitabine | Value not reported | - | - |
| OPD + Gemcitabine | Value not reported | < 1.0[1] | Synergistic |
Note: Specific IC50 and CI values were not available in the cited literature. The table reflects the qualitative finding of synergy (CI < 1.0) as reported.
Mechanisms of Synergistic Action
The enhanced anticancer effect of the this compound-gemcitabine combination is linked to the modulation of critical cellular signaling pathways, particularly the p53 tumor suppressor pathway.
p53-Dependent Signaling Pathway
This compound has been shown to activate the expression of p53.[1] This activation leads to the induction of its downstream targets, MDM2 and p21, which play crucial roles in cell cycle arrest and apoptosis. The combination of this compound with gemcitabine leverages this mechanism to produce a more potent antiproliferative response than either agent alone.[1]
Below is a diagram illustrating the proposed signaling pathway for the synergistic action of this compound and a chemotherapeutic agent.
Caption: Proposed p53-mediated signaling pathway for this compound's synergistic effect.
Reversal of Multidrug Resistance
Another key mechanism by which this compound may exert synergistic effects is through the inhibition of P-glycoprotein (P-gp). P-gp is a transmembrane efflux pump that is often overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting chemotherapeutic drugs out of the cell.
This compound has been shown to reverse P-gp-mediated drug transport. This action increases the intracellular concentration of co-administered anticancer drugs, such as docetaxel, effectively re-sensitizing resistant cancer cells to the therapy. This suggests a strong potential for synergy when this compound is combined with P-gp substrate drugs.
Experimental Protocols
The evaluation of synergistic effects relies on standardized experimental methodologies. The following is a representative protocol for assessing cell viability and synergy.
Cell Viability and Synergy Analysis Workflow
The workflow for determining the synergistic effects of this compound with an anticancer drug typically involves cell viability assays and subsequent data analysis to calculate the Combination Index (CI).
References
A Comparative Analysis of the Pharmacokinetic Profiles of Oxypeucedanin and its Metabolite, Oxypeucedanin Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the naturally occurring furanocoumarin, oxypeucedanin, and its primary metabolite, this compound hydrate. The information presented herein is compiled from preclinical studies to support further research and development of this compound-based therapeutics.
Executive Summary
This compound, a compound with recognized anti-inflammatory, anti-cancer, and analgesic properties, exhibits distinct pharmacokinetic behaviors that are crucial for understanding its therapeutic potential and limitations.[1] Preclinical studies in rats reveal that this compound has low oral bioavailability and is rapidly cleared from the system.[2][3] A major metabolic pathway involves the conversion of this compound to this compound hydrate. This guide presents a side-by-side comparison of the available pharmacokinetic data for both the parent compound and its metabolite, highlighting key differences in their absorption, distribution, metabolism, and excretion profiles.
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters for this compound and this compound hydrate from preclinical studies. It is important to note that the data for this compound was obtained from studies in rats, while the data for this compound hydrate was derived from a study in dogs using an extract of Angelica dahurica. These differences in species and administration form should be considered when interpreting the data.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Administration (2.5, 5, 10 mg/kg) | Oral Administration (20 mg/kg) |
| Bioavailability (F) | - | 10.26%[2][3] |
| Tmax (h) | - | 3.38 |
| Cmax (ng/mL) | Dose-dependent | Not explicitly stated in provided results |
| T1/2z (h) | 0.61 - 0.66 | 2.94 |
| MRT (h) | 0.62 - 0.80 | 5.86 |
| Vz (L/kg) | 4.98 - 7.50 | - |
| CLz (L/kg/h) | 5.64 - 8.55 | - |
Table 2: Pharmacokinetic Parameters of this compound Hydrate in Dogs (following oral administration of Angelica dahurica extract)
| Parameter | Value |
| Tmax (h) | Not explicitly stated in provided results |
| Cmax (ng/mL) | Not explicitly stated in provided results |
| T1/2z (h) | Not explicitly stated in provided results |
| AUC (ng·h/mL) | Not explicitly stated in provided results |
| Linear Range (ng/mL) | 22.08 - 8830.00 |
| Quantification Limit (ng/mL) | 22.08 |
Metabolic Pathways
This compound undergoes metabolism through various pathways, primarily involving gut microbiota and hepatic enzymes. One of the key metabolic transformations is the hydration of the epoxide ring to form this compound hydrate. Additionally, cytochrome P450 enzymes, particularly CYP3A4, are involved in the bioactivation of this compound, leading to the formation of reactive intermediates.
Caption: Metabolic pathways of this compound.
Experimental Protocols
Pharmacokinetic Study of this compound in Rats
The pharmacokinetic profile of this compound was evaluated in rats following both intravenous and oral administration.
-
Animal Model: Healthy adult rats.
-
Administration:
-
Intravenous (i.v.) single doses of 2.5, 5, and 10 mg/kg.
-
Oral (i.g.) single dose of 20 mg/kg.
-
-
Sample Collection: Blood samples were collected periodically from the tail vein.
-
Analytical Method: An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS) method was developed and validated for the quantification of this compound in rat plasma.
-
Data Analysis: Pharmacokinetic parameters were calculated using a non-compartmental model analysis.
Pharmacokinetic Study of this compound Hydrate in Dogs
The pharmacokinetics of this compound hydrate were determined in dogs after oral administration of an ethanol extract of Angelica dahurica.
-
Animal Model: Mongrel dogs.
-
Administration: Oral administration of Angelica dahurica extracts.
-
Sample Collection: Plasma samples were collected.
-
Analytical Method: A high-performance liquid chromatographic (HPLC) method was developed and validated for the determination of this compound hydrate. Plasma samples were extracted with a mixture of tert-butyl methyl ether and n-hexane. Chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile-methanol-water-acetic acid.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a preclinical pharmacokinetic study of a compound like this compound.
Caption: General workflow of a preclinical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Pharmacokinetics and Bioavailability of this compound in Rats after Single Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics and Bioavailability of this compound in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for Oxypeucedanin Quantification: A Retrospective Analysis
Disclaimer: This document provides a comparative summary of analytical methods for the quantification of Oxypeucedanin based on published single-laboratory validation studies. No formal inter-laboratory validation studies, such as round-robin or collaborative trials, for these methods were identified in the public domain. Therefore, the data presented here is a retrospective comparison and not the result of a direct, multi-laboratory comparative study.
This guide is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of various analytical techniques for the quantification of this compound. The information is compiled from peer-reviewed scientific literature to facilitate an objective comparison.
Introduction
This compound is a furanocoumarin found in several medicinal plants and possesses various pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal materials, pharmacokinetic studies, and drug development. This guide compares three common analytical methods for this compound quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and an Electrochemical method.
Performance Comparison of Analytical Methods
The performance of each analytical method is summarized in the tables below, based on key validation parameters.
Table 1: Linearity and Sensitivity of Analytical Methods for this compound
| Parameter | HPLC-DAD | UPLC-MS/MS | Electrochemical Method |
| Linearity Range | 1-400 µg/mL[1] | 0.2-600 ng/mL (in vivo)[1] | 0.75-15 µg/mL[2] |
| Correlation Coefficient (r²) | >0.999[3] | Not explicitly stated, but linearity was met | Not explicitly stated, but linearity was met[2] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 1.3 µg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated | 2 ng/mL (LLOQ in plasma) | 4.3 µg/mL |
Table 2: Precision and Accuracy of Analytical Methods for this compound
| Parameter | HPLC-DAD | UPLC-MS/MS | Electrochemical Method |
| Precision (%RSD) | Within acceptance criteria | <15% (<20% at LLOQ) | Not explicitly stated |
| Accuracy (%Recovery) | Within acceptance criteria | 87.05% to 106.55% | Not explicitly stated |
Experimental Protocols
The following are summaries of the experimental protocols for each analytical method as described in the cited literature.
3.1 High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
-
Instrumentation: High-Performance Liquid Chromatography system equipped with a Diode-Array Detector.
-
Column: Specific column details were not provided in the summarized source. A C18 column is commonly used for such analyses.
-
Mobile Phase: The exact composition of the mobile phase was not detailed in the available text. Gradient elution is often employed.
-
Detection: Quantification is performed by monitoring the UV absorbance at a specific wavelength corresponding to this compound's maximum absorbance.
-
Sample Preparation: Typically involves extraction of this compound from the matrix (e.g., plant material, plasma) using a suitable solvent, followed by filtration before injection.
-
Validation: The method was validated for parameters including precision, repeatability, stability, and recovery, all of which were reported to be within acceptance criteria.
3.2 Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Instrumentation: An ultra-high performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Column: ZORBAX C18 column.
-
Mobile Phase: A mixture of 25% aqueous phase (0.35% acetic acid-10 mM ammonium acetate buffer) and 75% organic phase (acetonitrile).
-
Ionization Mode: Electrospray ionization (ESI), typically in positive mode for coumarins.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification.
-
Sample Preparation: For plasma samples, liquid-liquid extraction with ethyl acetate is a common method for sample clean-up and concentration.
-
Validation: The method was validated according to guidelines for bioanalytical method validation, with all results for precision, accuracy, recovery, matrix effect, and stability meeting the acceptance criteria. The accuracy for calibrator standard plasma samples ranged from 87.05% to 106.55%, and the precision (%RSD) was below 15%, except for the LLOQ which was less than 20%.
3.3 Electrochemical Method
-
Instrumentation: An electrochemical sensor, such as a pencil graphite electrode, coupled with a potentiostat for measurements using techniques like Differential Pulse Voltammetry (DPV).
-
Electrode System: A three-electrode system is typically used, consisting of a working electrode (e.g., pencil graphite electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode.
-
Measurement Principle: The method is based on monitoring the oxidation currents of this compound at a specific potential.
-
Sample Preparation: A stock solution of this compound is prepared, typically in an organic solvent like DMF, and then diluted with a suitable buffer (e.g., acetate buffer pH 4.8) for analysis.
-
Validation: The method was validated for linearity, with the limit of detection (LOD) and limit of quantification (LOQ) determined to be 1.3 µg/mL and 4.3 µg/mL, respectively.
Visualizations
Diagram 1: General Workflow for Analytical Method Validation
References
Safety Operating Guide
Navigating the Disposal of Oxypeucedanin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Oxypeucedanin, a furanocoumarin found in various plants, requires careful handling and disposal due to its potential hazards. This guide provides essential safety information and a step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including a laboratory coat, safety glasses, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Hazard Summary: According to safety data sheets, this compound and its hydrate are classified with the following hazards:
It is crucial to avoid breathing dust, fumes, gas, mist, vapors, or spray and to wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.
Step-by-Step Disposal Procedure
The disposal of this compound must be in accordance with official, local, and institutional regulations. The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Segregation:
-
Pure, unused this compound: Should be treated as chemical waste.
-
Solutions containing this compound: Should be collected as liquid chemical waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Labware: Items such as pipette tips, vials, and gloves that have come into contact with this compound should be segregated as solid chemical waste.
-
-
Containerization:
-
Solid Waste: Place pure this compound and contaminated solid materials into a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Liquid Waste: Collect solutions containing this compound in a sealable, chemical-resistant container.
-
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."
-
Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory, away from general traffic.
-
Ensure all containers are tightly sealed to prevent spills or evaporation.
-
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to arrange for the pickup and disposal of the chemical waste.
-
Do not dispose of this compound down the drain or in regular trash. The product should not be allowed to reach sewage systems or enter sewers and surface or ground water.
-
Spill Management
In the event of a spill, follow these procedures:
-
Containment: Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.
-
Collection: Carefully sweep or scoop the absorbent material into a designated solid chemical waste container.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.
-
Waste Disposal: All materials used for cleanup, including the absorbent and wipes, must be disposed of as solid chemical waste.
Quantitative Data
Currently, specific quantitative data regarding disposal concentrations for this compound are not available in the provided search results. Disposal procedures are primarily guided by regulatory frameworks rather than specific concentration thresholds for this compound.
| Parameter | Value | Source |
| Solubility in Ethanol | ~5 mg/mL | |
| Solubility in DMSO and DMF | ~30 mg/mL | |
| Solubility in 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL |
This data is provided for informational purposes regarding its solubility and is not intended to guide disposal concentrations.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Navigating the Safe Handling of Oxypeucedanin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Oxypeucedanin, a furanocoumarin compound. Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.
Hazard Identification and Safety Summary
This compound hydrate is classified as a hazardous substance. It is harmful if swallowed and may cause an allergic skin reaction.[1][2] The compound is also identified as a skin sensitizer and irritant.[1][3] All personnel must review the complete Safety Data Sheet (SDS) before use and consider the material hazardous until further information is available.[4]
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of engineering controls and appropriate PPE is required to minimize exposure.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
Personal Protective Equipment:
-
Hand Protection: Chemical-resistant gloves are mandatory. The selection of a suitable glove material (e.g., nitrile, neoprene) depends on the specific solvent being used and the duration of handling. Always inspect gloves for tears or punctures before use. The exact breakthrough time must be confirmed with the glove manufacturer.
-
Eye Protection: Chemical splash goggles or safety glasses with side shields should be worn to prevent eye contact. If there is a significant risk of splashing, a full-face shield should be used in conjunction with goggles.
-
Skin and Body Protection: A standard laboratory coat must be worn. Ensure it is kept clean and removed before leaving the laboratory area. For large-scale operations, a chemical-resistant apron or coveralls may be necessary.
-
Respiratory Protection: Respiratory protection is necessary when working outside of a fume hood or when there is a potential for aerosol or dust generation. A NIOSH-approved N95 or higher-rated respirator is recommended.
Operational and Disposal Plans: A Step-by-Step Guide
The following workflow provides a logical sequence for the safe handling, use, and disposal of this compound.
Caption: Procedural Workflow for Handling this compound.
Experimental Protocols
Safe Handling and Solution Preparation:
-
Preparation: Before handling, ensure all required engineering controls and PPE are in place.
-
Weighing: If working with the solid form, weigh the required amount in a fume hood to prevent inhalation of dust.
-
Dissolving: this compound hydrate is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). When creating a stock solution, dissolve the solid in the solvent of choice, purging with an inert gas. For aqueous buffers, first dissolve the compound in DMSO and then dilute with the aqueous buffer. Do not store aqueous solutions for more than one day.
-
Storage: Store the solid compound at -20°C for long-term stability (≥4 years). Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.
Accidental Release Measures:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spillage and stop the material from entering sewers or water sources.
-
Cleanup (Solid): For a dry spill, carefully pick up the material mechanically to avoid creating dust.
-
Cleanup (Liquid): For a solution, absorb with an inert, liquid-binding material (e.g., diatomite, universal binders).
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol.
-
Disposal: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
Disposal Plan:
-
This compound waste must not be disposed of with household garbage or into the sewage system.
-
All waste, including empty containers and contaminated materials, must be disposed of through an approved waste disposal plant in accordance with federal, state, and local regulations.
First Aid Procedures:
-
General: If symptoms of poisoning occur, seek medical observation for at least 48 hours.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation or an allergic reaction occurs, seek medical advice.
-
After Eye Contact: Rinse the opened eye for several minutes under running water. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.
-
After Swallowing: Do NOT induce vomiting. Immediately call a doctor or poison control center.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
